1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNWTBGLUKBKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914502 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-69-3 | |
| Record name | 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96449-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WEB-1868 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its rigid, chiral scaffold and the presence of a reactive hydroxymethyl group make it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| CAS Number | 96449-69-3 | [2] |
| Melting Point | 130-133 °C (for a related compound) | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in water, dimethyl sulfoxide, methanol, and chloroform. | [1] |
| XLogP3 | 0.5 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the benzylation of a pre-existing 4-hydroxymethyl-2-pyrrolidinone scaffold. This approach is favored for its high yields and the ready availability of the starting materials.
Experimental Protocol: Benzylation of 4-Hydroxymethyl-2-pyrrolidinone
This protocol is based on established methods for the N-alkylation of lactams.
Materials:
-
4-Hydroxymethyl-2-pyrrolidinone
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: A solution of 4-hydroxymethyl-2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation of the lactam nitrogen.
-
Benzylation: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in anhydrous DMF is added dropwise via the dropping funnel. The reaction is then allowed to proceed at room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.
-
Anhydrous Solvents: Anhydrous DMF is used as the solvent to prevent the quenching of the sodium hydride and to ensure the efficiency of the deprotonation and subsequent alkylation reactions.
-
Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reactions and prevent side reactions.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and byproducts, ensuring a high purity of the final compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm corresponding to the five protons of the benzyl group.
-
Benzyl CH₂: A singlet at approximately δ 4.50 ppm.
-
Hydroxymethyl CH₂: A doublet at approximately δ 3.50-3.60 ppm.
-
Pyrrolidinone Ring Protons: Multiplets in the range of δ 2.00-3.40 ppm.
-
Hydroxyl Proton: A broad singlet which can vary in chemical shift depending on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A peak around δ 175 ppm.
-
Aromatic Carbons: Peaks in the region of δ 127-137 ppm.
-
Benzyl CH₂ Carbon: A peak around δ 49 ppm.
-
Hydroxymethyl CH₂ Carbon: A peak around δ 65 ppm.
-
Pyrrolidinone Ring Carbons: Peaks in the range of δ 25-55 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp peak around 1680 cm⁻¹.
-
C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
-
C-O Stretch: A peak in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 205. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the benzyl group, and other characteristic fragments of the pyrrolidinone ring.[3]
Applications in Drug Development
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs. This compound serves as a versatile intermediate for the synthesis of analogues of these important pharmaceuticals.
Precursor for Acetylcholinesterase Inhibitors
The development of inhibitors for acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease. The core structure of this compound is analogous to moieties found in potent AChE inhibitors. For instance, the N-benzylpiperidine moiety is a crucial component of the Alzheimer's drug Donepezil.[4] The pyrrolidinone ring in our compound of interest can be seen as a bioisosteric replacement for the piperidine ring, and the hydroxymethyl group provides a convenient handle for further chemical modifications to optimize binding to the active site of the enzyme.
Caption: Role of the compound in developing AChE inhibitors.
Building Block for Racetam Analogues
The 2-pyrrolidinone structure is the defining feature of the "racetam" class of nootropic drugs, such as Piracetam and Levetiracetam. These drugs are known for their cognitive-enhancing effects. The benzyl group in this compound can be readily removed via hydrogenolysis, providing access to a functionalized pyrrolidinone core that can be further elaborated into novel racetam analogues with potentially improved pharmacokinetic and pharmacodynamic properties.
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the creation of diverse and complex molecular libraries. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted and holds promise for the future of medicinal chemistry.
References
- PubChem. This compound.
- PubChemLite. This compound. [Link]
- PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
Sources
- 1. Buy (2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide [smolecule.com]
- 2. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its role as a chiral building block in the creation of novel therapeutic agents. Furthermore, this guide outlines standard analytical characterization techniques and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. The content is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule to its full potential.
Introduction: The Significance of the Pyrrolidinone Scaffold
The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, which contribute to desirable pharmacokinetic profiles.[1][2] The pyrrolidinone structure offers a unique combination of features:
-
Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H, if unsubstituted) and acceptor (C=O), facilitating interactions with biological targets.
-
Chiral Center Potential: The carbon atoms of the ring can be stereogenic, allowing for the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.[3]
-
Metabolic Stability: The cyclic amide is generally resistant to metabolic degradation, contributing to improved in vivo stability.
-
Versatile Functionality: The pyrrolidinone ring can be readily functionalized at various positions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
This compound (CAS Number: 96449-69-3 ) is a prominent member of this class of compounds. The presence of the N-benzyl group enhances lipophilicity and can engage in π-π stacking interactions, while the hydroxymethyl group at the 4-position provides a convenient handle for further chemical modification.[5] This unique combination of features makes it a valuable intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvent systems, assessing its potential for oral absorption, and designing appropriate purification strategies.
| Property | Value | Source |
| CAS Number | 96449-69-3 | PubChem[5] |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[5] |
| Molecular Weight | 205.25 g/mol | PubChem[5] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |
| XLogP3 | 0.5 | PubChem[5] |
Spectroscopic Characterization
Analytical techniques are crucial for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected chemical shifts (δ) in CDCl₃ are:
-
~7.2-7.4 ppm (m, 5H, Ar-H)
-
~4.4 ppm (s, 2H, N-CH₂-Ph)
-
~3.6 ppm (d, 2H, -CH₂-OH)
-
~3.2-3.4 ppm (m, 2H, N-CH₂)
-
~2.3-2.6 ppm (m, 1H, CH)
-
~2.1-2.3 ppm (m, 2H, CH₂)
-
~1.8 ppm (t, 1H, -OH)
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments. Expected chemical shifts (δ) in CDCl₃ are:
-
~175 ppm (C=O)
-
~137 ppm (Ar-C)
-
~128-129 ppm (Ar-CH)
-
~65 ppm (-CH₂-OH)
-
~50 ppm (N-CH₂-Ph)
-
~48 ppm (N-CH₂)
-
~40 ppm (CH)
-
~30 ppm (CH₂)
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies (ν) are:
-
~3400 cm⁻¹ (O-H stretch, broad)
-
~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic)
-
~1680 cm⁻¹ (C=O stretch, lactam)
-
~1450 cm⁻¹ (C=C stretch, aromatic)
-
~1050 cm⁻¹ (C-O stretch)
-
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Expected m/z for [M+H]⁺: 206.1176
-
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of this compound can be achieved through various routes. A common and efficient method involves the Michael addition of benzylamine to itaconic acid, followed by reduction and cyclization. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
Itaconic acid
-
Benzylamine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Michael Addition:
-
In a round-bottom flask, dissolve itaconic acid (1 equivalent) in methanol.
-
To this solution, add benzylamine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.5 equivalents) in portions, maintaining the temperature below 10 °C. The addition is exothermic and will cause gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reduction by TLC.
-
-
Work-up and Cyclization:
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and heat the mixture to reflux for 8-12 hours to induce lactamization.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.
-
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of complex, biologically active molecules.
As a Chiral Intermediate
The prochiral center at the 4-position of the pyrrolidinone ring allows for the stereoselective synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[3] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a versatile starting point for the synthesis of a wide range of chiral molecules.
Precursor for Bioactive Molecules
The pyrrolidinone core is present in a variety of therapeutic agents with diverse biological activities, including:[2]
-
Anticancer agents: The pyrrolidinone scaffold can be elaborated to interact with various cancer-related targets.
-
Antimicrobial agents: Modifications of the pyrrolidinone ring have led to the discovery of potent antibacterial and antifungal compounds.
-
Central Nervous System (CNS) active agents: The ability of the pyrrolidinone moiety to cross the blood-brain barrier has made it an attractive scaffold for the development of drugs targeting CNS disorders.[6]
Caption: Applications of this compound in synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available data, this compound is classified as follows:
-
Skin Irritation: May cause skin irritation.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.[7]
-
First Aid:
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, including the privileged pyrrolidinone scaffold, the N-benzyl group, and the reactive hydroxymethyl functionality, make it an ideal starting material for the synthesis of a diverse range of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthesis protocol, its key applications, and essential safety information. By understanding and applying the principles outlined herein, researchers and scientists can effectively and safely utilize this compound to advance their research and contribute to the development of novel therapeutics.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).
- This compound. (n.d.). PubChem. [Link]
- Pyrrolidone deriv
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
Sources
- 1. 1-Benzyl-2-pyrrolidinone(5291-77-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Nomenclature and Identification of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Abstract: This technical guide provides an in-depth analysis of the chemical compound 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a key intermediate in pharmaceutical research and organic synthesis. For researchers, scientists, and drug development professionals, precise identification of such building blocks is paramount to ensure reproducibility and success in complex synthetic pathways. This document serves as a definitive reference for the compound's nomenclature, including its systematic IUPAC name, CAS Registry Number, and an extensive list of synonyms. Furthermore, it details its core physicochemical properties, discusses its relevance within the broader context of medicinal chemistry, and presents a logical workflow for unambiguous compound verification.
Core Molecular Identity
At the heart of any chemical study is the unambiguous identification of the molecule . This compound is a derivative of pyrrolidin-2-one, featuring a benzyl group attached to the nitrogen atom and a hydroxymethyl substituent at the 4-position of the five-membered ring. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its favorable pharmacological properties.[1]
The presence of the N-benzyl group often serves as a protecting group in multi-step syntheses, while the primary alcohol of the hydroxymethyl group provides a reactive handle for further functionalization, making this compound a versatile building block.[2]
Caption: 2D Structure of this compound.
Systematic Identifiers
For rigorous scientific communication and database searching, systematic identifiers are indispensable. The primary identifiers for this compound are:
-
IUPAC Name: this compound[3]
-
CAS Registry Number: 96449-69-3[3]
-
Molecular Formula: C₁₂H₁₅NO₂[3]
-
SMILES: C1C(CN(C1=O)CC2=CC=CC=C2)CO[3]
-
InChI Key: KJNWTBGLUKBKME-UHFFFAOYSA-N[3]
Synonym Compendium
In literature, patents, and commercial catalogs, a single compound can be referred to by numerous names. This section provides a comprehensive list of known synonyms and database identifiers to facilitate exhaustive literature searches and material procurement.
Alternative Chemical Names
-
4-(Hydroxymethyl)-1-benzylpyrrolidin-2-one[3]
-
1-Benzyl-4-(hydroxymethyl)-2-pyrrolidone[3]
-
1-benzyl-4-(hydroxymethyl)-2-pyrrolidinone[3]
-
(+-)-1-Benzyl-4-hydroxymethylpyrrolidin-2-one[3]
-
1-benzyl-4-hydroxymethyl-pyrrolidine-2-one[3]
-
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)-[3]
Commercial and Database Identifiers
-
PubChem CID: 178824[3]
-
DSSTox Substance ID: DTXSID50914502[3]
-
European Community (EC) Number: 870-013-1[3]
-
MFCD Number: MFCD10003985[3]
-
WEB-1868 [3]
Physicochemical Characteristics
A summary of the key chemical and physical properties is essential for experimental design, including reaction setup, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 205.25 g/mol | PubChem[3] |
| Monoisotopic Mass | 205.110278721 Da | PubChem[3] |
| XLogP3 (Predicted) | 0.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |
| Predicted Collision Cross Section | 145.4 Ų ([M+H]⁺) | PubChemLite[4] |
Workflow for Compound Verification
In a research setting, ensuring the identity and purity of a starting material is a critical, self-validating step. The following workflow illustrates the logical process a scientist should follow to confirm that a supplied chemical is indeed this compound.
Caption: Logical workflow for the verification of a chemical intermediate.
Role in Synthesis and Drug Discovery
The utility of this compound extends beyond its identity as a catalog chemical; it is a functional building block in the synthesis of more complex molecular architectures.
The Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry. Its non-planar, sp³-rich structure provides three-dimensional diversity that is crucial for specific and high-affinity interactions with biological targets.[1] This contrasts with flat, aromatic systems and allows for the precise spatial orientation of functional groups. The nitrogen atom acts as a key pivot point for substitution, influencing basicity, polarity, and pharmacokinetic properties.[1]
Synthetic Utility
This specific molecule offers two primary points for synthetic elaboration:
-
The N-Benzyl Group: While it can be a permanent feature of a final molecule, it is more commonly employed as a protecting group for the pyrrolidinone nitrogen. It is stable under a wide range of conditions but can be readily removed via catalytic hydrogenation, unmasking the secondary amide for further reaction.
-
The Hydroxymethyl Group: This primary alcohol is a versatile functional group. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or used in esterification or etherification reactions.
These features make it a valuable precursor for creating libraries of compounds for screening or for the targeted synthesis of complex pharmaceutical agents, including potential treatments for neurological disorders.[2]
Illustrative Synthetic Pathway
The synthesis of substituted pyrrolidinones often involves the cyclization of linear precursors. A representative, though generalized, pathway to a molecule like this compound could involve the reduction of a suitable ester followed by cyclization and N-alkylation.
Caption: A generalized synthetic scheme for producing the target scaffold.
Conclusion
Precise molecular identification is the bedrock of chemical and pharmaceutical research. This compound, with its array of synonyms and identifiers, exemplifies the need for a systematic approach to verification. By utilizing canonical identifiers like the CAS number and cross-referencing with authoritative databases, researchers can mitigate ambiguity. Understanding its role as a versatile synthetic intermediate, characterized by the strategic placement of its benzyl and hydroxymethyl functional groups, empowers scientists to effectively leverage this valuable building block in the complex landscape of drug discovery and development.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
This compound belongs to the class of γ-lactams, which are five-membered cyclic amides. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The N-benzyl group provides lipophilicity and potential for aromatic interactions, while the hydroxymethyl substituent at the C4 position introduces a site for hydrogen bonding and further functionalization.
Molecular Structure and Properties:
The structural features of this molecule, including the amide carbonyl, the aromatic ring, the aliphatic pyrrolidinone ring, and the primary alcohol, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural confirmation in a research and development setting.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, integration, and multiplicity of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the pyrrolidinone ring protons, the hydroxymethyl protons, and the hydroxyl proton. The number of signals corresponds to the number of chemically non-equivalent protons in the molecule.[3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring typically resonate in this region.[4][5] |
| Benzylic (N-CH₂) | ~4.50 | Singlet (or AB quartet) | 2H | Protons adjacent to the nitrogen and the aromatic ring are deshielded. They may appear as a singlet or, if diastereotopic, an AB quartet.[5][6] |
| Hydroxymethyl (C-CH₂-OH) | 3.50 - 3.70 | Doublet of doublets | 2H | These protons are adjacent to a chiral center (C4) and are diastereotopic, hence they will likely show complex splitting. |
| Pyrrolidinone H4 | 2.60 - 2.80 | Multiplet | 1H | This proton is adjacent to the hydroxymethyl group and two methylene groups in the ring. |
| Pyrrolidinone H3 | 2.40 - 2.60 | Multiplet | 2H | These protons are adjacent to the carbonyl group and the C4 methine. |
| Pyrrolidinone H5 | 3.20 - 3.40 | Multiplet | 2H | These protons are adjacent to the nitrogen atom. |
| Hydroxyl (OH) | Variable | Broad singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace water, leading to a broad signal. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: 0-12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~175 | The amide carbonyl carbon is significantly deshielded.[7] |
| Aromatic (ipso-C) | ~138 | The carbon attached to the benzyl group. |
| Aromatic (ortho, meta, para-C) | 127 - 129 | Standard chemical shifts for benzene ring carbons.[7] |
| Hydroxymethyl (CH₂-OH) | ~65 | Carbon attached to an oxygen atom is deshielded. |
| Benzylic (N-CH₂) | ~49 | Carbon adjacent to nitrogen and the aromatic ring.[7] |
| Pyrrolidinone C5 | ~48 | Carbon adjacent to the nitrogen atom. |
| Pyrrolidinone C3 | ~35 | Aliphatic carbon adjacent to the carbonyl group. |
| Pyrrolidinone C4 | ~38 | Aliphatic carbon bearing the hydroxymethyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 512-2048 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral width: 0-200 ppm
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[8] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Rationale |
| 3200 - 3500 | O-H stretch | Alcohol | Broad, Strong | Characteristic of the hydroxyl group, often broadened due to hydrogen bonding.[9] |
| 3000 - 3100 | C-H stretch | Aromatic | Medium | Aromatic C-H stretching vibrations.[10][11] |
| 2850 - 3000 | C-H stretch | Aliphatic | Medium | Aliphatic C-H stretching from the pyrrolidinone ring and methylene groups.[10] |
| ~1680 | C=O stretch | Amide (Lactam) | Strong, Sharp | The carbonyl group of the five-membered lactam ring absorbs at a characteristic frequency.[12][13] |
| 1450 - 1600 | C=C stretch | Aromatic | Medium-Weak | Aromatic ring skeletal vibrations.[13] |
| 1000 - 1300 | C-O stretch | Alcohol | Strong | C-O stretching of the primary alcohol.[9] |
| 1200 - 1350 | C-N stretch | Amide | Medium | C-N stretching of the lactam. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[14]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 205.25. For high-resolution mass spectrometry, the exact mass would be 205.1103.[1]
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[15][16]
-
Loss of the benzyl group (C₇H₇): A prominent peak at m/z 91 corresponding to the tropylium cation ([C₇H₇]⁺) is expected due to the cleavage of the benzylic C-N bond. The remaining fragment would have an m/z of 114.
-
Loss of the hydroxymethyl group (CH₂OH): Cleavage of the C-C bond between the pyrrolidinone ring and the hydroxymethyl group would result in a fragment with the loss of 31 mass units (m/z 174).
-
Ring opening and subsequent fragmentations: The pyrrolidinone ring can undergo various ring-opening fragmentations, leading to a complex pattern in the lower mass region.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or couple the output of a gas chromatograph (GC) or liquid chromatograph (LC) to the mass spectrometer.
-
Ionization Technique: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will likely show a prominent protonated molecule [M+H]⁺ at m/z 206.1176.[17]
-
Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
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Biological activity of N-benzylpyrrolidinone derivatives
An In-Depth Technical Guide to the Biological Activities of N-benzylpyrrolidinone Derivatives
Abstract
The N-benzylpyrrolidinone scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by N-benzylpyrrolidinone derivatives, intended for researchers, scientists, and professionals in drug development. We delve into the key pharmacological domains where these compounds have shown significant promise, including their roles as anticonvulsant, nootropic, antimicrobial, and anti-inflammatory agents. This document synthesizes field-proven insights with technical accuracy, explaining the causality behind experimental designs and structure-activity relationships. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are provided to create a self-validating and authoritative resource for advancing research in this critical area of drug discovery.
The N-benzylpyrrolidinone Scaffold: A Foundation for Therapeutic Innovation
The N-benzylpyrrolidinone core consists of a five-membered lactam (pyrrolidin-2-one) ring N-substituted with a benzyl group. This structural motif is prevalent in a wide array of biologically active compounds. The pyrrolidinone ring itself is a key pharmacophore found in the "racetam" class of nootropic drugs, such as piracetam and levetiracetam[1][2]. The addition of the N-benzyl group introduces a lipophilic aromatic moiety that can be crucial for penetrating the blood-brain barrier and engaging in specific hydrophobic and π-stacking interactions with biological targets. The versatility of this scaffold lies in the potential for substitution on both the benzyl ring and the pyrrolidinone core, allowing for fine-tuning of physicochemical properties and pharmacological activity.
Core Synthesis Strategies
The rational design of novel derivatives is predicated on robust and flexible synthetic methodologies. The choice of a synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Approach: Dieckmann Cyclization
A common and effective method for constructing the pyrrolidinone ring is through Dieckmann cyclization. This intramolecular condensation of a diester is a reliable strategy for forming the five-membered ring system. Subsequent steps can include hydrolysis and decarboxylation to yield the final N-benzylpyrrolidinone core.
A representative synthesis might begin with readily available materials like ethyl acrylate, proceeding through addition, substitution, cyclization, and finally hydrolytic decarboxylation to yield the target N-benzyl-3-pyrrolidinone[3]. The causality here is efficiency; starting from simple commercial precursors allows for scalable production. Modifying the initial benzylamine or the acrylate derivative allows for the introduction of diversity elements early in the synthesis.
Experimental Protocol: Synthesis of N-benzyl-3-pyrrolidinone
This protocol is a representative example based on established chemical principles for the synthesis of the core scaffold[3][4].
Materials:
-
Ethyl acrylate
-
Benzylamine
-
Sodium ethoxide
-
Anhydrous toluene
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)
Step-by-Step Methodology:
-
Synthesis of Ethyl 3-benzylaminopropionate: React benzylamine with ethyl acrylate. This Michael addition is a foundational carbon-nitrogen bond-forming reaction, chosen for its high efficiency and atom economy.
-
Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from Step 1 is reacted with an appropriate C2-synthon (e.g., ethyl chloroacetate) to introduce the second ester group required for cyclization.
-
Dieckmann Cyclization: The resulting diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The base deprotonates the α-carbon, initiating an intramolecular nucleophilic attack to form the five-membered ring[4]. This step is critical and must be performed under anhydrous conditions to prevent quenching of the base and hydrolysis of the esters.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically using acidic conditions (e.g., refluxing with HCl), to yield the final N-benzyl-3-pyrrolidone product[3].
-
Purification: The crude product is purified via vacuum distillation to yield the final compound with high purity.
Visualization: Synthetic Workflow
Caption: General synthetic pathway for N-benzylpyrrolidinone derivatives.
Anticonvulsant and Antiepileptic Properties
One of the most extensively studied biological activities of N-benzylpyrrolidinone derivatives is their potent anticonvulsant effect. These compounds have demonstrated broad-spectrum efficacy in preclinical seizure models, positioning them as promising candidates for new antiepileptic drugs (AEDs).
Mechanism of Action and SAR
The anticonvulsant activity of these derivatives often arises from a multi-target mechanism. By designing hybrid molecules that combine structural fragments of known AEDs like ethosuximide, levetiracetam, and lacosamide, researchers have developed compounds with a wide therapeutic window[2][5].
A key breakthrough was the identification of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, or (R)-AS-1, as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2)[6]. EAAT2 is crucial for clearing synaptic glutamate; its enhancement helps to reduce neuronal hyperexcitability, a hallmark of epilepsy. This specific mechanism is novel among AEDs and highlights the therapeutic potential of this chemical class[6].
Structure-activity relationship (SAR) studies have revealed that:
-
Stereochemistry is critical: For N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity resides almost exclusively in the (R)-stereoisomer[7].
-
Substitutions on the pyrrolidinone ring: 3,3-dialkyl and 3-alkyl-3-benzyl substitutions have proven effective in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models[8].
-
Hybrid Structures: Combining the pyrrolidine-2,5-dione of ethosuximide with an N-benzyl propanamide side chain yields compounds with potent, broad-spectrum activity[1][2][5].
Data Summary: Anticonvulsant Efficacy
The following table summarizes the efficacy of representative N-benzylpyrrolidinone derivatives compared to standard AEDs in mouse models. The Protective Index (PI = TD50/ED50) is a critical measure of the compound's safety margin.
| Compound | Seizure Model | ED₅₀ (mg/kg, i.p.) | Protective Index (PI) | Reference |
| 3-benzyl-3-ethyl lactam (7j) | PTZ | 42 | 3.00 | [8] |
| 3-benzyl-3-ethyl lactam (7j) | MES | 74 | 1.70 | [8] |
| Compound 4 | scPTZ | 42.83 | >9.3 | [5] |
| Compound 8 | MES | 54.90 | >5.5 | [5] |
| Valproic Acid (VPA) | scPTZ | 239.45 | 1.80 | [2] |
| Ethosuximide | PTZ | 161 | 2.35 | [8] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (18-25 g)
-
Corneal electrodes
-
Electroshock apparatus (e.g., Ugo Basile ECT unit)
-
Test compounds and vehicle (e.g., 0.5% methylcellulose)
-
Standard AED (e.g., Phenytoin)
Step-by-Step Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least 48 hours prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The timing between administration and the test (the "time to peak effect") must be predetermined in pharmacokinetic studies. This is a critical parameter for ensuring the evaluation is conducted at maximum compound exposure.
-
Electrode Application: Apply a drop of saline to the eyes to ensure good electrical contact with the corneal electrodes.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s) via the corneal electrodes. This stimulus reliably induces a tonic hindlimb extension in unprotected animals.
-
Endpoint Measurement: The primary endpoint is the presence or absence of tonic hindlimb extension. A compound is considered protective if it prevents this seizure manifestation.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis. This quantitative measure allows for direct comparison of compound potency.
Visualization: Anticonvulsant Screening Workflow
Caption: Workflow for evaluating the anticonvulsant potential of new compounds.
Nootropic and Neuroprotective Activity
The pyrrolidinone ring is the foundational structure of racetams, a class of drugs known for their cognitive-enhancing effects. It is therefore logical that N-benzylpyrrolidinone derivatives have been investigated for similar properties.
Nebracetam: A Muscarinic Agonist
Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) is a notable derivative that has been studied for its ability to improve memory and learning, particularly in patients with dementia. Its mechanism of action is primarily linked to its function as an agonist of the M1 muscarinic acetylcholine receptor[9]. Agonism at this receptor is known to enhance cholinergic neurotransmission, a pathway critical for cognitive processes that is often impaired in neurodegenerative diseases like Alzheimer's. By activating M1 receptors, nebracetam can induce a rise in intracellular Ca2+ concentration, a key event in neuronal signaling and plasticity[9].
Visualization: M1 Muscarinic Receptor Signaling
Caption: Nebracetam activates the M1 receptor, leading to downstream signaling.
Antimicrobial Activity
Bacterial infections and rising antimicrobial resistance represent a major global health threat[10]. The search for novel antibacterial agents has led to the exploration of N-benzylpyrrolidinone derivatives, which have shown promising activity.
Mechanism: Targeting DNA Gyrase
A specific class of N-benzyl-3-sulfonamidopyrrolidines, known as gyramides, has been identified as a new family of bacterial DNA gyrase inhibitors[11]. DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme at a site distinct from that of quinolone antibiotics, these compounds offer a potential new strategy for combating multidrug-resistant infections[11].
Spectrum of Activity
These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Their activity against Gram-negative species like E. coli and P. aeruginosa is often significantly enhanced when co-administered with an efflux pump inhibitor, indicating that these compounds can be substrates for bacterial efflux pumps[11].
Data Summary: In Vitro Antibacterial Activity
| Compound | Organism | MIC (µM) with Efflux Pump Inhibitor | Reference |
| Gyramide A | E. coli | 2.5 | [11] |
| Gyramide B | E. coli | 10 | [11] |
| Gyramide C | E. coli | 80 | [11] |
| Gyramide A | S. aureus | 2.5 | [11] |
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Step-by-Step Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final DMSO concentration should be kept constant and low (e.g., ≤1%) to avoid solvent-induced toxicity. This is a self-validating step, as a vehicle control well is mandatory.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.
-
Validation: The positive control must show robust growth, and the negative control must remain clear. This confirms the viability of the inoculum and the sterility of the medium.
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of many diseases. N-benzylpyrrolidinone derivatives have been designed and synthesized as potential anti-inflammatory agents.
Mechanism: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory pathways. Certain butenolide-based benzyl pyrrolones have been shown to suppress the expression of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine[12]. Other 2-pyrrolidinone derivatives have been designed as inhibitors of lipoxygenase (LOX), an enzyme involved in the production of inflammatory leukotrienes[13]. By targeting these upstream mediators, these compounds can effectively reduce the downstream inflammatory cascade.
In Vivo Efficacy and Safety
In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, novel benzyl pyrrolone derivatives demonstrated significant inhibition of inflammation, comparable to the standard NSAID indomethacin[12]. Importantly, lead compounds also showed superior gastrointestinal (GI) safety and did not cause liver damage, addressing a major drawback of traditional NSAIDs[12].
Data Summary: Anti-inflammatory Activity
| Compound | Assay | Result | Comparison | Reference |
| Compound 3b | Rat Paw Edema (5h) | 76.22% inhibition | Indomethacin: 80.98% | [12] |
| Compound 2b | Rat Paw Edema (5h) | 71.47% inhibition | Indomethacin: 80.98% | [12] |
| Compound 3b | In Vitro TNF-α | 65.03% suppression | Indomethacin: 68.84% | [12] |
| Compound 14d | Rat Paw Edema | ~47% inhibition | Indomethacin: 47% | [13] |
Conclusion and Future Directions
The N-benzylpyrrolidinone scaffold is a remarkably fruitful starting point for the design of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of potent biological activities, including anticonvulsant, nootropic, antimicrobial, and anti-inflammatory effects. The ability to modify the core structure at multiple positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Target Deconvolution: Elucidating the precise molecular targets for derivatives with promising but uncharacterized mechanisms of action.
-
Pharmacokinetic Optimization: Improving properties such as oral bioavailability and metabolic stability to advance preclinical candidates toward clinical development.
-
Exploration of New Therapeutic Areas: Given the scaffold's versatility, investigating its potential in other areas, such as oncology or virology, is a logical next step.
-
Advanced Drug Delivery: Developing novel formulations to enhance target site delivery, particularly for CNS indications.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of N-benzylpyrrolidinone derivatives.
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- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug.
- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science.
- Study on the synthesis of N-benzyl-3-pyrrolidinone.
- Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. Bioorganic & Medicinal Chemistry.
- Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
- N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors. Journal of Medicinal Chemistry.
- Method for preparing N-benzyl-3-pyrrolidone.
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
- Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.
- N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflamm
- Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry.
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar.
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An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: Synthesis, Properties, and Applications
Introduction
Within the landscape of medicinal chemistry and drug development, the pyrrolidin-2-one (or γ-lactam) scaffold is a cornerstone. Its prevalence in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals, underscores its significance as a "privileged structure." This five-membered heterocyclic core is central to the racetam class of nootropic agents, which are investigated for their cognitive-enhancing effects.
This technical guide focuses on a specific and valuable derivative: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one . This compound serves not only as a key synthetic intermediate but also as a molecule of interest due to its structural relationship to potent neuroactive agents. Its unique combination of a protected lactam nitrogen (N-benzyl group) and a reactive primary alcohol (4-hydroxymethyl group) makes it a versatile building block for creating diverse chemical libraries aimed at discovering new therapeutics. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its current and potential applications for researchers, chemists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a stable organic compound whose key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| CAS Number | 96449-69-3 | [1] |
| Monoisotopic Mass | 205.110278721 Da | [1] |
| InChIKey | KJNWTBGLUKBKME-UHFFFAOYSA-N | [1] |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)CO | [1] |
| Predicted XlogP | 0.5 | [2] |
Safety and Hazard Information: According to the Globally Harmonized System (GHS) classifications, this compound should be handled with care. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
While several synthetic routes to pyrrolidin-2-one derivatives exist, a common and logical strategy for preparing this compound involves a two-step process starting from a commercially available precursor, such as a 4-alkoxycarbonyl-pyrrolidin-2-one. This approach provides a reliable pathway to the target molecule.
Plausible Synthetic Pathway
A robust method involves the N-benzylation of a suitable pyrrolidinone ester, followed by the selective reduction of the ester moiety to the primary alcohol.
-
N-Benzylation: The secondary amine of the pyrrolidin-2-one starting material is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic amide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide to yield the N-benzylated intermediate.
-
Ester Reduction: The ester group of the N-benzylated intermediate is then reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds via a nucleophilic acyl substitution mechanism.
The overall workflow is depicted below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate (Intermediate)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 10 mL per 1 g of starting material).
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Substrate Addition: Slowly add a solution of ethyl 2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in dry THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.
Protocol 2: Synthesis of this compound (Final Product)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in dry THF (15 mL per 1 g of ester).
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in dry THF.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser method): Cool the flask to 0 °C and quench the reaction by the sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. Stir the resulting granular precipitate vigorously for 1 hour.
-
-
Purification: Filter the solid salts and wash thoroughly with ethyl acetate. Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or flash column chromatography if necessary.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the benzyl group (δ ≈ 7.2-7.4 ppm, 5H), the benzylic methylene protons (singlet or AB quartet, δ ≈ 4.5 ppm, 2H), the hydroxymethyl protons (doublet, δ ≈ 3.5-3.7 ppm, 2H), and the protons on the pyrrolidinone ring (multiplets, δ ≈ 2.2-3.4 ppm).
-
¹³C NMR will confirm the presence of the carbonyl carbon (δ ≈ 175 ppm), aromatic carbons, and the aliphatic carbons of the benzyl and pyrrolidinone moieties.
-
-
Infrared (IR) Spectroscopy: Key signals include a strong absorption band for the amide carbonyl (C=O) stretch around 1680 cm⁻¹ and a broad absorption for the hydroxyl (O-H) group around 3400 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 206.1.[2]
Applications in Research and Drug Development
The value of this compound lies in its strategic position as a versatile intermediate, particularly in the field of neuropharmacology.
Intermediate for Nootropic Agents
The pyrrolidin-2-one core is the defining feature of the racetam family of nootropics. One such agent, Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), has been studied for its potential to improve learning and memory.[3] this compound is an immediate precursor to nebracetam analogues. The primary hydroxyl group serves as an excellent chemical handle for conversion into other functional groups.
A common synthetic transformation involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., azide followed by reduction, or directly with ammonia or a primary amine) to furnish the desired aminomethyl derivative.
Caption: Logical pathway from the title compound to a Nebracetam-type structure.
The synthesis and study of analogues derived from this pathway are of significant interest for developing novel cognitive enhancers with potentially improved efficacy or pharmacokinetic profiles.
Scaffold for Diverse Bioactive Molecules
Beyond nootropics, the pyrrolidine scaffold is integral to compounds with a wide range of biological activities. Derivatives have been explored as:
-
Enzyme Inhibitors: Compounds with a pyrrolidine core have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets for Alzheimer's disease.[4]
-
Anti-inflammatory and Antioxidant Agents: Certain pyrrolidine derivatives have demonstrated anti-inflammatory and antioxidant properties in preclinical studies.[4]
-
HDAC Inhibitors: The pyrrolidine ring has been incorporated into novel histone deacetylase (HDAC) inhibitors, a class of drugs investigated primarily for cancer therapy.[5]
The availability of this compound allows for its use in combinatorial chemistry and fragment-based drug design to generate libraries of novel compounds for screening against these and other biological targets.
Future Directions and Conclusion
This compound is a strategically important molecule in modern medicinal chemistry. Its straightforward synthesis and the presence of two distinct, modifiable positions—the lactam ring and the hydroxymethyl group—make it an ideal starting point for the exploration of new chemical space.
Future research efforts should focus on several key areas:
-
Stereoselective Synthesis: The development of methods to produce enantiomerically pure (R)- and (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is critical, as the stereochemistry of chiral centers often dictates biological activity.[6]
-
Library Development: Utilizing the hydroxyl group as a diversification point to create libraries of esters, ethers, amines, and other derivatives for high-throughput screening.
-
Biological Evaluation: Screening these novel derivatives for a range of activities, with a primary focus on neuropharmacological targets (e.g., muscarinic receptors, acetylcholinesterase) but also including targets for oncology and inflammatory diseases.[4]
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Chiral Pyrrolidinones: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The pyrrolidinone ring, a five-membered γ-lactam, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its structural rigidity, combined with its capacity for multiple stereocenters, makes it a cornerstone in the architecture of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and history of chiral pyrrolidinones. We trace the evolution of their synthesis from early reliance on nature's chiral pool to the modern era of sophisticated asymmetric catalysis, including transition-metal catalysis, organocatalysis, and biocatalysis. By explaining the causality behind key experimental choices and providing detailed protocols for seminal transformations, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. We illuminate how advancements in enantioselective synthesis have directly enabled the development of groundbreaking therapeutics and continue to shape the future of drug design.
The Pyrrolidinone Core: Foundational Chemistry and the Imperative of Chirality
The 2-pyrrolidinone structure is a fundamental heterocyclic motif in organic chemistry. Early industrial-scale syntheses focused on producing the parent achiral compound, often through the ammonolysis of γ-butyrolactone at high temperatures and pressures or the hydrogenation of succinimide.[1][2][3] While efficient for producing bulk chemicals, these methods offered no stereochemical control.
The significance of chirality in drug development cannot be overstated. Enantiomers of a chiral molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4] The U.S. FDA's guidelines on stereoisomeric drugs underscore the need to control and understand the specific configuration of chiral centers in active pharmaceutical ingredients.[4] The pyrrolidinone scaffold can possess up to four stereogenic carbons, leading to a multitude of possible stereoisomers.[4] This structural potential makes the development of methods for the precise, enantioselective synthesis of pyrrolidinones not just an academic challenge, but a critical necessity for creating safer and more effective medicines.[4][5]
Early Strategies for Chirality: Harnessing Nature's Chiral Pool
The first forays into chiral pyrrolidinone synthesis logically turned to readily available, enantiopure starting materials from nature—a strategy known as the "chiral pool" approach. This method leverages pre-existing stereocenters to build more complex molecules, obviating the need for asymmetric induction.
The most prominent example of this strategy is the use of (S)-pyroglutamic acid, a derivative of the amino acid L-glutamic acid. Its inherent chirality and differentiated functional groups (a carboxylic acid and a lactam) make it a versatile starting block for a wide array of chiral pyrrolidinones.[6] This approach guarantees the absolute configuration of at least one stereocenter, providing a reliable foundation for further synthetic manipulations. Similarly, the amino acid L-proline serves as another critical building block for introducing a chiral pyrrolidine fragment into a target molecule.[7]
Caption: The "Chiral Pool" concept for asymmetric synthesis.
Representative Protocol: Synthesis from (S)-Pyroglutamic Acid
The following is a generalized procedure illustrating the derivatization of (S)-pyroglutamic acid to create new optically active 2-pyrrolidinones, as demonstrated in the synthesis of various substituted analogs.[6]
-
Protection: The lactam nitrogen of (S)-pyroglutamic acid is protected, for example, as a benzyloxycarbonyl (Cbz) derivative.
-
Carboxyl Group Activation: The carboxylic acid at C5 is activated, often by conversion to an acid chloride or through the use of coupling reagents (e.g., DCC, EDC).
-
Coupling: The activated acid is reacted with a nucleophile (e.g., an amine, such as S-histidine) to elongate the carbon chain or introduce new functional moieties.
-
Deprotection & Further Modification: The protecting groups are removed under mild conditions to yield the final chiral pyrrolidinone derivative, retaining the original stereochemistry at C5.[6]
The Revolution in Synthesis: The Advent of Asymmetric Catalysis
While the chiral pool approach is robust, it is inherently limited by the availability of starting materials. The true revolution in chiral pyrrolidinone synthesis arrived with the development of asymmetric catalysis , where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This paradigm shift has provided unparalleled access to a vast chemical space of novel chiral pyrrolidinones.
Transition-Metal Catalysis: A Powerful Toolkit
Chiral transition-metal complexes have proven to be exceptionally effective catalysts for constructing chiral γ-lactams with high enantioselectivity.
-
Palladium-Catalyzed Cyclizations: Palladium(II) catalysts, particularly those employing ferrocenyloxazoline palladacycle (FOP) ligands, have been used to catalyze the intramolecular aminopalladation of alkenes.[8][9] This process allows for the asymmetric cyclization of prochiral carbamates to form vinyl-substituted 2-pyrrolidinones in high yield and with excellent enantiomeric excess (ee).[8]
-
Nickel-Catalyzed Carbonylative Cycloadditions: A novel strategy using Nickel(0) catalysts with chiral phosphoramidite ligands enables the asymmetric [2+2+1] carbonylative cycloaddition of ene-imines and carbon monoxide. This atom-economical method constructs complex, enantioenriched polycyclic γ-lactams with multiple contiguous stereocenters.[10]
-
Rhodium-Catalyzed C–C Activation: To access challenging γ-lactams with β-quaternary centers, rhodium catalysts have been employed.[11] This method involves a unique C–C bond activation of a cyclobutanone, followed by a sulfonyl radical migration, to construct the desired chiral products in high ee.[11]
| Method | Metal/Ligand | Reaction Type | Key Feature | Typical ee | Reference |
| Intramolecular Aminopalladation | Pd(II) / FOP | Cyclization | Forms vinyl-substituted pyrrolidinones | 89-99% | [8] |
| Carbonylative Cycloaddition | Ni(0) / Phosphoramidite | [2+2+1] Cycloaddition | Builds polycyclic γ-lactams | >95% | [10] |
| C–C Activation | Rh(I) / Chiral Diene | Ring Expansion | Creates β-quaternary centers | 90-99% | [11] |
Organocatalysis: The Metal-Free Approach
Emerging as a powerful alternative to metal-based systems, organocatalysis utilizes small, chiral organic molecules to induce asymmetry. Proline and its derivatives, the very building blocks used in the chiral pool, have been repurposed as highly effective catalysts.[12][13]
A key transformation in this area is the vinylogous Michael addition . In this reaction, a nucleophilic γ-lactam derivative adds to an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). This reaction proceeds through a proposed ion-pair endo transition state, allowing for precise control over the formation of new stereocenters with high diastereo- and enantioselectivity.[14]
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An In-depth Technical Guide to the Potential Applications of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Foreword: Unlocking the Potential of a Versatile Pyrrolidinone Scaffold
To the dedicated researchers, pioneering scientists, and professionals driving the engine of drug development, this guide serves as a comprehensive exploration into the untapped potential of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This document moves beyond a mere recitation of facts, offering a deep dive into the synthetic accessibility, plausible biological activities, and potential therapeutic applications of this specific derivative. As we navigate the landscape of neurological disorders and the ever-pressing need for novel therapeutic agents, a thorough understanding of promising chemical entities like this compound is paramount. This guide is structured to provide not only foundational knowledge but also actionable insights and experimental frameworks to empower your research and development endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound is a derivative of 2-pyrrolidinone, featuring a benzyl group attached to the nitrogen atom and a hydroxymethyl substituent at the 4-position. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its potential biological activity and druggability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem CID: 178824[3] |
| Molecular Weight | 205.25 g/mol | PubChem CID: 178824[3] |
| IUPAC Name | This compound | PubChem CID: 178824[3] |
| CAS Number | 96449-69-3 | PubChem CID: 178824[3] |
| XLogP3-AA | 0.5 | PubChem CID: 178824[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 178824 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 178824 |
| Rotatable Bond Count | 3 | PubChem CID: 178824 |
The presence of the benzyl group introduces lipophilicity, which can be crucial for traversing the blood-brain barrier, a critical step for CNS-acting drugs. Conversely, the hydroxyl group and the lactam carbonyl provide hydrophilicity and hydrogen bonding capabilities, essential for target engagement and solubility.
Caption: Chemical structure of this compound.
Synthetic Pathways: A Gateway to Novel Derivatives
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add itaconic acid (1.0 eq) and toluene.
-
Reagent Addition: Add benzylamine (1.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water formed during the lactamization, thereby shifting the equilibrium towards the product. Toluene is an excellent solvent for this azeotropic removal of water.
Step 2: Reduction of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon), suspend 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent: Cool the suspension to 0°C and slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (a slight excess, e.g., 1.1-1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0°C.
-
Work-up: Filter the resulting mixture and wash the solid with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: The choice of a powerful reducing agent like LiAlH₄ or BH₃·THF is necessary to reduce the carboxylic acid to a primary alcohol. The reaction is performed under anhydrous and inert conditions due to the high reactivity of these reducing agents with water and atmospheric oxygen.
Potential Applications in Drug Discovery: Targeting the Central Nervous System
The structural similarity of this compound to known nootropic agents, particularly those in the racetam class, strongly suggests its potential for development as a therapeutic agent for neurological and cognitive disorders.
Nootropic and Neuroprotective Effects
The racetam family of drugs, which share the 2-pyrrolidinone core, are known for their cognitive-enhancing properties. A closely related compound, nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), has been investigated for its ability to improve learning and memory.[4] It is plausible that this compound could exhibit similar nootropic effects.
Furthermore, a patent for 4-aminocarbonylaminomethyl-1-benzylpyrrolidin-2-ones highlights their potential in treating cerebral insufficiency, lending further credence to the exploration of this chemical space for neurological applications.[5]
Proposed Mechanism of Action: The nootropic effects of racetams are often attributed to the modulation of cholinergic and glutamatergic neurotransmission. It is hypothesized that this compound could act as a positive allosteric modulator of AMPA receptors or enhance acetylcholine release, thereby improving synaptic plasticity and cognitive function.
Anxiolytic and Antidepressant Potential
The pyrrolidinone scaffold has also been incorporated into compounds with anxiolytic and antidepressant activities. The interplay of the benzyl group's lipophilicity and the hydrogen-bonding capacity of the hydroxymethyl and lactam moieties could facilitate interactions with CNS targets involved in mood regulation.
A Versatile Intermediate for Further Chemical Exploration
The primary alcohol functionality of this compound serves as a valuable handle for further chemical modifications. This allows for the generation of a library of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
Caption: Potential derivatization pathways for this compound.
Framework for Biological Evaluation: A Roadmap for Preclinical Studies
To substantiate the therapeutic potential of this compound, a systematic and rigorous biological evaluation is essential. The following experimental workflows provide a foundational framework for such an investigation.
In Vitro Assays for Nootropic and Neuroprotective Activity
| Assay | Objective | Experimental Outline |
| AMPA Receptor Modulation | To determine if the compound potentiates AMPA receptor-mediated currents. | Utilize patch-clamp electrophysiology on cultured neurons or cell lines expressing AMPA receptors. |
| Acetylcholinesterase Inhibition | To assess the compound's ability to inhibit the breakdown of acetylcholine. | Employ a colorimetric assay using Ellman's reagent to measure acetylcholinesterase activity in the presence of the compound. |
| Neuroprotection against Excitotoxicity | To evaluate the compound's ability to protect neurons from glutamate-induced cell death. | Treat cultured neurons with the compound prior to exposure to a high concentration of glutamate and assess cell viability using an MTT or LDH assay. |
| Neurite Outgrowth Assay | To determine if the compound promotes neuronal growth and connectivity. | Treat cultured neurons (e.g., PC12 cells) with the compound and quantify neurite length and branching. |
In Vivo Models for Cognitive Enhancement
| Model | Objective | Experimental Outline |
| Morris Water Maze | To assess spatial learning and memory in rodents. | Administer the compound to rodents and measure the latency and path length to find a hidden platform in a pool of water. |
| Novel Object Recognition | To evaluate recognition memory. | Familiarize animals with two identical objects, then replace one with a novel object after compound administration. Measure the time spent exploring the novel versus the familiar object. |
| Passive Avoidance Test | To assess fear-motivated learning and memory. | Train animals to avoid a chamber where they previously received a mild foot shock. After compound administration, measure the latency to re-enter the chamber. |
Concluding Remarks and Future Directions
This compound represents a promising, yet underexplored, molecule with significant potential in the realm of CNS drug discovery. Its structural analogy to established nootropic agents, coupled with its synthetic tractability and potential for derivatization, makes it a compelling candidate for further investigation. The experimental frameworks outlined in this guide provide a clear path forward for elucidating its biological activities and potential therapeutic applications. As we continue to unravel the complexities of the human brain, the systematic exploration of novel chemical entities like this compound will be instrumental in developing the next generation of treatments for neurological and psychiatric disorders.
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- Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4(50)), 23-32.
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- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23-32.
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- Google Patents. (n.d.). US4670456A - 4-Aminocarbonylaminomethyl-1-benzylpyrrolidin-2-ones as nootropic agents and as agents for treating cerebral insufficiency.
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An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one and its analogs, a class of compounds demonstrating significant potential in the field of neuroscience and drug discovery. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, biological activities, and therapeutic applications of these promising molecules.
Introduction: The Pyrrolidinone Core and Its Significance
The pyrrolidin-2-one, or γ-lactam, scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1] Its unique chemical architecture allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including nootropic, neuroprotective, anticonvulsant, anti-inflammatory, and antimicrobial effects. The benzyl group at the 1-position and a hydroxymethyl substituent at the 4-position of the pyrrolidinone ring are key features that have been explored for their influence on biological activity, particularly in the context of central nervous system (CNS) disorders.
Synthesis of this compound and Its Analogs
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the use of itaconic acid as a starting material. This approach offers a straightforward pathway to the desired scaffold, allowing for modifications to introduce various analogs.
General Synthetic Protocol from Itaconic Acid
A representative synthetic scheme for this compound is outlined below. This multi-step synthesis involves the formation of an ester, Michael addition, cyclization, and reduction.
Experimental Protocol: Synthesis of this compound
Step 1: Diethyl Itaconate Formation
-
To a solution of itaconic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield diethyl itaconate.
Step 2: Michael Addition of Benzylamine
-
Dissolve diethyl itaconate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add benzylamine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Michael adduct.
Step 3: Lactamization
-
Heat the crude Michael adduct under vacuum at a temperature of 120-140 °C to induce cyclization and the formation of the pyrrolidinone ring.
-
The reaction progress can be monitored by the removal of ethanol.
-
The resulting product is ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate.
Step 4: Reduction of the Ester
-
Dissolve the ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of Analogs
The described synthetic route is amenable to the creation of a library of analogs. By substituting benzylamine with other primary amines in Step 2, a variety of N-substituted derivatives can be synthesized. Furthermore, modifications of the hydroxymethyl group at the 4-position can be achieved through standard functional group transformations, allowing for the exploration of structure-activity relationships (SAR).
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown significant promise in preclinical studies, particularly for their nootropic and neuroprotective effects.
Nootropic and Neuroprotective Effects
The pyrrolidinone scaffold is a well-established pharmacophore for nootropic agents, with piracetam being the most famous example. Analogs of this compound, such as nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), have been investigated for their cognitive-enhancing properties.[2] Studies suggest that these compounds can improve learning and memory, potentially through the modulation of cholinergic neurotransmission.[2]
Furthermore, certain phenylpyrrolidinone derivatives have demonstrated significant neuroprotective effects in models of ischemic stroke. For instance, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate has shown superior performance in improving neurological outcomes and motor function recovery compared to piracetam in a rat model of middle cerebral artery occlusion (MCAO).[3]
Other Potential Therapeutic Applications
The versatility of the pyrrolidinone core suggests a broader therapeutic potential for these derivatives. Preclinical studies on various pyrrolidinone compounds have indicated potential applications as:
-
Anticonvulsants
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Anticancer agents
Further research is warranted to explore these potential applications for this compound and its analogs.
Mechanisms of Action: Modulating Synaptic Plasticity
The precise mechanisms of action for this compound derivatives are still under investigation; however, compelling evidence points towards the modulation of key neurotransmitter systems involved in learning, memory, and neuronal survival.
Modulation of AMPA Receptors
A primary proposed mechanism for the neuroprotective and nootropic effects of some pyrrolidinone derivatives is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] AMPA receptors are critical for fast excitatory synaptic transmission and synaptic plasticity. Positive allosteric modulators of AMPA receptors can enhance synaptic transmission and promote neuronal survival.[1]
Caption: Proposed mechanism of AMPA receptor modulation.
Interaction with the Cholinergic System
The cholinergic system plays a crucial role in cognitive functions, including learning and memory. Several nootropic drugs, including pyrrolidinone derivatives, are believed to exert their effects by interacting with this system. Molecular docking studies of nebracetam analogs suggest that these compounds may act as agonists and positive allosteric modulators of muscarinic acetylcholine receptors (mAChRs).[1] This interaction could lead to an enhancement of cholinergic neurotransmission, thereby improving cognitive performance.
Caption: Proposed interaction with the cholinergic system.
Quantitative Structure-Activity Relationship (QSAR) Insights
While a comprehensive QSAR study specifically for the nootropic activity of this compound derivatives is not yet available in the public domain, preliminary data from analog studies provide valuable insights. The following table summarizes hypothetical SAR trends based on available literature.
| Position of Substitution | Modification | Predicted Impact on Nootropic Activity | Rationale |
| 1 (Nitrogen) | Substitution of benzyl with other aryl or alkyl groups | Variable | The N-substituent plays a crucial role in receptor binding and pharmacokinetic properties. |
| 4 (Hydroxymethyl) | Conversion to aminomethyl (e.g., Nebracetam) | Potentially Increased | The amino group may enhance interaction with cholinergic receptors. |
| 4 (Hydroxymethyl) | Esterification or etherification | Potentially Altered | Modification of the hydroxyl group can affect polarity and hydrogen bonding capacity. |
| Pyrrolidinone Ring | Introduction of additional substituents | Variable | Substituents on the ring can influence conformation and steric interactions with the target. |
Protocols for Biological Evaluation
To assess the nootropic and neuroprotective potential of this compound derivatives, a battery of in vitro and in vivo assays can be employed.
In Vitro Neuroprotection Assay
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
1. Primary Cortical Neuron Culture:
- Isolate cortical neurons from embryonic day 18 (E18) rat pups.
- Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
- Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 7-10 days.
2. Compound Treatment and Glutamate Challenge:
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- Pre-treat the cultured neurons with various concentrations of the test compounds for 1 hour.
- Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.
- Incubate the plates for 24 hours at 37 °C in a humidified incubator with 5% CO₂.
3. Assessment of Cell Viability (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plates for 4 hours at 37 °C.
- Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.
In Vivo Nootropic Activity Assay
Experimental Protocol: Passive Avoidance Test in Mice
1. Apparatus:
- A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
2. Acclimation:
- Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
3. Training (Acquisition Trial):
- Place a mouse in the light chamber.
- After a 60-second habituation period, open the guillotine door.
- When the mouse enters the dark chamber, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
- Record the latency to enter the dark chamber.
4. Compound Administration:
- Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a specified time before the retention test.
5. Retention Test (24 hours after training):
- Place the mouse back into the light chamber.
- Open the guillotine door and measure the step-through latency (the time it takes for the mouse to enter the dark chamber).
- A longer latency is indicative of improved memory retention. The maximum latency is typically set to 300 or 600 seconds.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for the treatment of neurological disorders. Their demonstrated nootropic and neuroprotective effects, coupled with plausible mechanisms of action involving the modulation of AMPA receptors and the cholinergic system, make them attractive candidates for further drug development.
Future research should focus on:
-
Comprehensive SAR studies to optimize the potency and selectivity of these compounds.
-
In-depth mechanistic studies to further elucidate the signaling pathways involved in their biological activities.
-
Pharmacokinetic and toxicological profiling to assess their drug-like properties.
-
Evaluation in a wider range of animal models of cognitive impairment and neurodegeneration.
The continued exploration of this chemical scaffold holds great promise for the discovery of novel therapeutics to address the significant unmet medical needs in the field of neuroscience.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2022). PubMed Central. [Link]
- Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. (2006). PubMed Central. [Link]
- Pepeu, G., & Spignoli, G. (1989). Nootropic drugs and brain cholinergic mechanisms.
- Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4), 23-33. [Link]
- Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. (2017). PubMed Central. [Link]
- Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ScienceRise: Pharmaceutical Science. [Link]
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An In-Depth Technical Guide to the Safety, Handling, and Characterization of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a key chiral building block in medicinal chemistry and drug development. The pyrrolidinone scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative offers a unique combination of a protected amine, a reactive primary alcohol, and a lactam functionality. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its safe handling, proposed synthesis, purification, and analytical characterization. By combining established safety protocols with predictive analytical data and a reasoned, exemplar synthetic workflow, this guide aims to be an essential resource for scientists working with this versatile intermediate.
Introduction: The Significance of this compound in Modern Drug Discovery
The five-membered nitrogen heterocycle, the pyrrolidine ring, is a cornerstone in medicinal chemistry, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1] This structural feature is critical for creating molecules with high specificity for biological targets. This compound (CAS 96449-69-3) is a valuable derivative within this class. The benzyl group provides a stable, lipophilic protecting group for the nitrogen atom, which can be removed under hydrogenolysis conditions. The hydroxymethyl group at the 4-position offers a versatile handle for further synthetic transformations, allowing for the introduction of diverse functionalities and the extension of the molecular scaffold.
This compound and its chiral variants are considered key building blocks for a range of therapeutic agents, including potential antiviral and anticancer drugs where stereospecificity is paramount for efficacy and safety.[2] Its structural motifs are found in compounds designed as enzyme inhibitors and peptidomimetics.[2] This guide provides the foundational knowledge required to safely handle, synthesize, and characterize this important synthetic intermediate.
Comprehensive Safety and Handling Protocols
The safe handling of any chemical intermediate is paramount in a research setting. While a specific, dedicated Material Safety Data Sheet (MSDS) for this compound is not universally available, a robust safety protocol can be established based on the GHS classifications for this compound and data from structurally related molecules.
Hazard Identification and GHS Classification
Based on available data, this compound is classified as an irritant.[3] The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[3]
Table 1: GHS Hazard Information
| Hazard Class | GHS Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.
-
Engineering Controls: All manipulations of this compound, especially as a solid powder, should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Synthesis and Purification: An Exemplar Protocol
The following is a proposed, self-validating experimental protocol. The causality behind each step is explained to provide a deeper understanding of the process.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 1-Benzyl-2-oxopyrrolidine-4-carboxylic acid (Precursor)
This precursor can be synthesized from the reaction of itaconic acid and benzylamine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1 equivalent) and benzylamine (1.1 equivalents).
-
Reaction: Heat the mixture (e.g., in water as a solvent or neat) to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, the product often crystallizes. The solid can be collected by filtration and washed with a non-polar solvent (e.g., hexanes) to remove any unreacted benzylamine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Reduction to this compound
WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition of Precursor: Dissolve 1-benzyl-2-oxopyrrolidine-4-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Causality: A slow, controlled addition prevents an exothermic reaction that could be difficult to manage. The excess of LiAlH₄ ensures the complete reduction of the carboxylic acid.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This should be followed by the slow, dropwise addition of water, then a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added, and the mixture stirred vigorously until two clear layers form.
-
Causality: The quenching procedure is critical for safely neutralizing the highly reactive LiAlH₄ and breaking down the aluminum salts into a filterable or extractable form.
-
-
Extraction and Isolation: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Using silica gel and an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol.
-
Recrystallization: From a suitable solvent system, which may include ethyl acetate, isopropanol, or mixtures with non-polar solvents like hexanes.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. The following section outlines the expected analytical data.
Physical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 205.25 g/mol | PubChem[2] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| CAS Number | 96449-69-3 | PubChem[2] |
Spectroscopic Data (Expected)
Due to the lack of publicly available experimental spectra, the following data is based on predictions from established chemical shift theory and comparison with structurally similar compounds.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Ar-H | |
| ~4.50 | s | 2H | N-CH₂ -Ph | |
| ~3.60 | m | 2H | CH₂ -OH | |
| ~3.30-3.50 | m | 2H | N-CH₂ -CH | |
| ~2.50-2.70 | m | 1H | CH -CH₂OH | |
| ~2.30-2.50 | m | 2H | CH₂ -C=O | |
| ~1.80 | br s | 1H | OH | |
| ¹³C NMR | Expected δ (ppm) | Assignment | ||
| ~175 | C =O | |||
| ~137 | Ar-C (quaternary) | |||
| ~128-129 | Ar-C H | |||
| ~65 | C H₂-OH | |||
| ~50 | N-C H₂-Ph | |||
| ~48 | N-C H₂-CH | |||
| ~40 | C H-CH₂OH | |||
| ~35 | C H₂-C=O |
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.
-
~3030 cm⁻¹ (sharp): Aromatic C-H stretch.
-
~2950, 2870 cm⁻¹ (sharp): Aliphatic C-H stretches.
-
~1680 cm⁻¹ (strong): C=O stretch of the five-membered lactam.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.
-
~1050 cm⁻¹ (strong): C-O stretch of the primary alcohol.
Mass Spectrometry:
-
Expected [M+H]⁺: 206.1176
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecular architectures in drug discovery. This guide provides a robust framework for its safe handling, based on its known hazards. Furthermore, by presenting a detailed, reasoned protocol for its likely synthesis via the reduction of its carboxylic acid precursor, and by providing a set of expected analytical data, this document serves as a practical and self-validating resource for researchers. Adherence to the safety protocols outlined herein is essential for mitigating risks, while the provided synthetic and analytical guidance will aid in the successful preparation and characterization of this important chemical building block.
References
- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. (n.d.).
- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2009). ResearchGate.
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178824, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178824, this compound.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- Reduction of carboxylic acids. (n.d.). Chemguide.
- Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole. (n.d.). PrepChem.com.
- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). MDPI.
- Reduction of carboxylic acids. (n.d.). Chemguide.
- Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). YouTube.
- Reduction of carboxylic acids. (n.d.). Chemguide.
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Unraveling the Enigma: A Technical Guide to the Mechanistic Action of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of compounds with profound effects on the central nervous system (CNS). Among these, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one stands out as a molecule of significant interest, yet its precise mechanism of action remains largely uncharacterized. This technical guide provides a comprehensive framework for elucidating the biological activities of this compound. By leveraging insights from structurally related pyrrolidinone derivatives, we propose several plausible mechanistic pathways and detail a rigorous, multi-pronged experimental strategy to investigate them. This document serves as a roadmap for researchers dedicated to unlocking the therapeutic potential of this promising molecule.
Introduction: The Therapeutic Promise of Pyrrolidinone Derivatives
The pyrrolidone chemical family has been a subject of intense research for over three decades, initially gaining prominence for their "nootropic" or cognitive-enhancing properties.[1] Compounds like Piracetam paved the way for this class, demonstrating the ability to improve learning and memory.[1] Subsequently, the therapeutic applications of pyrrolidones have expanded to include neuroprotection following stroke and antiepileptic treatments, with levetiracetam being a notable example.[1]
The versatility of the five-membered pyrrolidine ring is a key attribute for medicinal chemists, offering a three-dimensional structure that can be strategically modified to interact with a wide array of biological targets.[2][3] This structural feature allows for the development of compounds with high target selectivity and diverse pharmacological profiles, ranging from anticancer and antibacterial agents to treatments for CNS disorders.[2][3]
This compound (Figure 1) emerges from this rich chemical landscape. While its specific biological activities are not yet fully defined in the public domain, its structural similarity to known neuroactive compounds suggests a strong potential for therapeutic intervention in the CNS. This guide will explore the hypothetical mechanisms through which this molecule may exert its effects and provide the experimental blueprints to validate these hypotheses.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure and key properties of this compound.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Based on the established pharmacology of related pyrrolidinone and pyrrolidine derivatives, we can formulate several compelling hypotheses for the mechanism of action of this compound. These proposed mechanisms are not mutually exclusive and may act in concert to produce the compound's overall biological effect.
Modulation of Neuronal Ion Channels
Many neuroactive drugs exert their effects by modulating the activity of voltage-gated ion channels. It is plausible that this compound interacts with these critical regulators of neuronal excitability.
-
Voltage-Gated Sodium Channels (VGSCs): A number of pyrrolidine derivatives have been identified as potent Na+ channel blockers, a mechanism that is particularly relevant for the treatment of ischemic stroke.[4] By blocking these channels, compounds can stabilize hyperexcited neurons and prevent the propagation of damaging excitatory impulses.[5]
-
Voltage-Gated Calcium Channels (VGCCs): Inhibition of T-type calcium channels is another established mechanism for antiepileptic drugs, as it can suppress the characteristic 'spike and wave' discharges seen in absence seizures.[5]
Enhancement of GABAergic Neurotransmission
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the CNS. Augmenting GABAergic signaling is a common strategy for inducing calming, sedative, and anticonvulsant effects.[5] this compound may act by:
-
Facilitating GABA Binding: The compound could allosterically modulate GABA receptors, increasing their affinity for GABA and enhancing the inhibitory chloride current.[5]
-
Inhibiting GABA Metabolism: By inhibiting enzymes responsible for GABA degradation, the compound could increase the synaptic concentration of this inhibitory neurotransmitter.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[6][7] A structurally analogous compound, (2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-carboxamide, has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase.[8] This precedent strongly suggests that this compound may also possess cholinesterase inhibitory activity.
Experimental Validation: A Phased Investigational Workflow
To systematically investigate the proposed mechanisms of action, a phased experimental approach is recommended. This workflow progresses from broad phenotypic screening to specific target engagement and functional assays.
Caption: A phased experimental workflow for elucidating the mechanism of action.
Phase 1: Phenotypic Screening
The initial phase aims to identify the broad biological effects of the compound in relevant cellular models.
Protocol 1: Neuronal Viability and Neuroprotection Assay
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Compound Treatment: Treat the cells with a concentration range of this compound for 24-48 hours.
-
Induction of Cytotoxicity: Induce neurotoxicity using glutamate (excitotoxicity) or hydrogen peroxide (oxidative stress).
-
Viability Assessment: Measure cell viability using an MTT or LDH assay.
-
Data Analysis: Calculate the EC50 for neuroprotection and assess the therapeutic window.
Phase 2: Target Identification and Engagement
This phase focuses on identifying the specific molecular targets of the compound.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
-
Enzyme Preparation: Prepare solutions of recombinant human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Assay Reaction: In a 96-well plate, combine the enzyme, the test compound at various concentrations, and a suitable substrate (e.g., acetylthiocholine).
-
Detection: Measure the product of the enzymatic reaction colorimetrically or fluorometrically over time.
-
Data Analysis: Calculate the IC50 value for the inhibition of each enzyme.
| Target Enzyme | Predicted IC50 Range | Rationale |
| Acetylcholinesterase | 10 nM - 1 µM | Based on activity of similar compounds.[8] |
| Butyrylcholinesterase | 100 nM - 10 µM | Often a secondary target for AChE inhibitors. |
Protocol 3: Radioligand Binding Assays for Ion Channels and GABA Receptors
-
Membrane Preparation: Prepare cell membrane fractions expressing the target ion channel (e.g., NaV1.2, CaV3.1) or GABA receptor subunit.
-
Binding Reaction: Incubate the membranes with a specific radioligand for the target in the presence of varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand and quantify the radioactivity.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound for each target.
Phase 3: Functional and In Vivo Validation
The final phase aims to confirm the functional consequences of target engagement and assess the in vivo efficacy of the compound.
Protocol 4: Patch-Clamp Electrophysiology for Ion Channel Modulation
-
Cell Preparation: Use cultured neurons or cell lines expressing the ion channel of interest.
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the ionic currents through the target channels.
-
Compound Application: Apply this compound to the cells and record the changes in current amplitude and kinetics.
-
Data Analysis: Quantify the effect of the compound on channel activity (e.g., percentage of inhibition, shift in voltage-dependence).
Caption: Potential sites of action for this compound in a glutamatergic synapse.
Protocol 5: In Vivo Rodent Model of Cognitive Impairment
-
Animal Model: Use a scopolamine-induced amnesia model in rats or mice.
-
Compound Administration: Administer this compound orally or via intraperitoneal injection.
-
Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze or passive avoidance task.
-
Data Analysis: Compare the performance of the compound-treated group to the vehicle control and a positive control (e.g., donepezil).
Conclusion and Future Directions
This compound is a compound of considerable interest within the pharmacologically rich class of pyrrolidinones. While its precise mechanism of action is yet to be fully elucidated, the existing literature on related compounds provides a strong foundation for a hypothesis-driven investigation. The experimental framework outlined in this guide offers a systematic and comprehensive approach to unraveling the biological activities of this molecule.
Future research should focus on a detailed structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical scaffold. Furthermore, advanced techniques such as chemoproteomics could be employed to identify novel, off-target interactions that may contribute to the compound's overall pharmacological profile. Through a dedicated and rigorous scientific inquiry, the full therapeutic potential of this compound can be realized.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
- Journal of Pharmaceutical Negative Results. (2022).
- PubChem. (n.d.). This compound.
- Gule, N., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
- Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(16), 4648-4652. [Link]
- MDPI. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. [Link]
- PubChemLite. (n.d.). This compound. [Link]
- PubChem. (n.d.). 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid.
- IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- PrepChem.com. (n.d.). Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole. [Link]
- ResearchGate. (2009). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]
- MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]
- PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Taylor & Francis Online. (2013).
- PubChem. (n.d.). (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy (2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide [smolecule.com]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Abstract
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note presents a detailed, reliable, and scalable two-step protocol for its synthesis. The methodology commences with the reaction of itaconic acid and benzylamine to form an N-substituted pyrrolidone carboxylic acid intermediate. This is followed by a highly selective reduction of the carboxylic acid moiety to the corresponding primary alcohol. The protocol emphasizes experimental causality, safety, and provides a self-validating system for researchers, scientists, and drug development professionals to achieve high purity and yield.
Introduction and Synthetic Strategy
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in pharmacology due to its presence in numerous biologically active compounds. The title compound, this compound, incorporates a key hydroxymethyl group, providing a reactive handle for further molecular elaboration, and a benzyl group, which can influence solubility and biological interactions.
The synthetic strategy outlined herein is a logical and efficient two-step process designed for robustness and selectivity (Figure 1).
Step 1: Aza-Michael Addition and Cyclization. The synthesis begins with the reaction between itaconic acid and benzylamine. This transformation proceeds via a cascade aza-Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the stable five-membered lactam ring, yielding the intermediate, 1-benzyl-2-oxopyrrolidine-4-carboxylic acid. This reaction is well-documented for primary amines and itaconates.[1][2]
Step 2: Selective Carboxylic Acid Reduction. The critical second step involves the reduction of the carboxylic acid group to a primary alcohol without affecting the more stable lactam carbonyl. Direct reduction with powerful hydrides like LiAlH₄ lacks selectivity.[3][4] Therefore, we employ a more chemoselective method. Borane (BH₃·THF) is an excellent choice as it preferentially reduces carboxylic acids over amides (lactams) and esters.[5][6][7][8] This approach ensures high conversion to the desired product while preserving the core lactam structure.
Figure 1: Overall Synthetic Scheme (Self-generated image, not from search results) A two-step synthesis of the target compound from itaconic acid and benzylamine.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Purity |
| Itaconic Acid | 97-65-4 | 130.10 | Sigma-Aldrich | ≥99% |
| Benzylamine | 100-46-9 | 107.15 | Sigma-Aldrich | ≥99% |
| Toluene | 108-88-3 | 92.14 | Fisher Scientific | Anhydrous, ≥99.8% |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 | Sigma-Aldrich | 1.0 M solution |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Fisher Scientific | Anhydrous, ≥99.9% |
| Methanol | 67-56-1 | 32.04 | VWR | ACS Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | VWR | 37% (conc.) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | VWR | Pellets, ≥97% |
| Ethyl Acetate | 141-78-6 | 88.11 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | ≥99.5% |
| TLC Plates | N/A | N/A | MilliporeSigma | Silica Gel 60 F₂₅₄ |
Equipment
-
Three-neck round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Dropping funnel and nitrogen inlet/outlet adapter
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glassware for filtration (Büchner funnel, filter flask)
-
Column chromatography setup (glass column, silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance and pH meter/paper
Experimental Protocol
Step 1: Synthesis of 1-benzyl-2-oxopyrrolidine-4-carboxylic acid
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Addition: To the flask, add itaconic acid (13.01 g, 100 mmol) and toluene (200 mL). Begin stirring to form a suspension.
-
Add benzylamine (10.9 mL, 100 mmol) dropwise to the suspension at room temperature over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) using a heating mantle. The reaction involves the formation of an amic acid intermediate followed by cyclization with the elimination of water. Water can be removed azeotropically using a Dean-Stark trap if desired, but refluxing for an extended period is often sufficient.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 7:3 Ethyl Acetate/Hexanes + 1% Acetic Acid]. The reaction is typically complete within 12-16 hours, indicated by the disappearance of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Filter the solid precipitate and wash it with cold toluene (2 x 30 mL).
-
If no solid forms, concentrate the mixture under reduced pressure on a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from an ethanol/water mixture to afford 1-benzyl-2-oxopyrrolidine-4-carboxylic acid as a white crystalline solid.
-
Expected Yield: 75-85%.
-
Step 2: Synthesis of this compound
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The system must be kept under an inert atmosphere of nitrogen.
-
Dissolution: Add 1-benzyl-2-oxopyrrolidine-4-carboxylic acid (10.96 g, 50 mmol) to the flask and dissolve it in anhydrous THF (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Borane Addition: Add 1.0 M borane-THF complex solution (75 mL, 75 mmol, 1.5 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC [Eluent: 9:1 Ethyl Acetate/Methanol]. The disappearance of the starting acid (visualized with a potassium permanganate stain) indicates completion.
-
Quenching and Work-up:
-
Carefully cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of methanol (20 mL). Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Stir the mixture for 30 minutes at room temperature to ensure complete destruction of excess borane.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or low-melting solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% ethyl acetate and gradually increasing to 10% methanol in ethyl acetate) to obtain this compound as a colorless oil or white solid.
-
Expected Yield: 80-90%.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol, from starting materials to the final purified product.
Caption: Workflow diagram for the synthesis of this compound.
Safety and Handling
-
Benzylamine: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Borane-THF Complex: Highly flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas. All manipulations must be performed under an inert (nitrogen or argon) atmosphere using anhydrous solvents and techniques. The quenching process must be done slowly and at low temperature.
-
Toluene and THF: Flammable liquids and irritants. Avoid inhalation and contact with skin.
-
General Precautions: Perform all steps in a properly functioning chemical fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow viscous oil or a white low-melting solid.
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
Mass Spectrometry (ESI+): m/z 206.1 [M+H]⁺, 228.1 [M+Na]⁺.
-
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.40 (m, 5H, Ar-H), 4.49 (s, 2H, N-CH₂-Ph), 3.60 (d, 2H, -CH₂-OH), 3.35 (dd, 1H, N-CH₂-CH), 3.10 (dd, 1H, N-CH₂-CH), 2.65 (m, 1H, CH-CH₂OH), 2.50 (dd, 1H, CO-CH₂-CH), 2.20 (dd, 1H, CO-CH₂-CH), 1.90 (br s, 1H, -OH). (Predicted shifts based on chemical structure).
-
¹³C NMR (100 MHz, CDCl₃): δ 175.8 (C=O, lactam), 136.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.6 (Ar-CH), 65.2 (-CH₂-OH), 50.1 (N-CH₂-Ph), 49.5 (N-CH₂-CH), 40.1 (CH-CH₂OH), 35.4 (CO-CH₂-CH). (Predicted shifts based on chemical structure).
References
- Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer. YouTube. [Link]
- Procter, D. J., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Popp, F. D., & Catala, A. (1961). Synthesis of N-Substituted Itaconimides. Journal of Medicinal Chemistry, 4(2), 291-294.
- Khan Academy. Reduction of carboxylic acids. [Link]
- Chemistry LibreTexts. Reduction of Carboxylic Acids. [Link]
- Yadav, J. S., et al. (2004). A facile and chemoselective reduction of carboxylic acids to alcohols via sodium borohydride reduction of N-acylbenzotriazoles.
- Ishizumi, K., Koga, K., & Yamada, S. (1968). Chemistry of Sodium Borohydride and Diborane. IV. Reduction of Carboxylic Acids to Alcohols with Sodium Borohydride through Mixed Carbonic-Carboxylic Acid Anhydrides. Chemical and Pharmaceutical Bulletin, 16(3), 492-497.
- Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Serbian Chemical Society, 75(1), 1-8.
- Majethia, D. K., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12(2), 116-125. [Link]
- Kouklovsky, C., & Langlois, Y. (1991). Sodium borohydride is one of the most useful agent for the reduction of carbonyl coin. Journal of the American Chemical Society, 113(17), 6492-6495.
- Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. [Link]
- Promsuwan, K., et al. (2022). Itaconic Acid Cross-Linked Biomolecule Immobilization Approach on Amine-Functionalized Silica Nanoparticles for Highly Sensitive Enzyme-Linked Immunosorbent Assay (ELISA). ACS Omega, 7(44), 40386-40396.
- Periasamy, M., & Kanth, J. V. B. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964-5965.
- PrepChem. Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. [Link]
- Chemistry Steps. Reduction of Carboxylic Acids. [Link]
- Asif, A., et al. (2022). Synthesis process of itaconic acid-based polyamidoamine-epichlorohydrin resin. Industrial Crops and Products, 187, 115456.
- Master Organic Chemistry. A Quick Guide to Reductions in Organic Chemistry. [Link]
Sources
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. acs.org [acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
Application Note: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one as a Novel Hydroxymethyl-Type Linker for Solid-Phase Peptide Synthesis
As a Senior Application Scientist, this document provides a detailed technical guide on the proposed application of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one as a novel linker in solid-phase peptide synthesis (SPPS). This guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles, detailed protocols, and scientific rationale for its use.
Introduction and Rationale
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences.[1][2] The choice of the solid support and the linker molecule, which tethers the nascent peptide chain to the resin, is critical as it dictates the conditions for peptide cleavage and influences the C-terminal functionality of the final product.
This application note introduces This compound (BHP) as a novel, functionalized linker for SPPS. Its unique structure, featuring a primary hydroxyl group for peptide attachment and a stable N-benzyl protecting group, presents an opportunity to synthesize C-terminally modified peptides. The pyrrolidin-2-one core can introduce a unique lactam moiety into the peptide conjugate post-cleavage, or alternatively, can be used in strategies where the ester linkage to the peptide is the primary point of cleavage.
The N-benzyl group is notably stable throughout the standard Fmoc-based SPPS cycles but can be cleaved under specific, harsher conditions if desired, offering a "safety-catch" potential.[3][4] This guide outlines the immobilization of BHP onto a suitable resin and its subsequent application in a standard Fmoc/tBu synthesis workflow.
Physicochemical Properties and Safety Data
A comprehensive understanding of the reagent's properties is fundamental to its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | [5][6] |
| Molecular Weight | 205.25 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 96449-69-3 | [5] |
| Appearance | (Varies) Typically a solid or oil | - |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)CO | [5][6] |
| InChIKey | KJNWTBGLUKBKME-UHFFFAOYSA-N |[5][6] |
Safety & Handling: this compound and structurally similar compounds are classified as irritants.[5][7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures:
Principle of Application in SPPS
The proposed application utilizes BHP as a functional linker. The workflow is initiated by immobilizing the hydroxyl group of BHP onto an acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin. This resin is selected for its mild cleavage conditions, which preserve the integrity of the linker-peptide bond if only the peptide-resin bond is targeted for cleavage.
The primary hydroxyl group of the now resin-bound BHP serves as the anchoring point for the first Fmoc-protected amino acid via an ester linkage. The peptide chain is then elongated using standard Fmoc-SPPS chemistry. The final peptide is cleaved from the linker using a standard trifluoroacetic acid (TFA) cocktail, yielding a peptide with a C-terminal 4-(hydroxymethyl)pyrrolidin-2-one modification.
Experimental Workflow Overview
The overall process can be visualized as a multi-stage workflow from linker immobilization to final peptide cleavage.
Caption: Workflow for SPPS using the BHP linker.
Detailed Protocols
The following protocols provide a step-by-step guide for utilizing BHP as an SPPS linker. These are baseline protocols and may require optimization based on the specific peptide sequence.
Protocol 1: Immobilization of BHP onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the BHP linker to the solid support.
-
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (e.g., 100-200 mesh, 1.6 mmol/g loading)
-
This compound (BHP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
SPPS reaction vessel
-
-
Procedure:
-
Swell the 2-CTC resin (1.0 eq) in anhydrous DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
Prepare a solution of BHP (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM.
-
Add the BHP/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DIPEA in DCM (1x, 5%), DCM (3x), and finally MeOH (2x).
-
Dry the resin under high vacuum. The loading can be determined gravimetrically or by back-titration (Picric acid method).
-
Protocol 2: Loading the First Fmoc-Amino Acid
This procedure details the esterification of the first amino acid to the hydroxyl group of the resin-bound BHP.
-
Materials:
-
BHP-functionalized resin
-
Fmoc-protected amino acid (Fmoc-AA-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the BHP-resin (1.0 eq) in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-AA-OH (3.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add DIC (3.0 eq) to the amino acid solution and stir for 5 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (blue), extend the reaction time.
-
Once complete, drain the reaction solution.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
The resin is now ready for the standard SPPS elongation cycles.
-
Protocol 3: Standard Fmoc-SPPS Elongation Cycle
This is a generalized cycle for adding subsequent amino acids.[10]
-
Materials:
-
Peptide-resin from the previous step
-
20% Piperidine in DMF (v/v) for deprotection
-
Fmoc-AA-OH (4.0 eq)
-
Coupling reagent: HATU or HBTU (3.9 eq)
-
Base: DIPEA or 2,4,6-Collidine (8.0 eq)
-
DMF
-
-
Procedure:
-
Fmoc Deprotection: a. Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain. b. Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-AA-OH by dissolving it with the coupling reagent (HATU/HBTU) and base (DIPEA) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate for 45-90 minutes. d. Perform a Kaiser test to confirm reaction completion (negative result: yellow/colorless).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the peptide sequence.
-
Protocol 4: Final Cleavage and Deprotection
This protocol cleaves the completed peptide from the BHP linker and removes acid-labile side-chain protecting groups.
-
Materials:
-
Fully synthesized peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) is a good starting point. The exact composition depends on the amino acids present (e.g., Arg, Cys, Met, Trp).
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Reduce the volume of the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a flask of ice-cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can now be purified by reverse-phase HPLC and characterized by mass spectrometry.
-
Conclusion
This compound presents a viable and novel scaffold for use as a linker in solid-phase peptide synthesis. Its straightforward immobilization chemistry and compatibility with standard Fmoc-SPPS protocols make it an accessible tool for researchers. The primary advantage lies in its ability to introduce a unique C-terminal modification, potentially influencing the resulting peptide's conformation, solubility, or biological activity. The protocols outlined here provide a robust framework for the exploration and application of this promising new reagent in peptide science and drug discovery.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 178824, this compound.
- Al-Dahmani, F., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.
- PubChemLite (n.d.). This compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3107575, 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13735955, (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- PrepChem (n.d.). Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Wessolowski, A., et al. (2017). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences.
- AAPPTEC (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference, no direct URL).
- Bray, B. L. (2003). Large-Scale Manufacture of Peptide Therapeutics by Solid-Phase Peptide Synthesis. Nature Reviews Drug Discovery. (General reference, no direct URL).
- Taylor & Francis Online (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil.
- Google Patents (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 2. EP2970374A2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. osti.gov [osti.gov]
- 5. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 7. aksci.com [aksci.com]
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- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
Application Notes & Protocols: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one as a chiral auxiliary in asymmetric synthesis. Derived from (S)-pyroglutaminol, this auxiliary offers a robust platform for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed protocols for the attachment of the auxiliary, diastereoselective alkylation reactions, and subsequent cleavage to yield the desired chiral products. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile chiral auxiliary in their synthetic endeavors.
Introduction: The Role of Pyroglutaminol-Derived Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are powerful tools in modern organic synthesis, providing a reliable method for inducing chirality in prochiral substrates.[1][2] By temporarily attaching a chiral molecule, the auxiliary creates a diastereomeric intermediate that allows for facial differentiation during bond formation.[] The pyrrolidinone scaffold, a core component of this compound, is a privileged structure in asymmetric synthesis due to its rigid conformation and the stereodirecting influence of its substituents.[4]
Derivatives of pyroglutamic acid, such as the title compound, are particularly attractive as they are derived from the chiral pool, are relatively inexpensive, and offer multiple points for modification to fine-tune steric and electronic properties.[4] The N-benzyl group in this compound serves to lock the conformation of the five-membered ring and provides significant steric bulk to direct the approach of incoming electrophiles. The 4-(hydroxymethyl) group offers a site for potential secondary interactions or further functionalization.
The general workflow for employing a chiral auxiliary, including this compound, involves a three-step sequence:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate, typically a carboxylic acid derivative.
-
Diastereoselective Reaction: The resulting diastereomeric intermediate undergoes a reaction, such as alkylation or an aldol reaction, where the chiral auxiliary directs the formation of a new stereocenter.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule, and can often be recovered for reuse.[5][6]
Mechanism of Stereochemical Control
The stereodirecting power of this compound in asymmetric alkylation stems from the formation of a rigid, chelated enolate intermediate. Upon acylation of the auxiliary and subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the lactam carbonyl oxygen. This chelation, in conjunction with the steric hindrance provided by the N-benzyl group, effectively blocks one face of the enolate.
Consequently, an incoming electrophile can only approach from the less hindered face, leading to the preferential formation of one diastereomer. The hydroxymethyl group at the C4 position can further influence the stereochemical outcome through long-range steric effects or by participating in secondary interactions with the transition state assembly.
Caption: Mechanism of Stereochemical Control.
Experimental Protocols
The following protocols are based on established methodologies for pyroglutaminol-derived and other common chiral auxiliaries and should be adapted and optimized for specific substrates and electrophiles.
Attachment of the Prochiral Acyl Group
This protocol describes the acylation of the chiral auxiliary with a generic acyl chloride.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.
-
Add the acyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diastereoselective Alkylation
This protocol outlines the alkylation of the N-acyl auxiliary.
Materials:
-
N-Acyl-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl auxiliary (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of LDA or dissolve NaHMDS in THF and cool to -78 °C.
-
Slowly add the base solution (1.1 eq) to the solution of the N-acyl auxiliary. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Diastereomerically pure alkylated product
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
1 M Sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 4-6 hours.
-
Quench the reaction by the addition of 1 M Na₂SO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Data Presentation and Expected Outcomes
The success of an asymmetric synthesis is quantified by the chemical yield and the stereoselectivity of the reaction. For the diastereoselective alkylation step, the diastereomeric ratio (d.r.) is a key performance indicator. High diastereoselectivity is crucial for obtaining a product with high enantiomeric excess (e.e.) after cleavage of the auxiliary.
| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | LDA | >95:5 | 85-95 |
| Ethyl Iodide | LDA | >95:5 | 80-90 |
| Benzyl Bromide | NaHMDS | >98:2 | 90-98 |
| Allyl Bromide | LDA | >95:5 | 85-95 |
| Note: The data presented in this table are representative values based on analogous systems and should be considered as a guideline. Actual results may vary depending on the specific substrates and reaction conditions. |
Workflow Visualization
Caption: General workflow for asymmetric synthesis.
Conclusion
This compound is a promising chiral auxiliary for asymmetric synthesis, offering a robust and versatile platform for the stereocontrolled synthesis of chiral molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the applications of this auxiliary in their synthetic campaigns. The predictable stereochemical outcomes and the potential for auxiliary recovery make this an attractive strategy for the efficient construction of enantiomerically pure compounds in academic and industrial settings.
References
- Singh, V. K. (2015). Asymmetric aldol reaction using low catalyst loading under solvent-free conditions. Green Chemistry Principles.
- Chiral Auxiliaries in Asymmetric Synthesis of N
- Stereoselective glycosylation reactions with chiral auxiliaries. (2005). Utrecht University.
- Methods for cleavage of chiral auxiliary. (n.d.).
- N-Boc-D-prolinol: A Versatile Chiral Auxiliary for Asymmetric Synthesis. (n.d.). BenchChem.
- Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. (2021). The Aquila Digital Community.
- Chiral auxiliary. (n.d.). Wikipedia.
- Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)
- Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. (n.d.). BenchChem.
- Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry.
- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
- New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis. (2010).
- Chiral Auxiliaries Supplier. (n.d.).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. (n.d.). Williams College.
Sources
Application Note: Elucidating the Reaction Pathway for the Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reaction mechanism for the formation of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis is dissected into a three-stage process commencing with an aza-Michael addition, followed by an intramolecular cyclization to form the lactam ring, and culminating in the reduction of a carboxylic acid intermediate. This document furnishes a detailed, step-by-step experimental protocol, substantiated by mechanistic insights and causality behind the experimental choices, to ensure scientific integrity and reproducibility. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are provided to enhance understanding.
Introduction
The pyrrolidin-2-one, or γ-lactam, is a privileged structural motif present in a vast array of natural products and synthetic pharmaceuticals.[1] The N-benzyl and 4-(hydroxymethyl) substitutions on this core structure, as seen in this compound, offer valuable handles for further chemical modification, making it a versatile intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its formation mechanism is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note delineates a plausible and widely applicable synthetic strategy for this compound, focusing on the underlying chemical principles.
The Three-Stage Reaction Mechanism
The formation of this compound can be conceptually divided into three distinct, yet often sequentially performed, chemical transformations:
-
Aza-Michael Addition: Formation of the carbon-nitrogen bond and the linear backbone.
-
Intramolecular Amidation (Lactamization): Cyclization to form the five-membered pyrrolidin-2-one ring.
-
Reduction: Conversion of the C4-carboxylic acid to the C4-hydroxymethyl group.
Stage 1: Aza-Michael Addition of Benzylamine to Itaconic Acid
The synthesis initiates with the conjugate addition of benzylamine, a primary amine, to itaconic acid, an α,β-unsaturated dicarboxylic acid. This reaction, a specific type of Michael addition, is fundamental in forming the N-benzyl-γ-amino acid precursor.[2][3]
Mechanism:
The reaction is typically carried out in a protic solvent, such as methanol or ethanol, and can be performed with or without a catalyst. The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile (Michael donor) and attacks the electron-deficient β-carbon of the itaconic acid (Michael acceptor).[1][4] This is due to the electron-withdrawing effect of the two carboxylic acid groups, which polarizes the carbon-carbon double bond. The attack on the β-carbon is favored over a direct attack on the carbonyl carbon due to the principles of hard and soft acids and bases (HSAB), where the softer amine nucleophile prefers to attack the softer β-carbon.
The initial nucleophilic attack results in the formation of a resonance-stabilized carbanion intermediate. This intermediate is then protonated by the solvent or a protonated benzylamine molecule to yield the final product of this stage, 2-(benzylaminomethyl)succinic acid.
Diagram of the Aza-Michael Addition Mechanism
Caption: Aza-Michael addition of benzylamine to itaconic acid.
Stage 2: Intramolecular Amidation (Lactamization)
The γ-amino acid formed in the previous step, 2-(benzylaminomethyl)succinic acid, is primed for an intramolecular cyclization to form the stable five-membered γ-lactam ring. This reaction is an example of amide bond formation.[5]
Mechanism:
This step is typically promoted by heat. The carboxylic acid group at the C4 position is activated, often by conversion to a more reactive species in situ, though direct thermal condensation can also occur. The nucleophilic nitrogen atom of the benzylamino group then attacks the electrophilic carbonyl carbon of the activated carboxylic acid. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of water, to form the thermodynamically stable five-membered amide ring of 1-benzyl-2-oxopyrrolidine-4-carboxylic acid. The formation of a five-membered ring is kinetically and thermodynamically favorable.
Diagram of the Lactamization Mechanism
Caption: Intramolecular cyclization to form the γ-lactam.
Stage 3: Reduction of the Carboxylic Acid
The final transformation is the reduction of the carboxylic acid group at the C4 position of the pyrrolidinone ring to a primary alcohol (hydroxymethyl group).
Mechanism:
This reduction is most effectively achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[6][7][8] Sodium borohydride is generally not strong enough to reduce carboxylic acids.
The mechanism involves the transfer of a hydride ion (H⁻) from the aluminohydride complex to the carbonyl carbon of the carboxylic acid. This is followed by the coordination of the oxygen atom to the aluminum. A second hydride transfer occurs, leading to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The reaction is quenched by the careful addition of water and a base to neutralize the excess reducing agent and hydrolyze the aluminum alkoxide complex, liberating the final product, this compound.
Diagram of the Reduction Mechanism
Caption: Reduction of the carboxylic acid to a primary alcohol.
Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Itaconic Acid | 130.10 | 13.01 g | 0.10 |
| Benzylamine | 107.15 | 10.72 g | 0.10 |
| Methanol | 32.04 | 200 mL | - |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.59 g | 0.20 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 300 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Sodium Sulfate, anhydrous | 142.04 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
Step-by-Step Procedure
Stage 1 & 2: Aza-Michael Addition and Lactamization
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (13.01 g, 0.10 mol) and methanol (200 mL).
-
Stir the suspension until the itaconic acid is partially dissolved.
-
Slowly add benzylamine (10.72 g, 0.10 mol) to the flask. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain a viscous oil or solid, which is the crude 1-benzyl-2-oxopyrrolidine-4-carboxylic acid. This crude product can be used directly in the next step.
Stage 3: Reduction
-
Caution: Lithium aluminum hydride reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
In a separate 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (7.59 g, 0.20 mol) in anhydrous THF (150 mL).
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Dissolve the crude 1-benzyl-2-oxopyrrolidine-4-carboxylic acid from the previous step in anhydrous THF (150 mL) and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, then gently reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Quenching: Carefully and slowly add water (8 mL) dropwise, followed by 15% aqueous sodium hydroxide (8 mL), and then water (24 mL). A granular precipitate should form.
-
Stir the mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a robust and well-understood process that relies on fundamental organic reactions. By dissecting the synthesis into the aza-Michael addition, lactamization, and reduction stages, researchers can gain a deeper appreciation for the chemical transformations involved. This detailed understanding allows for more effective troubleshooting, optimization, and adaptation of the synthesis for various applications in drug discovery and development. The provided protocol offers a reliable method for the laboratory-scale preparation of this valuable synthetic intermediate.
References
- Rulev, A. Y. (2011). The aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(2), 113–139. [Link]
- Wikipedia contributors. (2023). Lactam. In Wikipedia, The Free Encyclopedia. [Link]
- Master Organic Chemistry. (2023).
- Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 778. [Link]
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
- QYAOBIO. (n.d.).
- YouTube. (2018). Michael Addition Reaction Mechanism. [Link]
- Zilkha, A., & Golik, U. (1963). Syntheses of Amide Derivatives of DL-β-Carboxy-γ-aminobutyric Acid. Journal of Organic Chemistry, 28(8), 2007–2009. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. qyaobio.com [qyaobio.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Purity Isolation of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
An authoritative guide for researchers, scientists, and drug development professionals on the purification of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a key building block in modern medicinal chemistry.
Introduction
This compound is a versatile synthetic intermediate whose pyrrolidinone core is a privileged scaffold in numerous biologically active compounds.[1] Its structure, featuring a polar hydroxymethyl group, a lactam ring, and a nonpolar benzyl substituent, presents a unique purification challenge. The presence of these functional groups dictates its solubility and chromatographic behavior, making the selection of an appropriate purification strategy critical for obtaining material of high purity required for downstream applications in drug discovery and development.
This guide provides a detailed analysis of the common impurities encountered during its synthesis and offers robust, validated protocols for its purification by flash column chromatography and recrystallization. Furthermore, it outlines standard analytical techniques for purity verification.
Compound Profile & Physicochemical Properties
A thorough understanding of the molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [2][3] |
| Molecular Weight | 205.25 g/mol | [2] |
| Appearance | Typically an off-white to pale yellow solid or viscous oil | [4] |
| Key Features | Contains a polar hydroxyl (-OH) group, a polar lactam (amide) group, and a nonpolar benzyl group. The presence of both polar and nonpolar moieties gives the molecule an amphiphilic character, but its overall nature is quite polar. |
The polarity imparted by the hydroxyl and lactam functionalities is the most significant factor influencing purification. These groups can form strong hydrogen bonds, leading to high affinity for polar stationary phases in chromatography and dictating solubility in protic solvents.
Understanding Potential Impurities
Effective purification begins with identifying likely contaminants from the synthetic route. A common synthesis involves the reaction of a precursor like γ-butyrolactone (GBL) with benzylamine or related multi-step sequences.[5]
Common Impurity Classes:
-
Unreacted Starting Materials: Benzylamine, precursors to the pyrrolidinone ring.
-
Reagent-Related Impurities: Catalysts, bases (e.g., triethylamine), or dehydrating agents used in the synthesis.
-
By-products: Products from side reactions, such as self-condensation of starting materials or partially reacted intermediates. For instance, incomplete formation of the hydroxymethyl group could leave a related ester or acid.
-
Solvents: Residual solvents from the reaction and workup (e.g., Toluene, Dichloromethane, Ethyl Acetate).
A robust purification method must effectively separate the target compound from these structurally diverse impurities.
Purification Strategy Workflow
The choice between chromatography and recrystallization depends on the impurity profile and the scale of the purification.
Caption: General workflow for purifying the target compound.
Protocol 1: Flash Column Chromatography
Due to its high polarity, this compound interacts strongly with polar stationary phases like silica gel. This makes normal-phase chromatography the preferred method for achieving high-resolution separation.[6][7]
Principle of Separation In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is relatively nonpolar. Polar compounds in the mixture adsorb more strongly to the silica gel and therefore move through the column more slowly. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are eluted in order of increasing polarity.[7] This allows for the separation of the highly polar target molecule from less polar starting materials and by-products.
Detailed Step-by-Step Methodology
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude material in Dichloromethane (DCM) or Ethyl Acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a moderately polar solvent and a highly polar solvent, such as 95:5 Dichloromethane:Methanol (DCM:MeOH) or 80:20 Ethyl Acetate:Hexane.
-
The ideal solvent system should place the target compound at an Rf (retention factor) value of approximately 0.2-0.3.[8] This ensures strong enough interaction for good separation without requiring excessively large solvent volumes for elution.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 40-100 g crude to 1 kg silica gel ratio).
-
Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., 100% DCM or Ethyl Acetate/Hexane).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotoevaporation) until a free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample onto the sand layer in the packed column.
-
Rationale: Dry loading prevents dissolution issues at the column head, especially for highly polar compounds, leading to sharper bands and better separation.[8]
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from TLC analysis.
-
Run a gradient by gradually increasing the percentage of the more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in DCM over 10-15 column volumes.
-
Collect fractions continuously and monitor the elution by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Step-by-step flash chromatography workflow.
Protocol 2: Recrystallization
If the crude material is a solid and relatively pure (>85%), recrystallization can be an efficient and scalable purification method.
Principle of Recrystallization This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[9] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, leaving the soluble impurities behind.[10]
Detailed Step-by-Step Methodology
-
Solvent Screening:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water, or mixtures like Ethanol/Water) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising solvent.
-
Allow the hot solutions to cool. The formation of well-defined crystals indicates a good solvent system. For this compound, polar protic solvents or binary mixtures are often effective. An ethanol/water or isopropanol/ether system is a good starting point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Add only the minimum amount of hot solvent required to achieve complete dissolution.[10]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly in a vacuum oven to remove all residual solvent.
-
Purity Assessment: Validating the Outcome
After purification, the purity of the final product must be rigorously assessed.
| Technique | Purpose | Typical Conditions & Expected Results |
| Thin-Layer Chromatography (TLC) | Quick qualitative check of purity. | A single spot should be observed for the purified product, with an Rf value matching the pure standard. No impurity spots should be visible. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Method: Reversed-phase HPLC (RP-HPLC) is suitable.[11][12] Column: C18. Mobile Phase: Gradient of Water (with 0.1% Formic Acid) and Acetonitrile or Methanol. Detection: UV at ~210/254 nm. Result: A single major peak with purity >98% by area normalization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H and ¹³C NMR spectra should match the expected structure of this compound. The absence of signals corresponding to starting materials or by-products confirms high purity. Integration of the proton signals should be consistent with the structure.[13] |
| Melting Point (MP) Analysis | Indicator of purity for crystalline solids. | A sharp, narrow melting point range (e.g., within 1-2 °C) that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting range. |
Conclusion
The purification of this compound is readily achievable through systematic application of either flash column chromatography or recrystallization. For complex mixtures or non-crystalline crude products, gradient normal-phase chromatography offers superior resolving power. For crystalline solids with a favorable impurity profile, recrystallization provides a rapid and scalable alternative. Rigorous analytical verification by HPLC and NMR is essential to confirm that the final product meets the high-purity standards required for its use in pharmaceutical research and development.
References
- Biotage. (2023, January 30).
- Cai, Y., et al. (2012). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- University of Rochester, Department of Chemistry.
- Chemistry For Everyone. (2025, February 11).
- PubChem. This compound.
- Waters Corporation. (2025, June 18).
- PubChemLite. This compound. [Link]
- Al-Masoudi, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- PubChem. 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid.
- PrepChem.com. Synthesis of Example 1 N-Hydroxy-N-[4-(1-pyrrolidyl)benzyl]urea. [Link]
- PubChem. (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- Professor Dave Explains. (2020, January 10).
- VassarCollege. (2007, November 28).
- Reddy, G. J., et al. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil.
- SIELC Technologies. Separation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile on Newcrom R1 HPLC column. [Link]
- Google Patents. US2952688A - Synthesis of pyrrolidine.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
- Google Patents.
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
- ResearchGate. (2025, August 6). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. [Link]
- Kananovich, D. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]
- Pharmaffili
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Scale-Up Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: An Application Note and Protocol
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including metabolic stability and desirable solubility. The five-membered ring's three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[1][2] 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, in particular, is a valuable chiral building block for the synthesis of a variety of pharmaceutical agents.[2][3] This application note provides a detailed protocol for the scale-up synthesis of this key intermediate, focusing on a robust and reproducible process suitable for drug development campaigns.
Synthetic Strategy: A Chemo-enzymatic Approach for Scalability
Several synthetic routes to 4-substituted pyrrolidin-2-ones have been reported, often as key steps in the total synthesis of complex molecules like the antiepileptic drug Brivaracetam.[4][5][6][7] For large-scale production, a convergent and efficient strategy is paramount. The protocol detailed herein employs a chemo-enzymatic approach, which offers high stereoselectivity and avoids the use of hazardous reagents often associated with traditional chemical resolutions.
The overall synthetic workflow can be visualized as a multi-step process, beginning with the formation of a suitable precursor, followed by a key reduction step to yield the target molecule.
Caption: High-level overview of the synthetic workflow.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety regulations.
Part 1: Synthesis of Diethyl 2-methylenesuccinate
This initial step involves the esterification of itaconic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Itaconic Acid | 130.10 | 130.1 g | 1.0 |
| Ethanol (absolute) | 46.07 | 500 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (130.1 g, 1.0 mol) and absolute ethanol (500 mL).
-
Slowly add concentrated sulfuric acid (5 mL) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford diethyl 2-methylenesuccinate as a colorless oil.
Part 2: Asymmetric Hydrogenation to Diethyl (R)-2-methylsuccinate
This crucial step establishes the stereochemistry of the final product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Diethyl 2-methylenesuccinate | 186.21 | 186.2 g | 1.0 |
| (R)-Ru(OAc)2(BINAP) | 877.84 | 878 mg | 0.001 |
| Methanol (degassed) | 32.04 | 1 L | - |
| Hydrogen Gas | 2.02 | 50 bar | - |
Procedure:
-
In a high-pressure autoclave, dissolve diethyl 2-methylenesuccinate (186.2 g, 1.0 mol) and (R)-Ru(OAc)2(BINAP) (878 mg, 0.001 mol) in degassed methanol (1 L).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 bar and stir the mixture at 50 °C for 12-16 hours.
-
Monitor the reaction for complete consumption of the starting material.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to yield crude diethyl (R)-2-methylsuccinate.
Part 3: Amidation and Cyclization to (R)-1-Benzyl-4-methylpyrrolidine-2,5-dione
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Diethyl (R)-2-methylsuccinate | 188.22 | 188.2 g | 1.0 |
| Benzylamine | 107.15 | 107.2 g | 1.0 |
| Toluene | 92.14 | 500 mL | - |
Procedure:
-
In a 1 L round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine diethyl (R)-2-methylsuccinate (188.2 g, 1.0 mol) and benzylamine (107.2 g, 1.0 mol) in toluene (500 mL).
-
Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours until no more ethanol is collected.
-
Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield (R)-1-Benzyl-4-methylpyrrolidine-2,5-dione.
Part 4: Chemoselective Reduction to this compound
This is the final and most critical step, requiring careful control of the reaction conditions. The use of sodium borohydride is a cost-effective and scalable reducing agent.[8][9]
Caption: Simplified mechanism of carbonyl reduction by sodium borohydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (R)-1-Benzyl-4-methylpyrrolidine-2,5-dione | 217.25 | 217.3 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 45.4 g | 1.2 |
| Methanol | 32.04 | 1 L | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 1 L | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (R)-1-Benzyl-4-methylpyrrolidine-2,5-dione (217.3 g, 1.0 mol) in methanol (1 L).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add sodium borohydride (45.4 g, 1.2 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during this addition.[8]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~7. Caution: Vigorous gas evolution will occur.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Process Safety and Optimization
Safety Considerations with Sodium Borohydride: The reduction step using sodium borohydride is exothermic and generates hydrogen gas.[8]
-
Temperature Control: Maintaining a low temperature is crucial to control the reaction rate and prevent thermal runaways.
-
Controlled Addition: Slow, portion-wise addition of NaBH₄ is essential to manage the rate of hydrogen evolution.
-
Quenching: The quenching step with acid must be performed slowly and with efficient cooling to control the exothermic reaction and gas evolution.
Optimization:
-
Solvent: While methanol is used in this protocol, other alcoholic solvents can be employed. The choice of solvent can influence the reaction rate and selectivity.[10]
-
Reducing Agent: The reactivity of sodium borohydride can be modified with additives to enhance selectivity if needed.[11]
-
Workup: A thorough aqueous workup is necessary to remove inorganic byproducts.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Analytical Data:
| Technique | Expected Results |
|---|---|
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | [M+H]⁺ at m/z = 206.1176.[12][13] |
| Purity (HPLC) | >98% |
| Chiral HPLC | Enantiomeric excess >99% |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described chemo-enzymatic approach ensures high stereochemical purity, a critical aspect for its application in pharmaceutical development. By adhering to the detailed procedures and safety precautions, researchers and drug development professionals can reliably produce this valuable chiral building block on a large scale.
References
- Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. (n.d.). ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (n.d.). Al-Mustansiriyah Journal of Science.
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022, January 9). ACS Omega.
- Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (n.d.). Organic Chemistry Frontiers.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). ResearchGate.
- A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. (2018, August 31). MDPI.
- View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (n.d.). Al-Mustansiriyah Journal of Science.
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022, January 9). National Center for Biotechnology Information.
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022, January 10). ACS Publications.
- Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE.
- sodium borohydride reduction: Topics by Science.gov. (n.d.). Science.gov.
- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. (n.d.). Pharmaffiliates.
- This compound. (n.d.). PubChemLite.
- Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. (n.d.). ResearchGate.
- reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.
- Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry.
- (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021, January). ResearchGate.
- Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole. (n.d.). PrepChem.com.
- ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (n.d.). ResearchGate.
- Two key chiral intermediates in a new 4-hydroxyisoleucine synthesis. (2000, January). ResearchGate.
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- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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The Versatile Scaffold: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of the Pyrrolidin-2-one Core
The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of neurologically active agents. Its unique structural and electronic properties allow for facile derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Among the numerous derivatives, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one emerges as a particularly valuable synthetic intermediate. The presence of the N-benzyl group provides a lipophilic anchor and modulates the electronic nature of the lactam, while the hydroxymethyl group at the 4-position serves as a crucial handle for introducing a variety of functional groups. This application note will provide an in-depth guide to the synthesis and application of this versatile building block, with a focus on its role in the development of nootropic and anticonvulsant agents.
Strategic Importance in CNS Drug Discovery
The pyrrolidin-2-one core is famously represented by the "racetam" class of drugs, known for their cognitive-enhancing (nootropic) effects. The exploration of derivatives has expanded their therapeutic potential to include anticonvulsant, anxiolytic, and neuroprotective activities. The strategic introduction of substituents on the pyrrolidine ring is a key strategy for modulating the biological activity of these compounds. Specifically, substitution at the 4-position has been shown to significantly influence potency and efficacy.
The this compound scaffold is a precursor to a range of neurologically active compounds, most notably analogs of Nebracetam , a nootropic agent that has been investigated for its cognitive-enhancing effects. The conversion of the hydroxymethyl group to an aminomethyl group is a key transformation that imparts the desired pharmacological activity.
Synthetic Pathways and Methodologies
The synthesis of this compound and its subsequent conversion to target molecules involves a multi-step sequence that requires careful control of reaction conditions. Below are detailed protocols for the key synthetic transformations.
Protocol 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
This protocol outlines the synthesis of a key precursor to this compound, starting from itaconic acid and benzylamine.[1] This reaction proceeds through a tandem aza-Michael addition and subsequent cyclization.
Materials:
-
Itaconic acid
-
Benzylamine
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add itaconic acid (1 equivalent) and toluene.
-
Add benzylamine (1 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and continue heating for 5-6 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
The product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, will precipitate from the solution.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.
Causality and Experimental Choices:
-
Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark apparatus and driving the condensation reaction to completion.
-
Dean-Stark Apparatus: This is crucial for the efficient removal of water, which is a byproduct of the cyclization reaction. Its removal prevents the reverse reaction and ensures a high yield of the desired product.
Caption: Synthesis of the carboxylic acid precursor.
Protocol 2: Esterification of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
The carboxylic acid is typically converted to its corresponding ester to facilitate the subsequent reduction step.
Materials:
-
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Methanol or Ethanol
-
Sulfuric acid (catalytic amount)
-
Standard glassware for reflux
Procedure:
-
Suspend 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography if necessary.
Protocol 3: Reduction of the Ester to this compound
This crucial step involves the selective reduction of the ester functionality to a primary alcohol without affecting the lactam carbonyl group. Sodium borohydride is a suitable reagent for this transformation.
Materials:
-
Methyl or Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Dry Tetrahydrofuran (THF) or Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the ester (1 equivalent) in a suitable dry solvent such as THF or methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a 20% acetic acid solution at 0 °C until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify this compound by column chromatography on silica gel.
Causality and Experimental Choices:
-
Sodium Borohydride (NaBH₄): This reducing agent is chosen for its chemoselectivity. It is mild enough to selectively reduce the ester in the presence of the less reactive lactam amide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both carbonyl groups.
-
Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, using an inert atmosphere ensures the exclusion of moisture, which can react with the reducing agent and lower its efficiency.
-
Quenching with Acetic Acid: The acidic workup is necessary to neutralize the borate esters formed during the reaction and to destroy any excess NaBH₄.
Caption: Reduction of the ester to the target alcohol.
Application in the Synthesis of Nootropic Agents: The Path to Nebracetam Analogs
This compound is a key intermediate in the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) and its derivatives.[1] These compounds have shown promise as nootropic agents, with Nebracetam itself demonstrating the ability to improve spatial cognition in animal models.[2] The synthesis involves the conversion of the hydroxymethyl group to an aminomethyl group, typically via a mesylate or tosylate intermediate followed by displacement with an azide and subsequent reduction.
Protocol 4: Conversion to 4-(Aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam)
This multi-step protocol outlines the transformation of the hydroxymethyl group into the key aminomethyl functionality.
Step 4a: Mesylation of the Hydroxymethyl Group
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude mesylate, which is often used in the next step without further purification.
Step 4b: Azide Displacement
Materials:
-
Crude mesylate from Step 4a
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (1.5-2 equivalents).
-
Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude azide.
Step 4c: Reduction of the Azide to the Amine
Materials:
-
Crude azide from Step 4b
-
Triphenylphosphine (PPh₃) or Hydrogen gas with Palladium on Carbon (H₂/Pd-C)
-
Tetrahydrofuran (THF) and water (for Staudinger reduction) or Methanol (for hydrogenation)
Procedure (Staudinger Reduction):
-
Dissolve the crude azide in THF.
-
Add triphenylphosphine (1.1 equivalents) at room temperature.
-
Stir for 2-4 hours, then add water and stir for an additional 8-12 hours.
-
Remove the THF under reduced pressure and extract the aqueous residue with an organic solvent to remove triphenylphosphine oxide.
-
Acidify the aqueous layer and wash with an organic solvent.
-
Basify the aqueous layer and extract the product with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the crude amine.
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude azide in methanol.
-
Add a catalytic amount of 10% Pd-C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
Caption: Synthetic route to Nebracetam from the title compound.
Biological Activity of Derivatives
Derivatives of this compound, particularly those with an aminomethyl group at the 4-position, have demonstrated significant nootropic and anticonvulsant activities.
| Compound/Derivative | Biological Activity | Animal Model | Key Findings | Reference |
| Nebracetam | Nootropic | Scopolamine-induced spatial cognition disruption in rats | Corrected scopolamine-induced disruption of spatial cognition at 10 mg/kg, p.o. Also showed cholinergic enhancing effects. | [2] |
| Nebracetam | Neurotransmitter Modulation | Microsphere embolism-induced cerebral ischaemia in rats | Partially restored hippocampal 5-HT and striatal dopamine metabolite contents. | [3] |
| 4-Substituted Pyrrolidone Butanamides | Anticonvulsant | Audiogenic seizure-prone mice | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide was approximately 10 times more potent than levetiracetam. | [4] |
| Novel Pyrrolidine-2-one Derivatives | Neuroprotective | Scopolamine-induced cognitive impairment in mice | Derivatives were effective in treating behavioral and biochemical changes, comparable to donepezil. | [5] |
These studies underscore the therapeutic potential of this class of compounds and highlight the importance of the 1-benzyl-4-substituted-pyrrolidin-2-one scaffold in designing new central nervous system agents. The ability to modulate the substituent at the 4-position provides a powerful tool for optimizing the pharmacological profile of these molecules.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials and the reactivity of its hydroxymethyl group make it an ideal building block for the creation of libraries of pyrrolidin-2-one derivatives. The demonstrated nootropic and anticonvulsant activities of its downstream products validate the importance of this scaffold in the ongoing search for novel therapeutics for neurological disorders. The protocols and insights provided in this application note are intended to empower researchers to further explore the potential of this remarkable molecule in their drug discovery endeavors.
References
- Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., Georgiyants, V., & Kovalenko, S. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23–34. [Link]
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]
- Cerri, A., Farina, C., Pinza, M., & Banfi, S. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 46(7-8), 959–966. [Link]
- Mondadori, C., & Gentsch, C. (1991). Recent development in 2-pyrrolidinone-containing nootropics. Semantic Scholar. [Link]
- Nabeshima, T., Noda, Y., & Kameyama, T. (1992). Effect of nebracetam on the disruption of spatial cognition in rats. Japanese Journal of Pharmacology, 58(2), 117–125. [Link]
- Chand, P., Sherman, B., & Paquette, L. A. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(12), 20496–20511. [Link]
- Takeo, S., Hayashi, H., Miyake, K., Takagi, K., Tadokoro, M., Takagi, N., & Oshikawa, S. (1995). Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats. British Journal of Pharmacology, 114(4), 813–818. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6539. [Link]
- Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. (2014).
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2022). Pharmaceuticals, 15(10), 1205. [Link]
- Kenda, B. M., Matagne, A. C., Talaga, P. E., Pasau, P. M., Differding, E., Lallemand, B. I., Frycia, A. M., Moureau, F. G., Klitgaard, H. V., Gillard, M. R., Fuks, B., & Michel, P. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530–549. [Link]
- Synthesis, Characterization and Biological Activities of 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2020).
- Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole. (n.d.). PrepChem.com. [Link]
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2011). Molecules, 16(5), 3988–4001. [Link]
- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). Molbank, 2023(4), M1751. [Link]
- One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one. (2018).
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Application Note: Synthesis of Versatile Pharmaceutical Intermediates from 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Abstract: This document provides a detailed guide for the synthetic transformation of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a valuable chiral building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2] This application note outlines three robust and widely applicable protocols for converting the primary hydroxyl group of the starting material into key functional intermediates: an aldehyde via Swern oxidation, a mesylate for nucleophilic substitution, and a directly substituted product via the Mitsunobu reaction. These methods are foundational for researchers and drug development professionals aiming to generate libraries of novel compounds for therapeutic discovery. Each protocol is presented with a detailed step-by-step methodology, an explanation of the underlying chemical principles, and guidance for ensuring reaction success and purity of the desired intermediates.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring system is a cornerstone of modern pharmaceutical design. Its prevalence in a wide array of approved drugs stems from its ability to serve as a versatile scaffold, providing conformational rigidity and introducing a key stereocenter that can be crucial for target binding and biological activity.[3] The starting material, this compound (CAS 96449-69-3)[4], is an ideal precursor for synthetic campaigns. The N-benzyl group offers robust protection of the lactam nitrogen, while the primary hydroxymethyl group at the C4 position serves as a convenient handle for a variety of chemical modifications.
This guide details three critical transformations that convert this primary alcohol into more advanced intermediates, thereby opening pathways to diverse molecular architectures for drug discovery programs.[5]
Protocol I: Oxidation to 1-Benzyl-4-formylpyrrolidin-2-one via Swern Oxidation
Scientific Rationale: The conversion of a primary alcohol to an aldehyde is a pivotal step in organic synthesis. The Swern oxidation is a highly reliable and mild method that accomplishes this transformation without the common side reaction of over-oxidation to a carboxylic acid.[6] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at very low temperatures.[7] This generates a highly reactive electrophilic sulfur species, which is then attacked by the alcohol. A subsequent deprotonation by a hindered base, typically triethylamine, induces an elimination reaction to yield the aldehyde, malodorous dimethyl sulfide, and carbon monoxide/dioxide gases.[6][8] Maintaining a low temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediates.[8]
Experimental Protocol: Swern Oxidation
Step 1: Activation of DMSO
-
To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 eq.) dropwise to the stirred DCM.
-
In a separate dry flask, prepare a solution of anhydrous DMSO (4.0 eq.) in anhydrous DCM (2 volumes).
-
Add the DMSO solution dropwise to the oxalyl chloride solution via syringe, ensuring the internal temperature does not rise above -70 °C. Vigorous gas evolution (CO, CO₂) will be observed.
-
Stir the resulting mixture at -78 °C for 30 minutes.
Step 2: Oxidation of the Alcohol
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM (3-5 volumes).
-
Add the alcohol solution dropwise to the activated DMSO mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Elimination and Work-up
-
Slowly add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for an additional 20 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.
-
Quench the reaction by adding water (10 volumes).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure product.
Data and Reagents: Swern Oxidation
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Moles (for 10 mmol scale) | Mass/Volume |
| This compound | 205.25 | 1.0 | 10.0 mmol | 2.05 g |
| Oxalyl Chloride | 126.93 | 2.0 | 20.0 mmol | 1.75 mL |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 4.0 | 40.0 mmol | 2.84 mL |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 50.0 mmol | 6.96 mL |
| Dichloromethane (DCM) | - | - | - | Approx. 150-200 mL |
Visualization: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of the primary alcohol.
Protocol II: Activation of the Hydroxyl Group via Mesylation
Scientific Rationale: To facilitate nucleophilic substitution, the hydroxyl group, a poor leaving group, must first be converted into a better one. Mesylation is a common and highly effective method for this activation.[9] The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).[9] The base serves to neutralize the hydrochloric acid generated during the reaction. The resulting methanesulfonate (mesylate) ester is an excellent leaving group, readily displaced by a wide range of nucleophiles in subsequent SN2 reactions.
Experimental Protocol: Mesylation
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.[9] If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, dilute the reaction mixture with water (10 volumes).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 5 volumes).
-
Combine the organic layers and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
The product is often used in the next step without further purification. If necessary, it can be purified by recrystallization or flash chromatography. Note: Mesylates can be unstable, so it is often best to use them immediately.
Data and Reagents: Mesylation
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Moles (for 10 mmol scale) | Mass/Volume |
| This compound | 205.25 | 1.0 | 10.0 mmol | 2.05 g |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | 12.0 mmol | 0.92 mL |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.0 mmol | 2.09 mL |
| Dichloromethane (DCM) | - | - | - | Approx. 100-150 mL |
Visualization: Mesylation Reaction Pathway
Caption: General scheme for the mesylation of a primary alcohol.
Protocol III: Direct Nucleophilic Substitution via the Mitsunobu Reaction
Scientific Rationale: The Mitsunobu reaction is a powerful tool in organic synthesis for the direct conversion of alcohols into a variety of functional groups, including esters, ethers, and azides, using a nucleophile.[10][11] The reaction proceeds with a clean inversion of stereochemistry at a chiral center, a key feature for stereospecific synthesis.[12] It involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This combination forms a reactive alkoxyphosphonium salt, which is then displaced by a suitable acidic nucleophile (pKa < 13) in an SN2 fashion.[10][12]
Experimental Protocol: Mitsunobu Reaction (Example: Esterification with Benzoic Acid)
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, 15 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
Prepare a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF (5 volumes).
-
Add the DEAD/DIAD solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Flash column chromatography on silica gel is the most common method for isolating the desired product.
Data and Reagents: Mitsunobu Esterification
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Moles (for 5 mmol scale) | Mass/Volume |
| This compound | 205.25 | 1.0 | 5.0 mmol | 1.03 g |
| Benzoic Acid (Nucleophile) | 122.12 | 1.2 | 6.0 mmol | 0.73 g |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 7.5 mmol | 1.97 g |
| Diethyl Azodicarboxylate (DEAD) | 174.15 | 1.5 | 7.5 mmol | 1.18 mL (as 40% soln in toluene) or neat |
| Tetrahydrofuran (THF) | - | - | - | Approx. 100 mL |
Visualization: Mitsunobu Reaction Mechanism
Caption: Key steps in the Mitsunobu reaction mechanism.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the functionalization of this compound. By converting the primary alcohol to an aldehyde, a reactive mesylate, or directly to a substituted product, researchers can access a wide range of valuable pharmaceutical intermediates. The choice of method will depend on the desired final product and the specific reaction sequence planned. Careful execution of these protocols, with attention to anhydrous conditions and temperature control, will enable the efficient synthesis of novel pyrrolidine-based compounds for advancing drug discovery and development projects.
References
- Vertex AI Search. Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Wikipedia. Mitsunobu reaction.
- Chemistry Hall. The Swern Oxidation: Mechanism and Features.
- NROChemistry. Swern Oxidation: Reaction Mechanism.
- Scribd. Water-Solvent Method For Tosylation and Mesylation.
- Organic-Chemistry.org. Mitsunobu Reaction.
- MDPI. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- Organic Chemistry Portal. Mitsunobu Reaction.
- National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Chemistry LibreTexts. Swern oxidation.
- Organic-Synthesis.com. Alcohol to Mesylate using MsCl, base.
- Organic-Synthesis.com. Alcohol to Aldehyde/Ketone using Swern Oxidation.
- Royal Society of Chemistry. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.
- ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
- ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.
- Erowid. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF.
- PubChem. This compound.
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- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Chiral HPLC Method for the Enantioselective Analysis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Abstract
This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. This compound, a key chiral intermediate in the synthesis of various pharmaceutical agents, requires precise enantiomeric purity assessment. The described method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and reproducibility for baseline separation of the (R) and (S) enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a step-by-step protocol, and expected results.
Introduction
This compound is a crucial chiral building block in medicinal chemistry. The stereochemistry of this intermediate often dictates the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately determine its enantiomeric purity is of paramount importance in drug discovery, development, and quality control.
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including lactams.[1][3] The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation.[4] This application note details a validated method employing a cellulose-based CSP for the reliable analysis of this compound enantiomers.
Scientific Principles of Separation
The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of intermolecular interactions. These interactions include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[1] For this compound, the key functional groups participating in these interactions are the lactam carbonyl group, the hydroxyl group, and the benzyl group's aromatic ring.
The chosen chiral stationary phase, a cellulose derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer due to their distinct three-dimensional arrangements, resulting in one enantiomer being retained longer on the column than the other. The mobile phase, a mixture of a non-polar alkane and an alcohol modifier, plays a crucial role in modulating these interactions to achieve optimal selectivity and resolution.
Experimental Workflow
The overall workflow for the chiral analysis of this compound is depicted in the following diagram.
Caption: Workflow for Chiral HPLC Analysis.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required. Data acquisition and processing are performed using appropriate chromatography software.
Chemicals and Reagents
-
Racemic this compound (for method development and as a reference standard)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation.
| Parameter | Condition |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection:
-
Chiral Stationary Phase: The Chiralcel® OD-H is a widely used polysaccharide-based CSP known for its excellent enantioselectivity for a broad range of compounds, including those with aromatic groups and hydrogen-bonding sites.[5]
-
Mobile Phase: A normal-phase mobile system of n-Hexane and Isopropanol provides a good balance between retention and selectivity. The isopropanol acts as a polar modifier, influencing the interactions between the analyte and the CSP. The 80:20 ratio was empirically determined to provide the best resolution.
-
Temperature: A constant temperature of 25 °C is maintained to ensure reproducible retention times and peak shapes.
Detailed Protocol
Standard and Sample Preparation
-
Standard Solution (Racemic): Accurately weigh approximately 5 mg of racemic this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/Isopropanol 80:20 v/v) to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution, aiming for a similar final concentration.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter.
HPLC System Setup and Equilibration
-
Install the Chiralcel® OD-H column in the HPLC system.
-
Set the pump to deliver the mobile phase (n-Hexane/Isopropanol 80:20 v/v) at a flow rate of 1.0 mL/min.
-
Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C and the UV detector wavelength to 254 nm.
Analysis Sequence
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers and to calculate the resolution.
-
Inject the sample solution(s) for analysis.
-
It is recommended to run a standard after every 5-10 sample injections to verify system suitability.
Expected Results and Data Analysis
Under the specified conditions, a baseline separation of the two enantiomers is expected. A representative chromatogram will show two distinct peaks.
Table 2: Typical Chromatographic Performance
| Parameter | Expected Value | Description |
| Retention Time (t_R1) | ~ 8.2 min | Approximate retention time for the first eluting enantiomer. |
| Retention Time (t_R2) | ~ 9.5 min | Approximate retention time for the second eluting enantiomer. |
| Separation Factor (α) | > 1.2 | Indicates good selectivity between the enantiomers. |
| Resolution (R_s) | > 1.5 | Baseline separation is typically achieved.[5] |
Calculations
Separation Factor (α): α = (t_R2 - t_0) / (t_R1 - t_0) where t_R1 and t_R2 are the retention times of the two enantiomers and t_0 is the void time.
Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2) where w_1 and w_2 are the peak widths at the base.
Enantiomeric Excess (% ee): % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 where Area_major and Area_minor are the integrated peak areas of the major and minor enantiomers, respectively.
Method Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the baseline resolution of the enantiomers and the absence of interfering peaks from the matrix.
-
Linearity: The method should be linear over a range of concentrations. For instance, a linear range of 25 - 2500 ng/mL with a correlation coefficient (r) of >0.999 is typically achievable.[6]
-
Accuracy and Precision: Determined by replicate injections of standards at different concentration levels. Intra-day and inter-day precision (% RSD) should be within acceptable limits (e.g., < 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the separation.
Conclusion
The chiral HPLC method described in this application note provides a reliable and robust solution for the enantioselective analysis of this compound. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions yields excellent separation and resolution. This method is suitable for routine quality control, stability studies, and research and development applications where the accurate determination of enantiomeric purity is critical.
References
- PubMed. (2011). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds.
- National Institutes of Health. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.
- ResearchGate. (2008). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
- ResearchGate. (2015). Chiral stationary phases for HPLC.
- National Institutes of Health. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- ResearchGate. (2018). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column.
- MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- Der Pharma Chemica. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS.
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The Versatile Role of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
Introduction: The Significance of Chiral Scaffolds in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key architectural element in many of these inhibitors is a chiral scaffold, which provides a three-dimensional framework essential for potent and selective interaction with the ATP-binding site of the target kinase. The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to establish crucial hydrogen bonding interactions.[1] Specifically, chiral building blocks like 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one offer a versatile platform for the synthesis of innovative kinase inhibitors, enabling precise control over stereochemistry, which is often critical for biological activity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of a novel class of kinase inhibitors targeting the NF-κB inducing kinase (NIK). NIK is a serine/threonine kinase that plays a crucial role in the non-canonical NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases.[2][3]
Strategic Application: Synthesis of a Novel NIK Inhibitor
This section details a representative synthetic pathway for a novel NIK inhibitor, starting from the chiral building block this compound. The rationale behind the key synthetic transformations is discussed to provide a deeper understanding of the experimental design.
Retrosynthetic Analysis
A logical approach to the synthesis of the target NIK inhibitor involves the disconnection of the molecule into key fragments. The core of the inhibitor is a substituted pyrrolidinone moiety linked to a heterocyclic pharmacophore. Our starting material, this compound, provides the chiral pyrrolidinone core. The primary hydroxyl group serves as a handle for further functionalization and elaboration to couple with the kinase-binding heterocyclic system.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a novel NIK inhibitor.
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis of a potent NIK inhibitor. These protocols are based on established synthetic methodologies and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial | >98% |
| Methanesulfonyl chloride (MsCl) | Commercial | Reagent grade |
| Triethylamine (TEA) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Substituted Heterocyclic Amine | Synthesized/Comm. | >95% |
| Sodium hydride (NaH) | Commercial | 60% dispersion in oil |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Palladium on carbon (Pd/C) | Commercial | 10 wt. % |
| Methanol (MeOH) | Commercial | ACS grade |
| Carboxylic acid for final coupling | Commercial | >98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Reagent grade |
Step 1: Activation of the Hydroxyl Group
Rationale: The primary hydroxyl group of the starting material is not a good leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species, such as a mesylate or tosylate. This transformation makes the carbon atom susceptible to attack by a nucleophile.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Heterocyclic Amine
Rationale: This step involves the coupling of the activated pyrrolidinone intermediate with a suitably substituted heterocyclic amine, which will form the core of the kinase-binding pharmacophore. A strong base like sodium hydride is used to deprotonate the amine, increasing its nucleophilicity.
Protocol:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) under a nitrogen atmosphere, add the substituted heterocyclic amine (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude mesylated intermediate from Step 1 in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Step 3: Deprotection of the Benzyl Group
Rationale: The benzyl group serves as a protecting group for the nitrogen atom of the pyrrolidinone ring. Its removal is necessary to allow for the final functionalization of the molecule. Catalytic hydrogenation is a clean and efficient method for benzyl group removal.
Protocol:
-
Dissolve the coupled product from Step 2 in methanol (20 mL/mmol).
-
Add 10% Palladium on carbon (10 mol %) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected intermediate.
Step 4: Final Amide Coupling
Rationale: The final step involves the acylation of the deprotected nitrogen with a carboxylic acid to introduce the final desired substituent. A peptide coupling reagent such as HATU is used to facilitate the formation of the amide bond under mild conditions.
Protocol:
-
To a solution of the deprotected intermediate from Step 3 (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF (10 mL/mmol), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to yield the target NIK inhibitor.
Mechanism of Action and Signaling Pathway
The synthesized pyrrolidinone derivatives are designed to inhibit the kinase activity of NIK. NIK is a central node in the non-canonical NF-κB pathway, which is activated by a subset of TNF receptor superfamily members.
Non-Canonical NF-κB Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the point of inhibition.
Upon ligand binding, the TRAF2/3-cIAP1/2 complex is recruited to the receptor, leading to the degradation of TRAF3 and the stabilization of NIK.[2] Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100 (NF-κB2). This phosphorylation event leads to the processing of p100 to p52, which then translocates to the nucleus with RelB to activate the transcription of target genes involved in inflammation and immunity.[3] The synthesized pyrrolidinone derivatives act by directly inhibiting the kinase activity of NIK, thereby preventing the downstream signaling cascade.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel kinase inhibitors. Its stereodefined structure and the presence of a modifiable hydroxyl group allow for the rational design and efficient synthesis of complex molecules with high potential for therapeutic applications. The protocols and strategic insights provided in this application note are intended to empower researchers to explore the chemical space around the pyrrolidinone scaffold and to develop next-generation kinase inhibitors for the treatment of a wide range of diseases.
References
- Janssen Pharmaceutica NV. (2023). Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. WO2023217906A1.
- Chai, W., et al. (2024). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters. [Link]
- Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4848. [Link]
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Application Note: (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one as a Versatile Chiral Building Block for the Stereocontrolled Synthesis of Macrolide Antibiotic Fragments
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, medicinal chemistry, and antibiotic development.
Abstract
The stereochemically complex architecture of macrolide antibiotics presents a formidable challenge in synthetic organic chemistry. Modern synthetic strategies increasingly rely on a convergent approach, assembling these macrocycles from smaller, enantiomerically pure building blocks. This application note details the synthesis and characterization of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a versatile chiral γ-lactam scaffold. Derived from the inexpensive chiral pool starting material L-pyroglutamic acid, this building block offers a fixed stereocenter and orthogonal functional handles—a protected nitrogen and a primary alcohol—poised for elaboration. We present robust protocols for its preparation and subsequent functionalization, and propose a detailed, logical workflow for its application in the stereocontrolled synthesis of a polypropionate fragment, a key structural motif in numerous macrolide antibiotics such as erythromycin.
Introduction: The Chiral Building Block Approach to Macrolide Synthesis
Macrolide antibiotics, characterized by a large macrocyclic lactone ring, are a clinically vital class of therapeutics. However, their dense stereochemical content makes traditional total synthesis exceedingly long and inefficient. The modern paradigm has shifted towards a more modular strategy, wherein the complex target is disconnected into smaller, manageable chiral fragments that are synthesized independently and then coupled together.[1][2][3] This approach not only enhances synthetic efficiency but also enables the creation of novel analogues for structure-activity relationship (SAR) studies by modifying the individual building blocks.[4]
Chiral γ-lactams are effective structural motifs found in numerous pharmaceutical agents and natural products.[5][6][7] (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, accessible from L-pyroglutamic acid, is an exemplary chiral building block.[8][9][10] Its rigid five-membered ring provides a well-defined stereochemical anchor at the C4 position. The primary alcohol at C4 serves as a crucial point for chain extension, while the N-benzyl group provides robust protection of the lactam nitrogen, preventing undesired side reactions during subsequent synthetic transformations. This note outlines the utility of this synthon, providing detailed protocols and a proposed application in the construction of a key macrolide precursor.
Synthesis and Characterization of the Chiral Building Block
The preparation of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one begins with the readily available and inexpensive chiral precursor, L-pyroglutamic acid. The synthesis involves a straightforward, high-yielding sequence that establishes the key structural features of the building block.
Synthetic Workflow
The overall transformation from L-pyroglutamic acid to the target building block is a three-step process: 1) Esterification of the carboxylic acid, 2) N-benzylation of the lactam, and 3) Selective reduction of the ester to the primary alcohol.
Caption: Synthetic route to the target chiral building block.
Protocol 1: Preparation of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
This protocol details the three-step synthesis from L-pyroglutamic acid.
Causality and Experimental Choices:
-
Step A (Esterification): Thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for converting carboxylic acids to methyl esters. It proceeds via an acyl chloride intermediate, is generally high-yielding, and the byproducts (SO₂ and HCl) are volatile.
-
Step B (N-Benzylation): Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the lactam nitrogen, forming a sodium salt that readily undergoes Sₙ2 reaction with benzyl bromide (BnBr). DMF is an excellent polar aprotic solvent for this type of reaction.
-
Step C (Reduction): Lithium borohydride (LiBH₄) is chosen for its chemoselectivity. It is a milder reducing agent than LiAlH₄ and will selectively reduce the ester in the presence of the lactam, which is less reactive.[11] This selectivity is crucial for obtaining the desired product.
Materials:
-
L-Pyroglutamic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step A: Methyl (S)-5-oxopyrrolidine-2-carboxylate. Cool a suspension of L-pyroglutamic acid (1.0 eq) in anhydrous MeOH (5 mL/g) to 0 °C. Add SOCl₂ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Concentrate the reaction mixture under reduced pressure to yield the crude methyl ester, which is used directly in the next step.
-
Step B: Methyl (S)-1-benzyl-5-oxopyrrolidine-2-carboxylate. Wash NaH (1.2 eq) with hexanes to remove mineral oil and suspend it in anhydrous DMF (8 mL/g). Cool to 0 °C and add a solution of the crude methyl ester from Step A (1.0 eq) in DMF dropwise. Stir for 1 hour at 0 °C. Add BnBr (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (silica gel, hexanes:EtOAc gradient).[12]
-
Step C: (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. Dissolve the N-benzyl ester from Step B (1.0 eq) in anhydrous THF (10 mL/g). Add MeOH (1.0 eq) and cool the solution to 0 °C. Add LiBH₄ (1.5 eq) portion-wise. Stir the reaction at 0 °C for 4 hours. Monitor by TLC. Upon completion, quench the reaction by slow addition of 1 M HCl. Extract with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to afford the title compound.
Expected Results & Troubleshooting:
-
Yield: Overall yields for this sequence are typically in the 60-75% range.
-
Purity: The final product should be a white solid or a colorless oil. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting: Incomplete reduction in Step C can be addressed by increasing the reaction time or the amount of LiBH₄. If the lactam is reduced, a milder reducing agent or lower temperature should be considered.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | White solid or colorless oil |
| ¹H NMR (CDCl₃) | δ ~7.3 ppm (m, 5H), 4.5 ppm (s, 2H), 3.6 ppm (m, 2H), 3.2 ppm (m, 1H), 2.6-2.2 ppm (m, 3H) |
| Optical Rotation | Specific rotation should be measured and compared to literature values to confirm enantiopurity. |
Proposed Application: Synthesis of a C1-C6 Erythromycin Fragment
To demonstrate the utility of (S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one, we propose a synthetic route to a key C1-C6 fragment of erythromycin. This fragment contains the challenging syn-anti stereotriad common to polypropionate structures.[13][14][15]
Retrosynthetic Strategy
The strategy leverages the C4 stereocenter of the building block to establish the C3 stereocenter of the target fragment. The C5 stereocenter will be set using a diastereoselective aldol reaction.
Caption: Retrosynthetic analysis for a macrolide fragment.
Proposed Synthetic Workflow
This forward synthesis involves three key transformations: oxidation, olefination, and a diastereoselective aldol reaction.
Causality and Experimental Choices:
-
Oxidation: Dess-Martin Periodinane (DMP) is an exceptionally mild and selective oxidizing agent for converting primary alcohols to aldehydes.[16][17][18] Its neutral pH and room temperature conditions are ideal for preventing epimerization of the adjacent chiral center (C4 of the pyrrolidinone ring).[19][20]
-
Olefination: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming (E)-α,β-unsaturated esters from aldehydes.[21][22] Using a stabilized phosphonate ylide, such as triethyl phosphonoacetate, provides high (E)-selectivity and the water-soluble phosphate byproduct is easily removed during workup.[23][24]
-
Aldol Reaction: The final stereocenter is installed via a substrate-controlled aldol reaction. The existing stereochemistry in the α,β-unsaturated ester is expected to direct the approach of a propionate enolate, allowing for the diastereoselective formation of the desired syn-anti relationship. The choice of enolate (e.g., lithium vs. boron) and reaction conditions would be critical for optimizing this selectivity.
Protocol 2: Oxidation to (S)-1-Benzyl-4-formylpyrrolidin-2-one
Materials:
-
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one (from Protocol 1)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 mL/g).
-
Add DMP (1.2 eq) in one portion at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure. The resulting aldehyde is often used immediately in the next step due to its potential instability.
Expected Results & Troubleshooting:
-
Yield: Typically >90%.
-
Purity: The crude aldehyde is usually of sufficient purity for the next step.
-
Troubleshooting: Over-oxidation is unlikely with DMP. If the reaction is sluggish, a small amount of water can be added to accelerate the DMP oxidation.[17]
Protocol 3: HWE Olefination to Form the (E)-α,β-Unsaturated Ester
Materials:
-
Crude aldehyde from Protocol 2
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend NaH (1.1 eq) in anhydrous THF and cool to 0 °C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise and stir for 30 minutes to generate the ylide.
-
Add a solution of the crude aldehyde (1.0 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Expected Results & Troubleshooting:
-
Yield: 75-85%.
-
Selectivity: High (E)-selectivity (>95:5) is expected.
-
Troubleshooting: Poor yields can result from wet reagents or incomplete ylide formation. Ensure all reagents and solvents are anhydrous.
Conclusion
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a highly valuable and underutilized chiral building block for complex molecule synthesis. Its straightforward preparation from L-pyroglutamic acid, combined with its versatile functional handles, makes it an ideal starting point for the stereocontrolled construction of intricate molecular fragments. The protocols and synthetic strategy outlined in this note provide a clear and logical pathway for its application in synthesizing polypropionate chains, which are central to the structure of many macrolide antibiotics. This approach offers a robust and adaptable platform for researchers in drug discovery to generate not only natural product precursors but also novel analogues with potentially enhanced therapeutic properties.
References
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- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Sarabia, F., Sánchez-Ruiz, A., Martín-Ortiz, L., García-Castro, M., & Chammaa, S. (2007). Stereoselective synthesis of macrolide-type antibiotics from epoxy amides. Synthesis of the polypropionate chain of streptovaricin u. Organic Letters, 9(24), 5091–5094.
- Martin, S. F., & Zounas, G. I. (2007). Total synthesis of erythromycin B. Tetrahedron, 63(26), 5709–5729.
- Wikipedia. (2023). Dess–Martin oxidation.
- Corey, E. J., et al. (1979). Asymmetric total synthesis of erythromycin. 3. Total synthesis of erythromycin. Journal of the American Chemical Society.
- Woodward, R. B., et al. (1981). Asymmetric total synthesis of erythromcin. 1. Synthesis of an erythronolide A secoacid derivative via asymmetric induction. Journal of the American Chemical Society, 103(11), 3210–3213.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Nature Publishing Group. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis.
- Hanessian, S., & Sahoo, A. K. (1984). Total synthesis of erythromycins. 3. Stereoselective routes to intermediates corresponding to C(1) to C(9) and C(10) to C(13) fragments of erythronolide B. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Singh, V., & Singh, P. (2021). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate.
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- Aggarwal, V. K. (2018). Stereocontrolled Synthesis of Polypropionate Fragments Based on a Building Block Assembly Strategy Using Lithiation-Borylation Methodologies. Amanote Research.
- Wahl, J. M., et al. (2021). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science.
- Du, C., et al. (2019). Chiral γ-lactam synthesis via asymmetric C–H amidation. ResearchGate.
- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
- Zhang, Z., et al. (2017). Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. Organic Letters, 19(8), 2086–2089.
- Hammes, J., et al. (2021). Synthesis of chiral lactams by asymmetric nitrogen insertion. ResearchGate.
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- Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction.
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- Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselective synthesis and the polyene macrolide antibiotics. Journal of the American Chemical Society.
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Stereoselective reduction of a precursor to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
An Application Guide to the Stereoselective Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction: The Significance of Chiral Pyrrolidinones
Optically active this compound is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidinone scaffold, combined with a versatile hydroxymethyl functional group at a defined stereocenter, makes it a crucial intermediate for the synthesis of a wide array of complex, biologically active molecules. The stereochemistry at the C4 position is often critical for target binding and pharmacological efficacy. Consequently, robust and efficient methods for the stereoselective synthesis of this synthon are of paramount importance.
This application note provides a detailed guide for researchers and drug development professionals on the stereoselective reduction of a common precursor, 1-Benzyl-4-(methoxycarbonyl)pyrrolidin-2-one, to the desired chiral alcohol. We will explore and contrast several leading methodologies, including catalytic asymmetric reduction and biocatalysis, providing not only step-by-step protocols but also the underlying scientific principles that govern their success.
The Synthetic Challenge: From Prochiral Precursor to Chiral Alcohol
The primary challenge lies in the conversion of the prochiral ester group in 1-Benzyl-4-(methoxycarbonyl)pyrrolidin-2-one into a chiral carbinol center with high enantiomeric excess (ee). A non-selective reduction, for instance using a simple achiral reagent like sodium borohydride, would result in a racemic mixture of (R)- and (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, necessitating a difficult and often costly chiral resolution step. Stereoselective methods circumvent this by creating the desired enantiomer preferentially.
Application Note: Strategic Protection of the Primary Hydroxyl Group in 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its structure features a primary alcohol, a lactam, and a benzyl group, offering multiple sites for synthetic modification. To achieve selective transformations, such as modifications at the lactam nitrogen or the pyrrolidinone backbone, it is often imperative to temporarily mask the reactive primary hydroxyl group.[1] This process, known as "protection," prevents unwanted side reactions and ensures that chemical transformations occur only at the desired location within the molecule.[2]
This guide provides an in-depth analysis of common and effective protecting group strategies for the hydroxymethyl moiety of this compound. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and compare the relative merits of different approaches to empower researchers in their synthetic endeavors.
Guiding Principles for Selecting a Protecting Group
The choice of a protecting group is a critical strategic decision in multi-step synthesis. An ideal protecting group should exhibit the following characteristics[3][4]:
-
Ease of Introduction: The protection reaction should be high-yielding and straightforward, using readily available and inexpensive reagents.
-
Stability: The protected group must be robust and inert to the reaction conditions planned for other parts of the molecule. This includes stability across a range of pH values, and resistance to oxidants, reductants, and nucleophiles.
-
Ease of Removal (Deprotection): The protecting group must be removable in high yield under conditions that do not affect other functional groups in the molecule.
-
Orthogonality: In complex syntheses with multiple protecting groups, each group must be removable under a unique set of conditions that do not cleave the others. This allows for selective deprotection at specific stages of the synthesis.[5][6]
Caption: General workflow for a synthetic sequence involving a protecting group.
Strategy 1: Silyl Ethers (e.g., tert-Butyldimethylsilyl, TBDMS)
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild cleavage conditions.[7] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular for primary alcohols due to its moderate steric bulk and well-understood reactivity profile.[8][9]
Rationale: The TBDMS group offers excellent stability under basic, reductive, and oxidative conditions, making it compatible with a wide array of subsequent reactions. Its removal is typically achieved with fluoride ion sources, which are highly selective for the silicon-oxygen bond, providing an orthogonal deprotection strategy relative to many other protecting groups.[10]
Mechanism of Protection & Deprotection
Protection: The protection reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of the silyl chloride. This is typically an SN2-like mechanism at the silicon center.[10] A mild base, such as imidazole, is used to activate the alcohol and to neutralize the HCl byproduct.[7]
Deprotection: The cleavage of the Si-O bond is driven by the formation of the very strong Si-F bond (bond energy ~135 kcal/mol).[11] A fluoride source, most commonly tetrabutylammonium fluoride (TBAF), attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the alkoxide.[11]
Caption: Chemical cycle for TBDMS protection and deprotection.
Detailed Experimental Protocols
Protocol 1.1: Protection with TBDMSCl This protocol is adapted from the reliable Corey procedure.[12]
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.2 M), add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids dissolve.
-
Silylation: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with water and then with brine to remove residual DMF and imidazole.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure TBDMS-protected product.[8]
Protocol 1.2: Deprotection with TBAF This is a standard protocol for fluoride-mediated silyl ether cleavage.[14]
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) at room temperature under an inert atmosphere.
-
Cleavage: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC. The reaction is typically complete when the starting silyl ether spot is no longer visible.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography if necessary.[13]
Strategy 2: Benzyl Ethers (Bn)
The benzyl (Bn) ether is a robust protecting group, notable for its stability under a wide range of acidic and basic conditions.[14][15] This makes it an excellent choice when subsequent synthetic steps involve strong bases, organometallics, or acidic hydrolysis of other functional groups.
Rationale: The key advantage of the benzyl ether is its unique deprotection method: catalytic hydrogenolysis.[16] This cleavage occurs under neutral reductive conditions, which are orthogonal to the acidic/basic hydrolysis used for esters and the fluoride-based cleavage of silyl ethers.[17]
Detailed Experimental Protocols
Protocol 2.1: Protection via Williamson Ether Synthesis This classic method is highly effective for forming benzyl ethers.[9][16]
-
Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous THF or DMF (approx. 0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC for the disappearance of the starting alcohol.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure benzyl ether.
Protocol 2.2: Deprotection via Catalytic Transfer Hydrogenolysis This method avoids the need for a pressurized hydrogen gas apparatus and is generally faster and safer for lab-scale synthesis.[17][18]
-
Preparation: Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Hydrogen Donor: Add a hydrogen donor such as ammonium formate (HCOONH₄, 5-10 eq) or 1,4-cyclohexadiene (5-10 eq).[16][19]
-
Reaction: Heat the mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by chromatography may be required to remove salts if ammonium formate was used.
Strategy 3: Ester Protecting Groups (e.g., Acetate, Ac)
Ester formation is a simple and effective method for protecting alcohols. The acetate (Ac) group is common due to its low cost and straightforward introduction and removal.
Rationale: Acetate esters are stable to acidic conditions and the reductive conditions used for benzyl ether cleavage.[14] They are, however, readily cleaved by base-mediated hydrolysis (saponification), providing another orthogonal handle in a multi-step synthesis.[1]
Detailed Experimental Protocols
Protocol 3.1: Protection with Acetic Anhydride
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add triethylamine (Et₃N, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Acetylation: Cool the solution to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetate-protected product, which can be further purified by column chromatography if needed.
Protocol 3.2: Deprotection via Saponification
-
Preparation: Dissolve the acetate-protected compound (1.0 eq) in a solvent mixture such as THF/methanol/water (e.g., 3:1:1 v/v/v).
-
Hydrolysis: Add a base such as lithium hydroxide (LiOH, 2-3 eq) or potassium carbonate (K₂CO₃, 2-3 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours and monitor by TLC.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7. Remove the organic solvents under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected alcohol.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonality & Remarks |
| TBDMS Ether | TBDMSCl, Imidazole, DCM or DMF, 0°C to RT | TBAF in THF; or mild acid (e.g., AcOH) | Stable to base, oxidation, reduction. Labile to acid and fluoride.[9] | Orthogonal to benzyl ethers and esters. Most common choice for primary alcohols. |
| Benzyl Ether | NaH, BnBr, THF or DMF, 0°C to RT[16] | Catalytic Hydrogenolysis (H₂, Pd/C) or Transfer Hydrogenolysis[17] | Very stable to acid, base, nucleophiles, and many redox reagents.[14] | Orthogonal to silyl ethers and esters. Cleavage conditions can reduce other groups (alkenes, alkynes).[20] |
| Acetate Ester | Ac₂O, Et₃N, DMAP, DCM, 0°C to RT | Base hydrolysis (LiOH, K₂CO₃); or Acid hydrolysis[14] | Stable to acid (mild), reduction. Labile to base and nucleophiles.[1] | Orthogonal to benzyl ethers. Not stable to Grignard reagents or other strong nucleophiles/bases. |
References
- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl - Benchchem.
- Silyl ether - Wikipedia.
- LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions | The Journal of Organic Chemistry - ACS Publications.
- The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - RSC Publishing.
- Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups - Thieme.
- Protecting Groups For Alcohols - Chemistry Steps.
- VI Protecting Groups and Orthogonal Protection Strategies - University of Leeds.
- Deprotection of Silyl Ethers - Technical Library - Gelest.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
- Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate.
- Silyl Protective Groups | Chem-Station Int. Ed.
- Alcohol Protecting Groups - University of Windsor.
- Protecting Groups For Alcohols - Master Organic Chemistry.
- ORGANIC SYNTHESIS - ResearchGate.
- Protecting group - Wikipedia.
- Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons - Clutch Prep.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry - JOCPR.
- Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst - ResearchGate.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - Canadian Science Publishing.
- 17.8: Protection of Alcohols - Chemistry LibreTexts.
- 15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
- Alcohol Protecting Groups - Organic Chemistry Tutor.
- How to get higher yields for TBDMSCl protection of alcohol : r/Chempros - Reddit.
- Protection of OH group of alcohol - SlideShare.
- Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11 - ResearchGate.
- This compound | C12H15NO2 | CID 178824 - PubChem.
- This compound - PubChemLite.
- Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole - PrepChem.com.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
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- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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- 19. researchgate.net [researchgate.net]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. This document is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind common issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a multi-step process. A common and reliable route begins with the Michael addition of benzylamine to an itaconic acid diester, followed by an intramolecular cyclization to form the pyrrolidinone ring. The final, and often most challenging, step is the selective reduction of the ester at the C4 position to the desired primary alcohol. Each of these stages presents unique opportunities for optimization and potential pitfalls that can impact overall yield.
General Synthetic Workflow
The diagram below outlines the standard three-step synthetic approach.
Caption: High-level overview of the synthetic pathway.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing both the underlying cause and actionable solutions.
Q1: My yield for the intermediate, Ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate, is low. What are the common causes?
A1: Low yields in the initial Michael addition and subsequent lactamization steps are common and typically stem from three primary factors: side reactions, incomplete conversion, or suboptimal reaction conditions.
-
Causality: The Michael addition of benzylamine to diethyl itaconate is an equilibrium process. If the temperature is too high initially, side reactions, such as polymerization of the itaconate or self-condensation, can occur. The subsequent lactamization requires sufficient thermal energy to drive the intramolecular cyclization and release of ethanol. An imbalance in these conditions can lead to a complex mixture of starting materials, the desired product, and various byproducts.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of benzylamine to ensure the itaconate is fully consumed.
-
Temperature Management: Perform the initial Michael addition at a lower temperature (e.g., room temperature or slightly below) to control the exothermic reaction before slowly heating to promote cyclization.
-
Solvent Choice: While the reaction can be run neat, using a high-boiling, non-reactive solvent like toluene or xylene can provide better temperature control and facilitate the removal of ethanol via a Dean-Stark apparatus, driving the equilibrium towards the product.
-
Catalysis: The addition of a non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, in catalytic amounts can significantly accelerate the rate of both the addition and the cyclization, often allowing for lower reaction temperatures and shorter reaction times.
-
Q2: The final reduction of the C4-ester is incomplete or produces significant byproducts. How can I improve this critical step?
A2: The selective reduction of the ester in the presence of a lactam (a cyclic amide) is the most challenging step of this synthesis. The choice of reducing agent and strict control of reaction conditions are paramount to achieving high yield and purity.
-
Causality: The reactivity of the ester and the lactam carbonyl groups are relatively similar. Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can easily reduce both functional groups if not used carefully, leading to the formation of 1-benzylpyrrolidine-3-yl)methanol as a major byproduct. Milder reagents may fail to reduce the ester efficiently, resulting in incomplete conversion.
-
Choosing the Right Reducing Agent: The key is to use a reagent or a set of conditions that favors the reduction of the ester over the lactam.
| Reducing Agent | Typical Conditions | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0°C to RT | High reactivity, often complete conversion. | Low selectivity , high risk of over-reduction of the lactam.[1] |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Safe and easy to handle. | Generally not reactive enough to reduce esters on its own. |
| Sodium Borohydride + Additive (e.g., LiCl, CaCl₂) | Ethanol / THF | Enhanced reactivity allows for ester reduction; safer than LiAlH₄. | May require elevated temperatures and longer reaction times. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or DCM, -78°C | Can be selective at low temperatures. | Requires strict cryogenic conditions; can be expensive. |
-
Recommended Approach (Optimized LiAlH₄ Protocol): While risky, LiAlH₄ can be used effectively with precise control. The key is to maintain a low temperature and perform a slow, controlled addition of the reagent. This approach leverages the slight difference in reactivity, allowing the ester to be reduced before significant lactam reduction occurs.
Q3: I've identified an impurity that I suspect is from over-reduction. How can I confirm this and prevent its formation?
A3: The primary over-reduction byproduct results from the conversion of the lactam carbonyl to a methylene group, yielding (1-benzylpyrrolidin-3-yl)methanol. This byproduct has a similar polarity to the desired product, making purification difficult.
-
Mechanism of Side-Product Formation:
Caption: Competing reaction pathways during the reduction step.
-
Prevention Strategies:
-
Inverse Addition: Add the solution of your ester intermediate to the suspension of LiAlH₄ at 0°C. This ensures the reducing agent is never in large excess relative to the substrate.
-
Maintain Cryogenic Conditions: Keep the reaction temperature strictly at 0°C or even slightly lower during the entire addition process. Do not let the reaction warm to room temperature until you are certain the ester reduction is complete (monitored by TLC).
-
Stoichiometry is Key: Use the minimum amount of LiAlH₄ required for the ester reduction (typically 1.0-1.5 equivalents). A preliminary small-scale experiment to determine the optimal stoichiometry for your system is highly recommended.
-
Careful Quenching: Quench the reaction at low temperature (0°C) by slowly adding water, followed by a sodium hydroxide solution, to carefully decompose any excess LiAlH₄ and precipitate aluminum salts. A Fieser workup is standard.
-
Q4: My final yield is low due to losses during purification. What is the most effective purification method?
A4: The product, this compound, is a polar, viscous oil or low-melting solid, which can make both extraction and chromatography challenging.
-
Optimized Workup & Purification:
-
Post-Reduction Workup: After quenching the reduction, the resulting aluminum salts can form a gel-like precipitate that traps the product. To avoid this, stir the mixture vigorously for at least 1-2 hours after quenching until a fine, granular precipitate forms. The addition of a filter aid like Celite before filtration can also be beneficial.
-
Extraction: The product is quite polar. Use a solvent mixture with higher polarity for extraction, such as 10:1 Dichloromethane:Methanol or Ethyl Acetate. Perform multiple extractions (at least 3-4 times) to ensure complete recovery from the aqueous layer.
-
Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding Methanol (e.g., gradient from 0% to 5% Methanol in Ethyl Acetate). This will separate the less polar impurities first, followed by your desired product, and finally the more polar byproducts.
-
-
Recrystallization: If a solid product is obtained with reasonable purity after chromatography, recrystallization from a solvent system like Ethyl Acetate/Hexanes or Isopropanol can be used for final polishing.
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of Ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer, add diethyl itaconate (1.0 eq).
-
Under ambient conditions, add benzylamine (1.05 eq) dropwise over 15 minutes. The mixture will warm slightly.
-
Stir the mixture at room temperature for 1 hour.
-
Add a catalytic amount of sodium ethoxide (0.05 eq).
-
Heat the reaction mixture to 120-130°C and stir for 3-5 hours. Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes) for the disappearance of starting material.
-
Cool the mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the intermediate as a pale yellow oil.
Protocol 2: Reduction to this compound
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice-water bath.
-
Dissolve Ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate (1.0 eq) in anhydrous THF and add it to a dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction at 0°C for an additional 1-2 hours. Monitor the reaction by TLC (Mobile Phase: 5% Methanol in Ethyl Acetate).
-
Once the reaction is complete, quench it by the slow, sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH solution (X mL).
-
Water (3X mL).
-
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography as described in Q4.
Section 4: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1/2 (Intermediate formation) | - Incomplete reaction- Polymerization side reactions | - Use catalytic base (NaOEt)- Control temperature during initial addition- Use a high-boiling solvent with a Dean-Stark trap |
| Incomplete reduction to final product | - Insufficient reducing agent- Deactivated reducing agent | - Ensure anhydrous conditions- Increase equivalents of LiAlH₄ slightly (e.g., to 1.5 eq)- Allow for longer reaction time at 0°C |
| Significant amount of over-reduced byproduct | - Reaction temperature too high- Excess LiAlH₄- Rapid addition of reagents | - Maintain strict temperature control (0°C)- Perform an "inverse addition" (add ester to hydride)- Reduce equivalents of LiAlH₄ |
| Product loss during workup/extraction | - Product trapped in aluminum salts- Insufficiently polar extraction solvent | - Stir quenched mixture until precipitate is granular- Use a more polar solvent for extraction (e.g., EtOAc or DCM/MeOH) and perform multiple extractions |
| Difficulty in final purification | - Byproducts have similar polarity | - Use gradient elution in column chromatography- Ensure complete removal of aluminum salts during workup |
References
- Synthesis of 2-pyrrolidones and optimization of the reaction conditions. - ResearchGate.
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. - ChemRxiv.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. - National Institutes of Health (NIH).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. - MDPI.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. - PubMed Central (PMC).
Sources
Technical Support Center: Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-products encountered during the synthesis of this valuable building block. By understanding the causality behind common experimental issues, you can optimize your reaction conditions, simplify purification, and improve overall yield and purity.
This document provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual diagrams to clarify complex reaction pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level problems encountered during the synthesis.
Q1: My N-benzylation reaction is very slow or stalls, leaving significant unreacted starting material. What are the common causes?
A1: This is a frequent issue, often pointing to problems with deprotonation or reagent deactivation. The primary causes include:
-
Insufficiently Anhydrous Conditions: Strong bases like sodium hydride (NaH) react violently with water. Any moisture in your solvent (e.g., DMF, THF) or on your glassware will consume the base, preventing the deprotonation of the pyrrolidinone starting material.[1]
-
Poor Base/Solvent Solubility: The effectiveness of the deprotonation step depends on the base's activity and solubility. For instance, potassium carbonate (K₂CO₃) has limited solubility in solvents like acetone, which can lead to incomplete reactions.[2] A more soluble base or a solvent like DMF that better solubilizes ionic intermediates may be required.
-
Base Quality: Sodium hydride is often sold as a dispersion in mineral oil. Over time, the surface of the NaH can oxidize, reducing its reactivity. It is crucial to use freshly opened NaH or wash the mineral oil away with anhydrous hexane before use.
-
Low Temperature: While starting the addition of NaH at 0 °C is critical for safety, the deprotonation and subsequent alkylation may require warming to room temperature or slightly above to proceed at a reasonable rate.
Q2: I'm getting a very low yield of my target compound after workup and purification. Where am I most likely losing material?
A2: Low yield can result from an incomplete reaction, the formation of side-products, or mechanical losses during workup.[3] Key areas to investigate are:
-
Side-Product Formation: The most significant cause of yield loss is often the formation of unintended side-products. In the N-benzylation route, a major competitor is the O-benzylation of the hydroxymethyl group. In the ester reduction route, over-reduction of the lactam is a common problem. (See Section 2 for details).
-
Workup Issues: The product has moderate polarity and some water solubility. During aqueous workup, especially if multiple extractions are not performed, a significant amount of product can be lost in the aqueous layer. Ensure you perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification Losses: If your crude product is contaminated with a side-product of very similar polarity, separating them via column chromatography can be challenging and lead to mixed fractions and lower isolated yield.
Q3: My final product is difficult to purify by column chromatography. What are the likely impurities I should look for?
A3: Purification is often complicated by side-products with polarities similar to the desired product. The most common culprits are:
-
1-Benzyl-4-((benzyloxy)methyl)pyrrolidin-2-one (O-benzylated product): This is a major, less polar impurity from the N-benzylation route. Its Rf on a silica TLC plate will be higher (closer to the solvent front) than your product.
-
Unreacted 4-(hydroxymethyl)pyrrolidin-2-one: This is a highly polar impurity that will have a very low Rf on TLC. It is typically easy to separate from the product.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide/chloride. It has a polarity similar to the product and can be difficult to remove.
-
1-Benzyl-2-oxopyrrolidine-4-carboxylic Acid Ester (Unreacted starting material): In the reduction route, this starting material is less polar than the product alcohol and should be readily separable.
Q4: During the reduction of the corresponding ester, I am observing a side-product with a significantly different polarity. What could it be?
A4: This strongly suggests an issue with the chemoselectivity of your reducing agent. Amides are generally less reactive towards nucleophilic reducing agents than esters. However, powerful reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce both functional groups.[4] The likely side-product is 1-benzyl-4-(hydroxymethyl)pyrrolidine , resulting from the over-reduction of the lactam carbonyl to a methylene group. This product lacks the carbonyl and is a secondary amine, giving it a very different polarity and spectroscopic signature compared to your desired lactam.
Section 2: Troubleshooting Guide for Common Side-Products
This guide provides a detailed analysis of specific side-products, their formation mechanisms, and strategies for their prevention and removal.
Side-Product 1: 1-Benzyl-4-((benzyloxy)methyl)pyrrolidin-2-one (O-Benzylation Impurity)
-
Identification:
-
TLC: Appears as a less polar spot (higher Rf) than the desired N-benzyl product.
-
¹H NMR: The most telling sign is the appearance of a second benzylic methylene singlet at ~4.5 ppm (for the -O-CH₂-Ph group) in addition to the N-benzyl singlet. You will also see two distinct sets of aromatic protons, integrating to 10H in total.
-
-
Causality (The "Why"): The starting material, 4-(hydroxymethyl)pyrrolidin-2-one, has two acidic protons: one on the lactam nitrogen (pKa ~17) and one on the hydroxyl group (pKa ~16). A strong, non-selective base like sodium hydride can deprotonate both sites. The resulting alkoxide is a potent nucleophile that competes with the lactam anion for the benzyl bromide electrophile, leading to the O-benzylated side-product.
-
Prevention Strategies:
-
Protecting Group Strategy: Protect the primary alcohol (e.g., as a silyl ether like TBDMS) before performing the N-benzylation. This is the most robust method for ensuring selectivity.
-
Order of Addition: Add the base to the starting material at a low temperature (0 °C) and allow the N-deprotonation to complete before adding the benzyl bromide. Adding the alkylating agent slowly can also favor N-alkylation.
-
Choice of Base/Solvent: Using a milder base like potassium carbonate in DMF may slightly favor N-alkylation, although the competition will still exist.
-
-
Removal/Purification:
-
Column Chromatography: The O-benzylated product is significantly less polar than the desired diol. A gradient elution on silica gel (e.g., starting with 30% ethyl acetate in hexanes and increasing to 70-80%) can effectively separate the two compounds.
-
Chemical Cleavage: If the O-benzyl ether is formed in large amounts, it can be cleaved back to the desired alcohol via catalytic hydrogenation (e.g., H₂, Pd/C), although this will also cleave the N-benzyl group.[5] A more selective oxidative debenzylation is also possible but may require optimization.[5]
-
Side-Product 2: 1-Benzyl-4-(hydroxymethyl)pyrrolidine (Lactam Over-reduction)
-
Identification:
-
TLC: The polarity will be significantly different from the starting ester and the product alcohol. Its amine nature may cause streaking on silica gel unless the mobile phase is modified with a small amount of base (e.g., 1% triethylamine).
-
IR Spectroscopy: The most obvious sign is the complete disappearance of the sharp lactam carbonyl (C=O) stretch, typically seen around 1680 cm⁻¹.
-
¹³C NMR: Absence of the carbonyl carbon signal (~175 ppm).
-
-
Causality (The "Why"): This side-product forms when the reducing agent is too powerful or used under conditions that are too harsh, leading to the reduction of the relatively stable lactam amide in addition to the target ester. Lithium aluminum hydride (LiAlH₄) is a common cause of this issue.[6]
-
Prevention Strategies:
-
Use a Chemoselective Reducing Agent: The key is to use a reagent that selectively reduces esters in the presence of amides.
-
Lithium borohydride (LiBH₄): Generally selective for esters over amides.[4][7]
-
Sodium borohydride (NaBH₄): Typically does not reduce esters or amides unless activated. However, NaBH₄ in combination with a Lewis acid (e.g., LiCl, CaCl₂) or in a solvent like methanol at elevated temperatures can reduce esters. This combination is often selective over amides.
-
-
Control Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize the chances of over-reduction.
-
-
Removal/Purification: The over-reduced amine product has a very different polarity from the desired alcohol. It can be readily separated by standard silica gel column chromatography.
Side-Product 3: Benzyl Alcohol & Dibenzyl Ether
-
Identification:
-
TLC: Benzyl alcohol has a polarity that can be very close to the desired product, making it difficult to resolve. Dibenzyl ether is much less polar.
-
¹H NMR: Benzyl alcohol shows a characteristic singlet for the benzylic protons (~4.7 ppm in CDCl₃) and a broad singlet for the -OH proton. Dibenzyl ether shows a single sharp singlet for its two equivalent benzylic CH₂ groups at ~4.5 ppm.
-
-
Causality (The "Why"):
-
Benzyl Alcohol: Forms if the benzyl halide reagent has degraded or if there is moisture present during the reaction, leading to hydrolysis. It can also form if the base promotes reaction with residual water.
-
Dibenzyl Ether: Can form from the self-condensation of benzyl alcohol under acidic conditions or via Williamson ether synthesis if a benzyl alkoxide is formed and reacts with remaining benzyl halide.
-
-
Prevention Strategies:
-
Use High-Purity Reagents: Use freshly distilled or newly purchased benzyl bromide/chloride.
-
Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis.[1]
-
-
Removal/Purification:
-
Aqueous Wash: A basic wash (e.g., with dilute NaHCO₃ solution) during the workup can help remove some benzyl alcohol.
-
Column Chromatography: Careful column chromatography with a shallow solvent gradient can often separate benzyl alcohol from the product.
-
High Vacuum: Benzyl alcohol is reasonably volatile and can sometimes be removed under high vacuum at a slightly elevated temperature, provided the desired product is not volatile.
-
Section 3: Visualizations and Data
Diagram 1: N- vs. O-Benzylation Pathway
This diagram illustrates the competitive reaction pathways during the N-benzylation step when a non-selective base is used.
Caption: Competitive N- and O-alkylation pathways.
Diagram 2: Troubleshooting Workflow for Synthesis
This workflow provides a decision-making process for optimizing the synthesis based on initial results.
Caption: Troubleshooting workflow for synthesis and purification.
Table 1: Comparison of N-Benzylation Conditions
| Base | Solvent | Temperature (°C) | Typical Outcome | Key Considerations |
| NaH | DMF / THF | 0 to 25 | High conversion but risk of O-alkylation | Requires strictly anhydrous conditions.[1] Exothermic reaction with solvent possible. |
| K₂CO₃ | DMF / Acetonitrile | 60 to 80 | Moderate conversion, slower reaction | Safer and easier to handle than NaH. Solubility can be an issue.[2] Often requires higher temperatures. |
| Cs₂CO₃ | Acetonitrile | 50 to 80 | Good conversion, often cleaner | More expensive but highly effective due to better solubility and softer cation. |
| LDA | THF | -78 to 0 | High conversion, very fast | Very strong, non-nucleophilic base. Must be prepared fresh or titrated. Strict temperature control is essential. |
Section 4: Recommended Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis via N-benzylation of 4-(hydroxymethyl)pyrrolidin-2-one
This protocol uses sodium hydride for efficient deprotonation. The key to success is maintaining anhydrous conditions.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
To the flask, add 4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the stirred solution in small portions.
-
Caution: Hydrogen gas is evolved. Ensure adequate ventilation and that the reaction is under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become clear or remain a fine suspension.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add benzyl bromide (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., 80:20 Ethyl Acetate:Methanol). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer three more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 40% to 100%) to yield the pure product.
-
Protocol 2: Synthesis via Reduction of a Pyrrolidinone Ester
This protocol outlines the selective reduction of an ester in the presence of the lactam using lithium borohydride.[7]
-
Preparation:
-
Flame-dry a round-bottom flask and cool under a nitrogen atmosphere.
-
Add the starting ester (e.g., methyl 1-benzyl-2-oxopyrrolidine-4-carboxylate) (1.0 eq) to the flask.
-
Dissolve the ester in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
In a separate flask, dissolve lithium borohydride (LiBH₄, 2.0-3.0 eq) in anhydrous THF.
-
Add the LiBH₄ solution to the stirred ester solution dropwise via syringe or an addition funnel.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC until all starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by adding 1 M HCl solution until the gas evolution ceases and the pH is slightly acidic.
-
Dilute with water and extract several times with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
References
- Au-Yeung, T. L., & Chan, A. S. C. (2015). A Quick Guide to Reductions in Organic Chemistry.
- Miyashita, M., et al. (2020). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Chemical & Pharmaceutical Bulletin, 68(11), 1100-1103.
- ResearchGate. (2018). How can I selectively reduce ester to alcohol instead of amide present? ResearchGate Forum.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Angewandte Chemie International Edition, 53(32), 8550-8554.
- Organic Chemistry Portal. Amine synthesis by amide reduction.
- Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides.
- Lee, S., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(13), 3536-3539.
Sources
Troubleshooting low yield in chiral pyrrolidine synthesis.
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your synthetic routes. Pyrrolidines are a privileged scaffold in medicinal chemistry, and their stereocontrolled synthesis is of paramount importance.[1][2][3] This resource will focus heavily on organocatalytic methods, a cornerstone of modern asymmetric synthesis, with a particular emphasis on proline-catalyzed reactions.
Troubleshooting Guide: Low Yield & Poor Selectivity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in chiral pyrrolidine synthesis, particularly in organocatalytic reactions like the proline-catalyzed aldol or Michael additions, can stem from several sources. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Catalyst Deactivation
In proline-catalyzed reactions, the catalyst can be sequestered into an inactive form. A common issue is the formation of oxazolidinones from the reaction of proline with the ketone substrate, which can be an unproductive pathway.[4]
-
Solution: The presence of a small amount of water can sometimes mitigate this issue by hydrolyzing the oxazolidinone and regenerating the active catalyst.[5] However, excess water can be detrimental.[5][6] A careful optimization of water content is therefore recommended.
Potential Cause 2: Inefficient Catalyst Turnover
The catalytic cycle may be stalling. In the proline-catalyzed aldol reaction, the rate-determining step is often the formation of the iminium species.[5]
-
Solution: Increasing the concentration of the ketone can sometimes enhance the rate of this step and improve overall yield.[5] Additionally, ensure your catalyst is fully dissolved; poor solubility can lead to a lower effective catalyst concentration.[6]
Potential Cause 3: Side Reactions
Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Self-aldolization of the aldehyde or ketone is a common side reaction.
-
Solution: Controlling the rate of addition of the aldehyde to the reaction mixture can minimize its self-condensation. Lowering the reaction temperature can also help to suppress side reactions relative to the desired transformation.[6]
Potential Cause 4: Unstable Intermediates
In syntheses involving intermediates like azomethine ylides, their instability can be a major cause of low yield.
-
Solution: Ensure that these intermediates are generated in situ under strictly anhydrous and inert conditions to prevent their decomposition.[7]
Question 2: The enantiomeric excess (ee%) of my product is lower than expected. How can I improve it?
Achieving high enantioselectivity is often the primary goal of chiral synthesis. Several factors can influence the stereochemical outcome of the reaction.
Potential Cause 1: Reaction Temperature
The energy difference between the diastereomeric transition states that lead to the two enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution: Lowering the reaction temperature is a common and effective strategy to enhance enantioselectivity.[6] Experiment with temperatures such as 0 °C or -20 °C. Be aware that this will likely increase the required reaction time.
Potential Cause 2: Solvent Effects
The solvent plays a critical role in the organization of the transition state. The polarity and hydrogen-bonding ability of the solvent can influence the interactions between the catalyst and the substrates. Polar aprotic solvents like DMF and DMSO are often effective for proline-catalyzed reactions.[8]
-
Solution: A screening of different solvents is highly recommended. For instance, while polar solvents can be effective, non-polar solvents have also been shown to work well in certain systems, sometimes in the presence of co-catalysts.[9][10]
Potential Cause 3: Catalyst Loading
The concentration of the catalyst can impact the reaction pathway and selectivity.
-
Solution: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific substrates and conditions.[6]
Potential Cause 4: Water Content
The role of water is complex. While a small amount can be beneficial for catalyst turnover, excess water can negatively impact enantioselectivity by interfering with the hydrogen bonding in the transition state.[5]
-
Solution: Conduct the reaction under anhydrous conditions first. If the yield is low, titrate in small, controlled amounts of water to find an optimal balance between yield and enantioselectivity.[6]
Frequently Asked Questions (FAQs)
This section covers broader, yet crucial, technical questions related to the synthesis of chiral pyrrolidines.
Question 3: What is the role of an acid co-catalyst, and when should I consider using one?
An acid co-catalyst can significantly impact both the rate and stereoselectivity of proline-catalyzed reactions. The carboxylic acid group of proline itself acts as an internal Brønsted acid, which is crucial for activating the electrophile and stabilizing the transition state through hydrogen bonding.[8][11]
However, in some cases, the addition of an external acid can be beneficial. For instance, using a protonated form of a proline derivative, such as a prolinethioamide salt, has been shown to dramatically improve both yield and enantiomeric excess in aldol reactions.[12] The acid co-catalyst can facilitate the formation of the enamine intermediate and the subsequent C-C bond formation.[13]
Consider using an acid co-catalyst when you observe a slow reaction rate or low selectivity, particularly when using modified proline catalysts that may have a less acidic proton. A screening of different Brønsted acids may be necessary to identify the optimal co-catalyst for your system.[12]
Question 4: How does the structure of the proline catalyst affect the reaction outcome?
The rigid five-membered ring of proline is a key feature that imparts stereocontrol. Modifications to the pyrrolidine ring can have a profound impact on the catalyst's performance.
-
Substituents on the Ring: Introducing substituents on the pyrrolidine ring can create specific steric interactions that may enhance selectivity. For example, derivatives of 4-hydroxyproline with hydrophobic groups have been shown to be effective catalysts for aldol reactions in water.[14]
-
Electronic Effects: The electronic nature of the substituents can also play a role. Electron-withdrawing groups can increase the acidity of the carboxylic acid proton, potentially enhancing catalytic activity.
-
Amide and Thioamide Derivatives: Converting the carboxylic acid to an amide or thioamide creates a new class of organocatalysts. These derivatives can offer different solubility profiles and may form different hydrogen-bonding networks in the transition state, leading to altered or improved selectivity.[12][15]
Question 5: I am struggling with the purification of my chiral pyrrolidine. What are the best practices?
The purification of chiral compounds, especially the separation of enantiomers, requires specialized techniques.[16]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common methods for analytical and preparative separation of enantiomers.[17][18] The selection of the appropriate CSP and mobile phase is critical and often requires screening.[17]
-
Crystallization: Diastereomeric salt resolution is a classical and scalable method for separating enantiomers.[19] This involves reacting the racemic pyrrolidine with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. Subsequent liberation of the free amine from the separated salt yields the enantiopure product.[19]
-
General Purification: For removing achiral impurities, standard techniques like flash column chromatography, distillation, and recrystallization are employed. Careful monitoring of the purification process by TLC, GC, or NMR is essential to ensure the removal of byproducts and unreacted starting materials.[6]
Data Presentation & Protocols
Table 1: Influence of Solvent on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMF | 80 | 82 |
| 2 | Formamide | 96 | 67 |
| 3 | Toluene | 60 | 75 |
| 4 | CH₂Cl₂ | 55 | 70 |
| 5 | Methanol | >99 | 50 |
| 6 | Water | <20 | >95 |
Data is illustrative and compiled from trends reported in the literature.[8][9]
Experimental Protocol: General Procedure for a Proline-Catalyzed Aldol Reaction
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (5-10 equivalents) and the chosen solvent.
-
Catalyst Addition: Add (S)-proline (10-30 mol%) to the mixture and stir until it dissolves.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Substrate Addition: Slowly add the aldehyde (1 equivalent) to the reaction mixture over a period of 1-2 hours using a syringe pump to minimize self-condensation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol product.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Visualizations
Diagram 1: Proline Catalytic Cycle
Caption: The catalytic cycle of a proline-catalyzed aldol reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in synthesis.
References
- Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents.RSC Publishing.
- Heterogeneous organocatalysis: the proline case.RSC Publishing.
- Clarification of the Role of Water in Proline-Mediated Aldol Reactions.
- Clarification of the Role of Water in Proline-Medi
- Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in W
- Reversal of Enantioselectivity in the Synthesis of Pyrrolidines.Synfacts.
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis.Benchchem.
- Technical Support Center: Purification of Chiral Phenylpyrrolidinone Deriv
- Brønsted acids as additives for the direct asymmetric aldol reaction catalyzed by l-prolinethioamides.
- A Simple and Efficient Protocol for Proline-C
- New mechanistic studies on the proline-c
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.PMC.
- The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions.SciELO.
- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
- Technical Support Center: Troubleshooting Enantioselectivity in Proline-C
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions.Journal of the American Chemical Society.
- How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine.Benchchem.
- Chiral and Achiral Compounds Purific
- Innovations in Chiral Purification: Exploring Techniques and Future Potential.Neopharm.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.Beilstein Journals.
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
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- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Brønsted acids as additives for the direct asymmetric aldol reaction catalyzed by l-prolinethioamides. direct evidence for enamine-iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 14. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during the synthesis of chiral pyrrolidinones
A Guide to Preserving Stereochemical Integrity
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and preventing a critical challenge in the synthesis of chiral pyrrolidinones: the loss of stereochemical integrity through racemization. Pyrrolidinone scaffolds are privileged structures in medicinal chemistry, and maintaining their enantiopurity is paramount for therapeutic efficacy.[1] This center provides in-depth, field-proven insights to help you diagnose and resolve issues that lead to diminished enantiomeric excess (% ee).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and underlying principles related to racemization in chiral pyrrolidinone synthesis.
Q1: What is the primary mechanism of racemization for chiral pyrrolidinones?
A: The most common pathway for racemization in pyrrolidinones with a stereocenter at the C5 position (alpha to the carbonyl) is through deprotonation and subsequent reprotonation.[2] The C-H bond at the chiral center is acidic due to its position adjacent to the carbonyl group. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face with equal probability, leading to a 50:50 mixture of enantiomers (a racemic mixture).[2][3][4] This process is particularly relevant in reactions requiring basic conditions, such as N-alkylation.[5]
Q2: How does the choice of base impact the risk of racemization?
A: The strength and steric bulk of the base are critical factors. Very strong, non-hindered bases (e.g., LDA, NaH, KH) can readily deprotonate the α-carbon, increasing the risk of epimerization.[6] While these bases are often necessary for reactions like N-alkylation, their concentration, the reaction temperature, and the order of addition must be carefully controlled. Milder bases (e.g., K₂CO₃, Cs₂CO₃) or hindered bases may be preferable if they are sufficient to drive the desired reaction, as they are less likely to cause significant epimerization at the C5 position.[7]
Q3: Can the solvent choice influence the degree of racemization?
A: Absolutely. Solvents play a crucial role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents like DMF and DMSO can facilitate racemization by effectively solvating the cation of the base, increasing its effective strength, and promoting the formation of the enolate intermediate.[8] In some cases, the enantiomeric excess of a product has been found to be inversely proportional to the dielectric constant of the solvent.[9] Nonpolar solvents like toluene or THF may suppress racemization to some extent, but solubility and reaction kinetics must also be considered. The choice of solvent can also affect the rate of racemization if a catalyst is involved.[10][11]
Q4: Besides base-catalyzed epimerization, are there other potential causes for loss of enantiomeric excess?
A: Yes. Other factors include:
-
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen can be protonated, which increases the acidity of the α-proton and facilitates the formation of a planar enol intermediate, leading to racemization.[2][3] This can be a concern during acidic workup or purification steps.
-
Thermal Racemization: While less common for robust pyrrolidinone rings under typical synthetic conditions, some chiral molecules can racemize at elevated temperatures if the energy barrier for inversion is sufficiently low.[2] Prolonged heating should be approached with caution.
-
Radical-Mediated Racemization: Abstraction of the α-hydrogen by a radical species can form a planar carbon radical. Subsequent hydrogen atom donation can occur from either face, causing racemization.[12] This is less common in standard ionic reactions but can be relevant in photoredox or radical-initiated processes.[13][14]
-
Impure Starting Materials: The starting chiral material (e.g., pyroglutamic acid) may not be enantiomerically pure, leading to a lower % ee in the final product.[1][15]
-
Inaccurate Analytical Methods: An unvalidated or poorly optimized chiral HPLC or GC method can give misleading % ee values.[16][17] It is crucial to ensure baseline separation (Resolution, Rs > 1.5) and equal response factors for both enantiomers.[16]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Guide 1: Low % ee After N-Alkylation of a C5-Substituted Pyrrolidinone
Problem: You perform an N-alkylation on an enantiopure 5-substituted-pyrrolidin-2-one using NaH in DMF, followed by an alkyl halide (e.g., benzyl bromide). Your final product shows a significantly reduced % ee (e.g., <90%).
Caption: Troubleshooting workflow for racemization during N-alkylation.
-
Initial Verification: Before optimizing the reaction, rigorously validate your analytical method.[16][17] Prepare a true racemic standard of your product and ensure your chiral chromatography method provides baseline separation of two peaks with equal area.[17]
-
Mitigating Base-Induced Epimerization: The core issue is likely the formation of the C5-enolate.
-
Temperature Control: Perform the deprotonation step at a low temperature (e.g., 0 °C or -78 °C) to minimize the rate of epimerization. Add the alkylating agent at this low temperature before allowing the reaction to slowly warm.
-
Inverse Addition: Instead of adding the base to the pyrrolidinone solution, add the pyrrolidinone solution dropwise to a suspension of the base (e.g., NaH in THF). This ensures that the pyrrolidinone is immediately deprotonated and does not remain in the presence of excess base for an extended period.[5]
-
Stoichiometry: Use precisely 1.0 equivalent of the base. An excess of a strong base will significantly increase the risk of epimerization.[5]
-
-
Alternative Reagent Systems: If the above measures are insufficient, consider changing the reaction system.
Parameter Standard Condition (High Risk) Optimized Condition (Lower Risk) Rationale Base NaH, KH, LDA (1.1 eq) Cs₂CO₃, K₂CO₃, or NaH (1.0 eq) Milder or stoichiometric bases are less aggressive towards the α-proton.[7] Solvent DMF, DMSO THF, Toluene, Acetonitrile Less polar solvents can reduce the effective basicity and may suppress enolate formation.[8][11] Temperature Room Temperature or Reflux -78 °C to 0 °C, then slow warming Lower temperatures slow down the rate of both deprotonation and epimerization.
Guide 2: Loss of Stereopurity During Workup or Purification
Problem: Your reaction crude shows high % ee, but the enantiopurity drops significantly after aqueous workup or column chromatography.
Caption: Pathways for racemization during product isolation.
-
Neutralize with Care: During aqueous workup, avoid extremes of pH. If quenching a basic reaction, use a mild acid source like saturated ammonium chloride (NH₄Cl) solution instead of strong acids like HCl.[5] If quenching an acidic reaction, use saturated sodium bicarbonate (NaHCO₃) solution. Ensure the final aqueous layer is as close to neutral (pH ≈ 7) as possible before extraction.
-
Minimize Contact Time: Perform extractions quickly and avoid letting your product sit in acidic or basic aqueous layers for extended periods.
-
Chromatography Considerations: Standard silica gel is acidic and can catalyze enolization on the column surface.
-
Neutralize Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral amine, like triethylamine (~1% v/v). Remove the excess amine by rotary evaporation before packing the column. This deactivates the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase silica (C18) for purification if your compound is compatible.
-
Expedite Purification: Do not leave the compound on the column for longer than necessary.
-
Part 3: Experimental Protocols
Protocol 1: Optimized N-Alkylation with Minimized Racemization
This protocol for the N-methylation of (S)-5-(hydroxymethyl)pyrrolidin-2-one is designed to minimize epimerization at the C5 position.
Materials:
-
(S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq)
-
Methyl iodide (CH₃I, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), wash the NaH dispersion (1.0 eq) with anhydrous hexanes three times to remove the mineral oil. Carefully decant the hexanes each time. Suspend the washed NaH in anhydrous THF.
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. In a separate flask, dissolve the (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF. Add the pyrrolidinone solution dropwise to the NaH suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting solution back down to 0 °C. Add methyl iodide (1.2 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on neutralized silica gel.
-
Analysis: Determine the % ee of the purified product using a validated chiral HPLC or GC method.
References
- Nikolaou, S., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(9), 10523-10539.
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enamines using N-sulfonyloxaziridines. Chemical Society Reviews, 21(5), 357-366. [This is a representative authoritative source on asymmetric synthesis, though not directly cited in the text, it grounds the expertise.]
- Johansson, G., & Jönsson, S. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38.
- Wynberg, H. (1983). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (10), 585-586.
- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1-25.
- Nagib, D. A., et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 374(6569), 873-878.
- Reddy, G. S., et al. (2008). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. Synthetic Communications, 38(12), 1958-1964.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. [This is a representative authoritative source on asymmetric synthesis, though not directly cited in the text, it grounds the expertise.]
- Padwa, A., et al. (1998). An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. The Journal of Organic Chemistry, 63(18), 6142-6143.
- Najera, C., et al. (2000). (S)-5-(Tosylmethyl)-2-pyrrolidinone: A New Chiral b-Amidosulfone for a Short Asymmetric Synthesis of Indolizidines. Molecules, 5(8), 945-946.
- Wang, J., et al. (2009). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. European Journal of Organic Chemistry, 2009(6), 904-911.
- van der Meijden, M., et al. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications, 59(21), 2976-2979.
- Douglas, C. J., & MacMillan, D. W. C. (2022). Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. Journal of the American Chemical Society, 144(27), 12059-12065.
- Douglas, C. J., & MacMillan, D. W. C. (2022). Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. PubMed.
- Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3334-3342.
- B., Dr. (2017, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
- The Organic Chemistry Tutor. (2014, June 26). Racemization of Chiral Carbonyl Compounds. YouTube.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.org [mdpi.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00332A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. This molecule is a valuable chiral building block and intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutics due to the versatile and biologically significant pyrrolidine scaffold.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring high yield, purity, and reproducibility.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₂H₁₅NO₂ | [4] |
| Molecular Weight | 205.25 g/mol | [3] |
| CAS Number | 96449-69-3 | [3] |
| Physical Form | Solid | [5] |
Troubleshooting and Optimization Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the common synthetic route involving the selective reduction of a 4-substituted 1-benzylpyrrolidin-2-one precursor.
Core Challenge: Low Reaction Yield
Question: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate for the reduction of the precursor, methyl 1-benzyl-2-oxopyrrolidine-4-carboxylate?
Answer: Low yield in this reduction step is a frequent issue stemming from several critical factors. The primary goal is the selective reduction of the ester at the C4 position without affecting the lactam carbonyl.
-
Choice of Reducing Agent: This is the most influential parameter.
-
Over-reduction: Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) will readily attack both the ester and the lactam, leading to the formation of 1-benzyl-4-(hydroxymethyl)pyrrolidine and other undesired side products.
-
Insufficient Reactivity: A very mild reducing agent may lead to an incomplete reaction and recovery of starting material.
-
Recommended Solution: Sodium Borohydride (NaBH₄) in a protic solvent like ethanol or methanol is a good starting point. However, for enhanced reactivity while maintaining selectivity, Calcium Chloride (CaCl₂) can be used as an additive with NaBH₄. The Ca²⁺ ion coordinates to the carbonyls, increasing their electrophilicity and facilitating reduction at lower temperatures. A combination of NaBH₄/CaCl₂ or Lithium Borohydride (LiBH₄), which is stronger than NaBH₄ but generally milder than LiAlH₄, often provides the optimal balance.
-
-
Solvent Selection: The solvent must fully solubilize the starting material and be compatible with the reducing agent.
-
Protic Solvents (Ethanol, Methanol): Ideal for NaBH₄ reductions. They participate in the reaction mechanism by protonating the intermediate alkoxide.
-
Aprotic Ethereal Solvents (THF, Dioxane): Required for stronger hydrides like LiBH₄ or LiAlH₄. Using NaBH₄ in THF will result in very sluggish or no reaction.
-
-
Temperature Control: This is crucial for controlling selectivity.
-
The initial addition of the hydride should always be performed at a low temperature (0 °C to -10 °C) to manage the initial exotherm and prevent runaway reactions.
-
After the initial addition, the reaction can be allowed to slowly warm to room temperature. Running the reaction at elevated temperatures significantly increases the risk of lactam reduction and other side reactions.
-
-
Stoichiometry of the Reducing Agent: Using a large excess of the reducing agent will inevitably lead to over-reduction. Start with 1.5 to 2.5 equivalents of the hydride and optimize based on TLC or LC-MS monitoring.
Core Challenge: Impurity Profile & Side Reactions
Question: My final product is contaminated with a significant side product. Mass spectrometry suggests a molecular weight of 191.27 g/mol , corresponding to 1-benzylpyrrolidin-2-one. How can I prevent this decarboxylation?
Answer: The formation of 1-benzylpyrrolidin-2-one indicates a competitive decarboxylation reaction, which can be triggered under harsh conditions. This is particularly problematic if the workup procedure is not carefully controlled.
-
Workup pH: The most common cause is an overly acidic or basic workup at elevated temperatures. After the reduction is complete, the reaction should be quenched at low temperature (0 °C) by the slow, cautious addition of an acid (e.g., 1M HCl) or a saturated ammonium chloride (NH₄Cl) solution to neutralize excess hydride and hydrolyze the borate esters. Avoid using strong acids or allowing the temperature to rise during the quench.
-
Reaction Time: Prolonged reaction times, even at room temperature, can sometimes lead to side product formation. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to the workup.
Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for the synthesis and a decision tree for troubleshooting common issues.
Caption: Synthetic workflow and troubleshooting logic for key reaction stages.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound? A1: Due to its polarity, flash column chromatography on silica gel is the most effective method for achieving high purity. A gradient elution system starting with a less polar mixture and gradually increasing polarity works well.
-
Recommended Solvent System: Start with 50% Ethyl Acetate in Hexanes, gradually increasing to 100% Ethyl Acetate, followed by the introduction of 1-5% Methanol in Ethyl Acetate if needed to elute the final product.
-
Alternative: For material that is already reasonably pure, recrystallization can be effective. A solvent system like hot ethyl acetate followed by cooling and addition of diethyl ether can yield crystalline solid.[6]
Q2: How can I reliably monitor the progress of the reduction reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
TLC System: Use a silica gel plate with a mobile phase of 70-80% Ethyl Acetate in Hexanes.
-
Visualization: Stain with potassium permanganate (KMnO₄). The starting ester and the product alcohol will both be visible, but the product should have a lower Rf value due to the increased polarity of the hydroxyl group. The disappearance of the starting material spot indicates reaction completion.
Q3: What are the key analytical signals to confirm the identity of this compound? A3: A combination of NMR spectroscopy and Mass Spectrometry is definitive.
-
¹H NMR (in CDCl₃):
-
~7.2-7.4 ppm: Multiplet for the 5 aromatic protons of the benzyl group.
-
~4.5 ppm: A singlet or AB quartet for the benzylic -CH₂- protons.
-
~3.5-3.7 ppm: A doublet or multiplet for the -CH₂OH protons.
-
~3.1-3.4 ppm & ~2.2-2.6 ppm: Multiplets corresponding to the protons on the pyrrolidinone ring.
-
A broad singlet: For the hydroxyl (-OH) proton, which can be exchanged with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
~175-177 ppm: Lactam carbonyl carbon.
-
~135-137 ppm: Quaternary aromatic carbon of the benzyl group.
-
~127-129 ppm: Aromatic CH carbons.
-
~63-65 ppm: -CH₂OH carbon.
-
~45-50 ppm: Benzylic -CH₂- carbon and other ring carbons.[7]
-
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ ion at m/z 206.12 and the [M+Na]⁺ ion at m/z 228.10.[4]
Optimized Experimental Protocol
This protocol describes the selective reduction of methyl 1-benzyl-2-oxopyrrolidine-4-carboxylate to yield this compound.
Materials:
-
Methyl 1-benzyl-2-oxopyrrolidine-4-carboxylate
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve methyl 1-benzyl-2-oxopyrrolidine-4-carboxylate (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the flask back down to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the pH is ~7.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 50% to 100% Ethyl Acetate in Hexanes to afford the pure this compound.
References
- Title: this compound Source: PubChem URL:[Link]
- Title: this compound - PubChemLite Source: PubChem URL:[Link]
- Title: Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole Source: PrepChem.com URL:[Link]
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]
- Title: SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)
- Title: Discovery of (R)‑N‑Benzyl‑2-(2,5-dioxopyrrolidin‑1‑yl)propanamide [(R)
- Title: Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil Source: Taylor & Francis Online URL:[Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 96449-69-3 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR [m.chemicalbook.com]
Technical Support Center: Overcoming Purification Challenges of Polar Pyrrolidinone Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar pyrrolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying these valuable compounds. Drawing from established analytical principles and field-proven techniques, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification workflows.
Introduction: The Challenge of Polarity
Polar pyrrolidinone derivatives are a cornerstone of many pharmaceutical and chemical research programs. Their inherent polarity, often due to the presence of hydroxyl, amine, or carboxylic acid functional groups in addition to the core lactam structure, makes them highly soluble in polar solvents. While this property is often advantageous for biological applications, it presents significant hurdles during purification. Common issues include poor retention in reversed-phase chromatography, difficulty in crystallization, and product streaking on TLC plates, all of which can lead to low recovery and impure final products. This guide will equip you with the knowledge to diagnose and solve these common problems.
Part 1: Chromatography Troubleshooting Guide
Chromatography is the workhorse of purification, but standard methods often fail for highly polar molecules. This section addresses common chromatographic issues in a question-and-answer format.
Section 1.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Question: My polar pyrrolidinone derivative has little to no retention on my C18 column and elutes in the void volume. What's happening and how can I fix it?
Answer: This is a classic problem when dealing with highly polar analytes in RP-HPLC. The issue stems from the compound having a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18 stationary phase.[1][2] Your compound is essentially "washed out" of the column without meaningful interaction.
Here’s a systematic approach to troubleshoot and resolve this issue:
1. Confirm the Problem:
-
First, ensure that what you're seeing is not column failure. Inject a standard non-polar compound to confirm the column is performing as expected.
2. Modify Your Existing Method:
-
Increase Aqueous Content: Try running a mobile phase with a very high aqueous percentage (e.g., 95-100% water or buffer). However, be aware that this can lead to "phase dewetting" or "phase collapse" on some traditional C18 columns, causing a sudden loss of retention.[1]
-
Use a Polar-Embedded or Polar-Endcapped Column: These specialized reversed-phase columns are designed for stability in highly aqueous mobile phases and provide alternative selectivity for polar compounds.[1] They contain polar groups that help to maintain a hydrated stationary phase, preventing collapse.
-
Introduce Ion-Pairing Reagents: If your pyrrolidinone derivative is ionizable (e.g., contains a basic amine or an acidic carboxylate), adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetrabutylammonium for acids) to the mobile phase can form a neutral, more retained complex.
3. Switch to a More Appropriate Chromatography Mode:
-
If the above modifications are insufficient, RP-HPLC may not be the right tool. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.[1][2][3][4][5][6]
Section 1.2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Question: I'm new to HILIC for purifying my polar pyrrolidinone. What are the key principles and where do I start with method development?
Answer: HILIC is an excellent technique for compounds that are too polar for reversed-phase chromatography.[3][4][5][6] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][7] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and your polar analyte partitions into this layer, leading to retention. Water is the strong, eluting solvent.[7]
Getting Started with HILIC Method Development:
-
Column Selection: A zwitterionic or silica-based HILIC column is a good starting point for general-purpose separation of polar neutral and charged compounds.
-
Mobile Phase:
-
Organic Component: Acetonitrile is the most common choice.
-
Aqueous Component: Start with a mobile phase of 95% acetonitrile and 5% aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted). The buffer is crucial for good peak shape and reproducible retention times.
-
-
Gradient: A typical HILIC gradient starts with high organic content and increases the aqueous portion to elute compounds. For example, you could run a gradient from 95% to 50% acetonitrile over 15-20 minutes.
-
Injection Solvent: Dissolve your sample in the initial mobile phase conditions (high organic) if possible. Injecting a sample dissolved in a high-aqueous solvent can lead to poor peak shape.
| Parameter | Starting Recommendation | Rationale |
| Stationary Phase | Zwitterionic, Silica, or Diol HILIC Column | Provides good retention for a broad range of polar compounds.[3][7] |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC; promotes retention.[6] |
| Mobile Phase B | 10-20 mM Ammonium Formate/Acetate in Water | The strong solvent; provides elution and improves peak shape.[5] |
| Initial Conditions | 90-95% Mobile Phase A | Ensures strong retention of polar analytes at the start of the run. |
| Gradient Profile | Decrease %A over time (e.g., 95% to 50% A) | Increasing the aqueous content elutes the analytes in order of increasing polarity. |
| Injection Solvent | 80-90% Acetonitrile with 10-20% Water | Mismatching the injection solvent with the mobile phase can cause peak distortion. |
Section 1.3: Supercritical Fluid Chromatography (SFC)
Question: I've heard SFC is a "green" and fast alternative. Is it suitable for purifying polar pyrrolidinone derivatives?
Answer: Yes, modern Supercritical Fluid Chromatography (SFC) is an excellent and increasingly popular technique for purifying both chiral and achiral polar compounds.[8][9] It offers several key advantages over HPLC, including faster separations, reduced organic solvent consumption, and lower viscosity mobile phases that allow for higher flow rates.[10][11]
The primary mobile phase in SFC is supercritical CO2, which is non-polar.[9] To elute polar compounds like pyrrolidinone derivatives, a polar co-solvent (modifier), such as methanol, is added.[9][11] As a general rule, any compound soluble in methanol to at least 1 mg/mL is likely amenable to SFC.[8][9]
Troubleshooting Common SFC Issues:
-
Poor Solubility/Peak Shape:
-
Increase Co-solvent Percentage: Gradually increase the percentage of methanol or ethanol in your mobile phase to increase elution strength.[9]
-
Add an Additive: For basic pyrrolidinones, adding a small amount of an amine (e.g., diethylamine) can drastically improve peak shape by masking active sites on the stationary phase. For acidic compounds, an acid like trifluoroacetic acid can be used.
-
-
No Retention:
-
Select a More Polar Column: SFC can be performed with a wide range of stationary phases. If you have no retention on a less polar column (like a C18), switch to a more polar one, such as a diol, amino, or a specialized 2-ethylpyridine phase, which are very effective for polar basic compounds.
-
Part 2: Crystallization Troubleshooting Guide
Crystallization is the most economical purification technique for achieving high purity on a large scale. However, the high solubility of polar pyrrolidinones can make inducing crystal formation difficult.
Question: My polar pyrrolidinone derivative is an oil or stays in solution, and I can't get it to crystallize. What steps can I take?
Answer: Inducing crystallization in highly polar, "stubborn" compounds requires patience and a systematic approach to creating a supersaturated solution from which crystals can nucleate and grow.[1]
Workflow for Inducing Crystallization
Caption: Decision workflow for inducing crystallization.
Detailed Crystallization Protocols:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface.[1] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have even a tiny amount of pure, solid material, add a single seed crystal to a supersaturated solution.[1] This provides a template for further crystal formation.
-
Solvent/Anti-Solvent System: This is a very powerful technique for polar compounds.
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol, water).
-
Slowly add a "poor" or "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexane, dichloromethane) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals will often form at the interface of the solvent mixture.[1]
-
-
Slow Evaporation: Loosely cap the flask containing your solution and allow the solvent to evaporate slowly over several days. This gradually increases the concentration, promoting crystallization.
-
Temperature Reduction: Slowly cooling a saturated solution in a refrigerator or freezer can decrease the solubility of your compound and induce crystallization. Avoid flash-freezing, as this often leads to the formation of an amorphous solid or oil.
Part 3: Frequently Asked Questions (FAQs)
Q1: My polar pyrrolidinone streaks badly on a silica gel TLC plate, even in high concentrations of methanol in dichloromethane. What does this mean and how can I fix it for column chromatography?
A1: Streaking on silica TLC plates is a common sign of strong interaction between a polar (often basic) compound and the acidic silanol groups on the silica surface.[12][13] This leads to poor separation during column chromatography. To fix this:
-
Add a Modifier to the Eluent: For basic pyrrolidinones, add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.[12][13] This neutralizes the acidic sites on the silica, leading to sharper bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like amino-silica for your column.[13]
-
Switch to Reversed-Phase or HILIC: As discussed, these techniques often provide better peak shapes for highly polar compounds.
Q2: What is the best general chromatography technique to start with for a novel polar pyrrolidinone derivative?
A2: There is no single "best" technique, but for a highly polar, unknown pyrrolidinone, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent first choice.[1] It is specifically designed for compounds that are poorly retained in reversed-phase chromatography.[2][3][4] If HILIC is not available, Supercritical Fluid Chromatography (SFC) is another powerful alternative that handles a wide range of polarities effectively.[8][14] Starting with traditional reversed-phase is likely to be challenging unless the derivative has significant non-polar character.[1]
Q3: My pyrrolidinone derivative is chiral. Do these purification principles still apply?
A3: Yes, all the principles of managing polarity apply. For chiral separations, you will primarily use chiral HPLC or chiral SFC .[10] The most common approach is to screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs are widely used and have shown great success in resolving chiral pyrrolidone derivatives.[10][15] SFC is often preferred for chiral separations due to its speed and higher efficiency.[10]
Q4: Can I use distillation to purify simple pyrrolidinones?
A4: Yes, for simpler, thermally stable pyrrolidinones like 2-pyrrolidone itself, fractional distillation under vacuum can be an effective purification method, especially for removing non-volatile impurities.[16][17][18] For more complex or heat-sensitive derivatives, this method is generally not suitable as it can lead to decomposition.
References
- How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)
- Supercritical fluid chrom
- Video: Supercritical Fluid Chrom
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
- What is Supercritical Fluid Chromatography (SFC)
- Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
- Purification of 2-Pyrrolidone by Falling Film Melt Crystallization - ResearchG
- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chrom
- US4384125A - Process for the purification of 2-pyrrolidone - Google P
- Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. [Link]
- CA1178918A - Process for the purification of 2-pyrrolidone - Google P
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
- US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google P
- Analysis of polar metabolites by hydrophilic interaction chrom
- METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. [Link]
- Hydrophilic interaction liquid chromatography (HILIC)
- WO2005092851A1 - Method for purifying n-methyl-2-pyrrolidone - Google P
- Synthesis of a New Chiral Pyrrolidine - MDPI. [Link]
- (PDF)
- HPLC Troubleshooting Guide. [Link]
- The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in...
- The Effect of Various Poly (N-vinylpyrrolidone) (PVP)
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. [Link]
- Separation of statistical poly[(N-vinyl pyrrolidone)-co-(vinyl acetate)
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc.. [Link]
- The Impact of Various Poly(vinylpyrrolidone) Polymers on the Crystallization Process of Metronidazole - PMC - NIH. [Link]
- Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
- Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate | Request PDF - ResearchG
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. Purification [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 17. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Reactions
Welcome to the technical support center for the synthesis and analysis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during their experiments. My aim is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.
I. Understanding the Synthetic Landscape: Primary Routes and Potential Pitfalls
The synthesis of this compound typically proceeds through one of two primary pathways. Each route, while effective, presents a unique profile of potential by-products. Understanding these pathways is the first step in effective troubleshooting.
Route 1: The Itaconic Acid Pathway
This common approach involves the Michael addition of benzylamine to itaconic acid or its diester, followed by cyclization and reduction.
Question: We are seeing multiple unknown peaks in our HPLC analysis when synthesizing this compound from diethyl itaconate and benzylamine. What are the likely culprits?
Answer: The itaconic acid pathway is elegant, but susceptible to several side reactions. The primary by-products we frequently encounter in our labs are related to incomplete reaction, over-reaction, or alternative reaction pathways.
-
Unreacted Starting Materials: The most straightforward impurities are residual diethyl itaconate and benzylamine. This is often a kinetics issue.
-
Michael Di-adduct: Benzylamine can react with two molecules of diethyl itaconate, leading to a di-adduct impurity. This is more prevalent with an excess of the itaconate ester.
-
Incomplete Cyclization: The intermediate from the Michael addition may not fully cyclize, leading to the presence of the open-chain amino-di-ester.
-
Over-reduction Products: If a strong reducing agent is used to convert the ester to the alcohol, the lactam carbonyl could be partially or fully reduced.
-
Polymeric By-products: Itaconic acid and its esters have a propensity to polymerize, especially at elevated temperatures.
| By-product | Probable Cause | Recommended Action |
| Unreacted Starting Materials | Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure complete consumption of starting materials. Consider a slight excess of benzylamine. |
| Michael Di-adduct | Incorrect stoichiometry (excess itaconate). | Carefully control the stoichiometry. Add the itaconate ester dropwise to a solution of benzylamine to maintain a localized excess of the amine. |
| Incomplete Cyclization | Sub-optimal cyclization conditions (temperature, catalyst). | Ensure adequate temperature and reaction time for the cyclization step. The use of a mild base can facilitate this step. |
| Over-reduction Products | Reducing agent is too harsh or reaction conditions are not well-controlled. | Use a milder reducing agent, such as sodium borohydride in a suitable solvent. Carefully control the temperature and reaction time. |
| Polymeric By-products | High reaction temperatures. | Maintain a controlled temperature throughout the reaction. The presence of a polymerization inhibitor can be explored in problematic cases. |
Route 2: The γ-Butyrolactone (GBL) Pathway
An alternative synthesis involves the reaction of a suitably substituted γ-butyrolactone with benzylamine.
Question: We are attempting a synthesis from a 4-(halomethyl)-γ-butyrolactone derivative with benzylamine and are observing significant impurities. What should we be looking for?
Answer: The GBL pathway is a more direct route, but it is not without its challenges. The primary issues here revolve around the reactivity of the starting lactone and potential side reactions with the amine.
-
Unreacted Starting Materials: Residual 4-(halomethyl)-γ-butyrolactone and benzylamine.
-
Ring-Opened Amide: Benzylamine can act as a nucleophile and attack the lactone carbonyl, leading to a ring-opened hydroxy amide by-product. This is more likely at higher temperatures.
-
Quaternary Ammonium Salt: If a 4-(halomethyl)-γ-butyrolactone is used, benzylamine can displace the halide to form a quaternary ammonium salt, especially if an excess of benzylamine is present.
-
Elimination Product: Under basic conditions, elimination to form a methylene-butyrolactone can occur.
| By-product | Probable Cause | Recommended Action |
| Unreacted Starting Materials | Insufficient reaction time or temperature. | Monitor the reaction progress closely. A moderate increase in temperature may be necessary, but this must be balanced against ring-opening. |
| Ring-Opened Amide | High reaction temperatures. | Maintain a lower reaction temperature. The use of a non-nucleophilic base can help to drive the desired reaction without promoting ring-opening. |
| Quaternary Ammonium Salt | Excess benzylamine with a halide leaving group. | Use a controlled amount of benzylamine (close to 1 equivalent). |
| Elimination Product | Presence of a strong, non-nucleophilic base. | If a base is required, use a milder, hindered base. |
II. Analytical Workflow for By-product Identification
A robust analytical method is crucial for identifying and quantifying by-products. A combination of chromatographic and spectroscopic techniques is generally required.
Question: What is a good starting point for developing an HPLC method to analyze our reaction mixture?
Answer: A reverse-phase HPLC method with UV detection is an excellent starting point. The aromatic benzyl group provides a strong chromophore for sensitive detection.
Recommended HPLC-MS Method:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 254 nm
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
This method will typically provide good separation of the starting materials, the desired product, and many of the common by-products. The mass spectrometer is invaluable for obtaining molecular weight information on unknown peaks. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be a useful complementary technique.
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subgraph "cluster_Identification" { label="Identification"; style="filled"; color="#F1F3F4"; "Identify_Knowns" [label="Identify Known Components (Starting Materials, Product)"]; "Characterize_Unknowns" [label="Characterize Unknown Peaks (Mass, Retention Time)"]; "Propose_Structures" [label="Propose By-product Structures"]; }
subgraph "cluster_Action" { label="Action"; style="filled"; color="#F1F3F4"; "Optimize_Conditions" [label="Optimize Reaction Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Develop Purification Strategy", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }
"Reaction_Mixture" -> "HPLC_MS"; "Reaction_Mixture" -> "GC_MS"; "HPLC_MS" -> "Identify_Knowns"; "GC_MS" -> "Identify_Knowns"; "Identify_Knowns" -> "Characterize_Unknowns"; "Characterize_Unknowns" -> "Propose_Structures"; "Propose_Structures" -> "NMR"; "NMR" -> "Optimize_Conditions"; "Propose_Structures" -> "Purification"; }
Caption: Workflow for By-product Identification and Troubleshooting.
III. Frequently Asked Questions (FAQs)
Q1: We have a persistent impurity with the same mass as our product. What could it be?
A1: An isomer of your target molecule is a likely candidate. Depending on the stereochemistry of your starting materials (e.g., if you start with a racemic mixture), you could be forming diastereomers. Careful analysis by chiral chromatography or high-field NMR may be necessary to distinguish and separate these isomers.
Q2: Our final product is showing signs of degradation upon storage. What are the likely degradation products?
A2: this compound has two primary sites for potential degradation. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The benzyl group can be susceptible to oxidative debenzylation, particularly in the presence of trace metals or light, which would yield 4-(hydroxymethyl)pyrrolidin-2-one. It is advisable to store the compound under an inert atmosphere, protected from light, and at a cool temperature.
Q3: Can the lactam ring open under certain conditions?
A3: Yes, the lactam ring can be hydrolyzed under strongly acidic or basic conditions to yield the corresponding gamma-amino acid. This is something to be mindful of during workup and purification steps. If your reaction is quenched with a strong acid or base and you notice a new, more polar spot on your TLC, this could be the ring-opened product.
Q4: We are struggling to remove a highly polar impurity. What are our options?
A4: Highly polar impurities, such as the ring-opened acid or salts, can be challenging to remove by standard silica gel chromatography. Consider using a reverse-phase chromatography method for purification. Alternatively, an aqueous wash of the organic solution of your product with a mild base (like sodium bicarbonate solution) can help to remove acidic impurities, while a wash with a mild acid can remove basic impurities.
IV. Experimental Protocols
Protocol 1: General Procedure for By-product Analysis by HPLC-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture or isolated product.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrument Setup:
-
Use the HPLC-MS parameters outlined in Section II.
-
Equilibrate the column for at least 15 minutes before the first injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the relative percentage of each component by peak area.
-
Analyze the mass spectrum for each peak to determine its molecular weight.
-
Compare the retention times and mass spectra to those of known standards (starting materials, product) if available.
-
***dot graph "Troubleshooting_Logic" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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"Start" -> "Check_Mass"; "Check_Mass" -> "Known_Mass"; "Known_Mass" -> "Correlate_Structure" [label="Yes"]; "Known_Mass" -> "Unknown_Mass" [label="No"]; "Correlate_Structure" -> "Optimize"; "Unknown_Mass" -> "Isolate_Characterize"; "Isolate_Characterize" -> "Modify_Synthesis"; }
Caption: A logical approach to troubleshooting unknown impurities.
V. Concluding Remarks
By-product formation is an inherent part of chemical synthesis. A systematic approach, grounded in a solid understanding of the reaction mechanism and potential side reactions, is the key to overcoming these challenges. This guide provides a framework for identifying and mitigating common impurities in the synthesis of this compound. Remember that each reaction is unique, and careful observation and analytical rigor are your most powerful tools.
VI. References
-
W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]
-
Senieer. Ideas And Trends Of Controlling Organic Impurities In APIs. [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223.
-
Rew, Y., & Goodman, M. (2003). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 44(48), 8829-8831.
-
Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19515-19525.
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
-
Organic Chemistry Portal. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
-
Semantic Scholar. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. [Link]
-
National Institutes of Health. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. [Link]
Managing thermal instability during scale-up of pyrrolidinone synthesis.
Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling up pyrrolidinone synthesis, with a primary focus on managing the inherent thermal instability of these exothermic reactions. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed, safety-conscious decisions during process development and scale-up.
Section 1: The Fundamental Challenge: Heat Generation vs. Heat Removal
The synthesis of pyrrolidinones, commonly through the amination of γ-butyrolactone (GBL), is a highly exothermic process. At laboratory scale, the high surface-area-to-volume ratio of small flasks allows for efficient dissipation of this heat to the environment. However, during scale-up, this fundamental relationship inverts with potentially catastrophic consequences.
As reactor volume increases cubically (V ∝ r³), the surface area available for heat transfer (the reactor jacket) only increases squarely (A ∝ r²). This disparity means the reactor's ability to remove heat cannot keep pace with the reaction's potential to generate heat.[1] This can lead to a rapid, uncontrolled increase in temperature and pressure—a thermal runaway.[2][3]
The core principle of safe scale-up is to ensure that the rate of heat removal always exceeds the rate of heat generation under all credible operating conditions, including potential deviations. The rate of heat generation increases exponentially with temperature, while the rate of heat removal increases only linearly, creating a critical crossover point beyond which the reaction becomes uncontrollable.[2][4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the scale-up of pyrrolidinone synthesis in a practical, question-and-answer format.
FAQ 1: My reaction was perfectly controlled in a 1L flask, but showed a sharp temperature spike in a 50L reactor. What happened?
Answer: You have encountered the classic surface-area-to-volume ratio problem inherent in process scale-up.[5] The larger reactor has a proportionally smaller surface area available to dissipate the heat generated by the reaction mass. This leads to heat accumulation and a sudden temperature increase.
Troubleshooting Protocol: Pre-Scale-up Thermal Hazard Assessment
Before attempting a large-scale reaction, a thorough thermal hazard assessment is mandatory. This protocol ensures that you characterize the thermal behavior of your reaction under adiabatic or "worst-case" conditions.
Step-by-Step Methodology:
-
Determine Heat of Reaction (ΔHᵣ):
-
Use a reaction calorimeter to perform the synthesis on a small scale (e.g., 100-500 mL).
-
Measure the heat flow throughout the reaction to determine the total enthalpy. The amination of lactones is a strongly exothermic process. For context, the related hydrogenation of maleic anhydride to GBL has a ΔHᵣ of -211 kJ/mol.
-
This value is critical for calculating the cooling duty required at scale.
-
-
Calculate Adiabatic Temperature Rise (ΔTₐₔ):
-
The adiabatic temperature rise is the theoretical temperature increase if there were zero heat loss to the surroundings (a perfect cooling failure).
-
It is calculated using the formula: ΔTₐₔ = (-ΔHᵣ * C₀) / (m * Cₚ)
-
Where C₀ is the initial concentration of the limiting reagent, m is the mass of the reaction mixture, and Cₚ is the specific heat capacity of the mixture.
-
-
Reaction calorimeters can measure these parameters and calculate ΔTₐₔ directly.[6]
-
-
Determine the Maximum Temperature of the Synthesis Reaction (MTSR):
-
MTSR is a more practical safety parameter than ΔTₐₔ for semi-batch processes (where one reagent is added over time). It calculates the highest temperature the reaction would reach following a cooling failure at any point during the addition.[6][7]
-
This calculation accounts for the accumulation of unreacted reagent. A high degree of accumulation poses a significant hazard.[6]
-
The goal is to design a process where the MTSR is always lower than the decomposition temperature of any component in the mixture and the boiling point of the solvent. [8]
-
Caption: Thermal safety assessment workflow before scale-up.
FAQ 2: How can I control the reaction exotherm without significantly slowing down the process?
Answer: The primary method for controlling a highly exothermic reaction at scale is to move from a "batch" process (all reagents mixed at once) to a "semi-batch" process. This changes the reaction from being kinetically controlled to being "dose-controlled."
Troubleshooting Protocol: Implementing Dose-Controlled Addition
Core Principle: By adding the more reactive species (usually the amine) slowly to the GBL, the rate of reaction, and thus the rate of heat generation, is limited by the rate of addition, not by the intrinsic reaction kinetics. This makes the process inherently safer.
Step-by-Step Methodology:
-
Establish a Dosing Profile: Based on your reaction calorimetry data, determine the maximum rate of heat generation your reactor's cooling system can handle.
-
Configure Addition Funnel/Pump: Use a calibrated addition funnel or a metering pump to add the amine at a rate that does not allow the reaction temperature to exceed a pre-determined setpoint (e.g., Tₛₑₜ ± 2°C).
-
Monitor Reagent Accumulation:
-
Ideally, in a dose-controlled reaction, the amine reacts as soon as it is added. Accumulation of unreacted amine is a major hazard.[6]
-
Use Process Analytical Technology (PAT): Implement an in-situ FTIR or Raman probe to monitor the concentration of the amine in real-time.[9][10] A stable, low concentration of free amine indicates a safe, dose-controlled state.
-
Calorimetric Monitoring: The heat-flow signal from a reaction calorimeter should be directly proportional to the addition rate. If you stop the feed and the heat flow does not quickly return to baseline, unreacted material is accumulating.
-
-
Emergency Shutdown Protocol: The dosing pump must be interlocked with the temperature probe. If the reaction temperature exceeds a critical alarm point (e.g., Tₛₑₜ + 5°C), the addition must stop automatically.
Data Presentation: Batch vs. Semi-Batch Thermal Profiles
| Parameter | Batch Process (10L) | Semi-Batch Process (10L) |
| Reagent Addition | All at T=0 min | Amine added over 2 hours |
| Peak Temperature | 180°C (Runaway) | 85°C (Controlled) |
| Max Heat Output | >500 W/L | 50 W/L |
| Control Strategy | Cooling alone (insufficient) | Dosing rate & cooling |
| Safety Profile | High Risk | Low Risk |
FAQ 3: We are seeing an increase in impurities and lower yield at a larger scale, even with temperature control. What could be the cause?
Answer: This is often a mixing problem. As the reactor volume increases, achieving rapid, homogeneous mixing becomes more difficult.[11][12] Poor mixing can create localized "hot spots" where the temperature is much higher than what your probe reads, leading to side reactions and degradation. It can also create areas of high reactant concentration, altering the reaction kinetics.[13]
Troubleshooting Protocol: Mixing and Mass Transfer Analysis
Core Principle: The mixing time (tₘ) must be significantly shorter than the reaction half-life (t₁/₂). A common rule of thumb is t₁/₂ ≥ 8tₘ to ensure that the reaction rate is not limited by how fast you can mix the reagents.[14]
Step-by-Step Methodology:
-
Evaluate Agitator and Baffle Design:
-
Ensure the agitator type is appropriate for the viscosity of your reaction medium. A pitched-blade turbine is often more effective for low-to-moderate viscosity liquids than an anchor stirrer.[11]
-
Confirm that the reactor is properly baffled. Baffles are crucial for converting rotational motion into effective top-to-bottom mixing and preventing vortex formation.
-
-
Characterize Mixing Time: If possible, perform a mixing study in the pilot-scale reactor using a tracer (like a salt solution and a conductivity probe) to experimentally determine the mixing time at your intended agitation speed.
-
Analyze Feed Pipe Location: The point of addition for the limiting reagent is critical.
-
Avoid surface addition: This can lead to high local concentrations before the reagent is mixed into the bulk.
-
Use a dip tube: Introduce the reagent below the liquid surface, ideally into an area of high turbulence near the agitator impeller. This promotes rapid dispersion.
-
-
Consider Scale-Up Agitation Rules: When scaling up, you cannot keep all geometric and dynamic parameters constant. A common strategy is to maintain constant power per unit volume (P/V). Use established correlations to calculate the required agitator speed (N) to achieve a similar mixing regime at the larger scale.[15]
Caption: Decision workflow for troubleshooting yield and impurity issues.
FAQ 4: How do I monitor reaction completion and product purity effectively at scale?
Answer: Relying on traditional offline analysis like TLC or HPLC can be slow and may not provide a true picture of the reaction profile. Real-time analytical techniques are essential for robust process control.
Troubleshooting Protocol: Implementing In-Process Monitoring
Step-by-Step Methodology:
-
Reaction Progress Monitoring (PAT):
-
As mentioned in FAQ 2, in-situ FTIR or Raman spectroscopy is invaluable.[9] You can create a calibration curve to track the disappearance of the GBL starting material (e.g., monitoring the lactone carbonyl stretch at ~1770 cm⁻¹) and the appearance of the pyrrolidinone product in real-time. This provides precise data on reaction kinetics and endpoint determination.
-
-
Purity Analysis (GC and HPLC):
-
Gas Chromatography (GC): For volatile pyrrolidinones like N-methyl-2-pyrrolidone (NMP), GC with a Flame Ionization Detector (FID) is a robust method for purity analysis and quantifying residual starting materials.[14]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive pyrrolidinones, reverse-phase HPLC with UV or Mass Spectrometry (MS) detection is the preferred method. This can separate the desired product from non-volatile impurities and side-products.
-
Develop and validate your analytical method at the lab scale before transferring it to the production environment.
-
Data Presentation: Typical GC Purity Analysis Parameters for NMP
| Parameter | Value |
| Column | Agilent J&W DB-23 or equivalent |
| Injector Temp | 250 °C |
| Detector | FID (Flame Ionization Detector) |
| Detector Temp | 300 °C |
| Oven Program | 60°C to 200°C at 10°C/min |
| Carrier Gas | Helium |
| Reference: Adapted from NIOSH 1302 and other standard methods. |
Section 3: References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Benvenuto, M. (n.d.). Influence of mixing and heat transfer in process scale-up. Diva-portal.org. [Link]
-
The Pharma Master. (n.d.). Reactor Scale Up Calculations. [Link]
-
AZoM. (2026, January 7). Key Trends Shaping the Future of Flow Chemistry. [Link]
-
Al-Khafaji, J. H., & Al-Khayat, R. F. (2020). Kinetics and Mechanistic Studies of the Formation of Pyrrolidines from the reaction some Chalcones with N- Benzylidene benzylamine. AIP Conference Proceedings. [Link]
-
Paul, E. L., et al. (2005, July 6). Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. Scholars' Mine. [Link]
-
American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]
-
Sato, Y., et al. (n.d.). Reduced-Heat Transfer Area Reactor for Scale-up Study of Batch Cooling Crystallization. ACS Publications. [Link]
-
Al-Khafaji, J. H., & Al-Khayat, R. F. (2020). Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine. AIP Publishing. [Link]
-
LearnChemE. (n.d.). scale-up-of-a-batch-reactor. [Link]
-
Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. [Link]
-
Javaid, A., & Bildea, C. S. (n.d.). INTEGRATED PROCESS FOR γ-BUTYROLACTONE PRODUCTION. UPB. [Link]
-
LearnChemE. (2012, June 29). Batch Reactor Scale-Up. YouTube. [Link]
-
Al-Khafaji, J. H., & Al-Khayat, R. F. (2020). Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine. ResearchGate. [Link]
-
Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Experimental data for C₄H₆O₂ (γ–Butyrolactone). NIST. [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. [Link]
-
Capellades, G., et al. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]
-
Soubiran, L., et al. (2009). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. ResearchGate. [Link]
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Foley, D. P., et al. (2024, March 14). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering. [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
-
Google Patents. (n.d.). Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]
-
IChemE. (2019, August 19). Chemical Reaction Safety Workshop. [Link]
-
Gao, J., et al. (2019). Investigation on Maximum Temperature of Synthesis Reaction (MTSR) and Accumulation in Isothermal Semi-Batch Process. ResearchGate. [Link]
-
Google Patents. (n.d.). US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP).
-
Clark, W. M., et al. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Worcester Polytechnic Institute. [Link]
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Am Ende, D. J. (2014, November 20). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Publications. [Link]
-
NIST. (n.d.). Butyrolactone. NIST WebBook. [Link]
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Barton, J., & Rogers, R. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
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Wikipedia. (n.d.). N-Vinylpyrrolidone. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). [Link]
-
YouTube. (2012, March 5). Runaway Reaction - Prevention. [Link]
-
Yurui Chemical. (2025, February 20). N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. [Link]
-
RSC Publishing. (2018, January 16). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. [Link]
-
Yan, L., et al. (2020). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. ResearchGate. [Link]
-
ResearchGate. (2022). Investigation into maximum temperature of synthesis reaction for single kinetically controlled liquid–liquid semibatch reactions with arbitrary reaction order. [Link]
-
ResearchGate. (2014). Integrated process for γ-butyrolactone production. [Link]
-
ACS Publications. (2023, September 5). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. [Link]
-
White Rose Research Online. (n.d.). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. [Link]
-
ResearchGate. (2008). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. [Link]
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Minimizing elimination byproducts in pyrrolidinone core synthesis.
Introduction
Welcome to the technical support center for pyrrolidinone core synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of γ-lactams (pyrrolidinones). The pyrrolidinone motif is a cornerstone in a vast array of biologically active molecules and pharmaceutical agents. However, its synthesis is often plagued by the formation of undesired elimination byproducts, which can significantly impact yield, purity, and overall process efficiency.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during pyrrolidinone synthesis. As your dedicated application scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to proactively design robust and high-yielding synthetic routes.
Troubleshooting Guide: Minimizing Elimination Byproducts
This section is structured in a question-and-answer format to directly address common issues observed in the laboratory.
Issue 1: High Levels of α,β-Unsaturated Ester/Amide Byproduct Detected
Question: My reaction is aimed at an intramolecular aza-Michael addition to form a pyrrolidinone, but I'm observing a significant amount of an α,β-unsaturated byproduct. What is causing this, and how can I favor the desired cyclization?
Answer: The formation of an α,β-unsaturated ester or amide byproduct points towards a competing E1cB (Elimination Unimolecular Conjugate Base) or E2 (Elimination Bimolecular) reaction pathway that is outcompeting the desired intramolecular nucleophilic attack. This is a common challenge, particularly in base-catalyzed cyclizations.
Mechanistic Insight:
The intended reaction is an intramolecular conjugate addition of a tethered amine onto an α,β-unsaturated carbonyl system. However, the same base used to deprotonate the amine (or a protic solvent) can also facilitate the abstraction of a proton α to the carbonyl group, leading to the formation of an enolate. This enolate can then eliminate a leaving group from the β-position, resulting in the observed byproduct. The reversibility of the aza-Michael reaction can also contribute to this issue, where the retro-aza-Michael reaction can lead back to the starting materials, which can then undergo elimination.[1]
Troubleshooting Steps:
-
Re-evaluate Your Choice of Base: The strength of the base is a critical parameter. A very strong base can indiscriminately deprotonate multiple sites, favoring elimination.
-
Recommendation: Switch to a milder, non-nucleophilic base. If you are using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), consider using weaker bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or even potassium carbonate (K₂CO₃). The goal is to find a base that is strong enough to facilitate the desired cyclization without promoting the elimination pathway.[2]
-
-
Optimize Reaction Temperature: Higher temperatures can provide the activation energy needed for the elimination pathway.[3]
-
Recommendation: Run the reaction at a lower temperature. If you are running the reaction at room temperature or elevated temperatures, try cooling it to 0 °C or even -20 °C. While this may slow down the desired reaction, it will often have a more pronounced effect on suppressing the elimination side reaction.
-
-
Solvent Selection is Key: The polarity and protic nature of the solvent can significantly influence the reaction outcome.[4][5] Polar aprotic solvents are often preferred as they can solvate the cationic counter-ion of the base without interfering with the nucleophilicity of the amine.
-
Recommendation: If you are using a protic solvent like methanol or ethanol, switch to a polar aprotic solvent such as tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF). These solvents can help to minimize proton-transfer side reactions that can lead to elimination.
-
Issue 2: My Starting Amine is Consumed, but No Pyrrolidinone is Formed, Only Polymerization or Decomposition.
Question: I'm attempting a pyrrolidinone synthesis, and while my starting amine is consumed, I'm not isolating the desired product. Instead, I'm observing a complex mixture of oligomers or baseline material on my TLC. What's happening?
Answer: This scenario often points to intermolecular side reactions dominating over the desired intramolecular cyclization. This can be due to several factors, including reaction concentration, the nature of the starting materials, and the reaction conditions.
Mechanistic Insight:
The primary competing reaction is often intermolecular polymerization, where the amine of one molecule reacts with the activated alkene of another, leading to a chain-growth process. This is particularly prevalent when the intramolecular cyclization is sterically hindered or electronically disfavored. In some cases, strong bases can lead to the ring-opening polymerization of the formed pyrrolidinone product.[6]
Troubleshooting Steps:
-
Employ High-Dilution Conditions: To favor intramolecular reactions, the concentration of the substrate should be kept low.
-
Recommendation: Perform the reaction at a much lower concentration (e.g., 0.01 M or lower). This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture over an extended period using a syringe pump. This technique, known as "pseudo-high dilution," maintains a low instantaneous concentration of the reactant, thereby favoring intramolecular cyclization.
-
-
Protecting Group Strategy: If the amine is too nucleophilic, it may favor intermolecular reactions.
-
Recommendation: Consider using a protecting group on the amine that can be removed in a subsequent step. For example, a carbamate protecting group can modulate the nucleophilicity of the amine. Alternatively, in syntheses starting from amino acids, ensuring the amine is protected until the cyclization step is crucial.
-
-
Catalyst Choice in Reductive Amination Routes: For syntheses involving the reductive amination of γ-keto acids, the choice of catalyst and reducing agent is critical to prevent side reactions.[7][8][9]
-
Recommendation: Utilize a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to be effective for reductive aminations while minimizing over-reduction or side reactions.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrrolidinone core, and what are their respective pros and cons regarding elimination byproducts?
A1: Several robust methods exist for pyrrolidinone synthesis. Here's a brief overview:
-
Intramolecular Aza-Michael Addition: This is a widely used method involving the cyclization of an amino-tethered α,β-unsaturated ester or amide.[11][12]
-
Pros: Convergent and allows for significant substrate scope.
-
Cons: Prone to elimination byproducts, as discussed in the troubleshooting section. Careful optimization of base, solvent, and temperature is required.
-
-
Reductive Amination of γ-Keto Acids or Esters: This involves the reaction of a γ-keto acid or ester with an amine, followed by in-situ reduction of the intermediate imine/enamine and subsequent cyclization.[9][13]
-
Pros: Often high-yielding and less prone to elimination byproducts compared to the aza-Michael approach.
-
Cons: Requires a suitable γ-keto acid precursor, which may not always be readily available.
-
-
Cyclization of γ-Amino Acids: Direct cyclization of γ-amino acids, often through the formation of an activated ester, is a straightforward approach.[14]
-
Paal-Knorr Synthesis: While primarily used for pyrrole synthesis, modifications can lead to pyrrolidinones. However, it is less common for this specific core.
Q2: How can I use spectroscopic methods to identify and quantify elimination byproducts?
A2: ¹H NMR and ¹³C NMR spectroscopy are invaluable tools for identifying and quantifying elimination byproducts.
-
¹H NMR: Look for the characteristic signals of the α- and β-protons of the newly formed double bond in the unsaturated byproduct. These typically appear as doublets or multiplets in the vinyl region (δ 5.5-7.5 ppm). The disappearance of the signals corresponding to the protons on the carbon bearing the leaving group is also a key indicator.
-
¹³C NMR: The presence of new signals in the sp² region (δ 120-150 ppm) corresponding to the carbons of the double bond is a clear indication of elimination.
-
Quantification: The relative ratio of the desired pyrrolidinone to the elimination byproduct can be determined by integrating the characteristic peaks of each compound in the ¹H NMR spectrum.
Q3: Are there any catalytic methods that can promote the desired cyclization over elimination?
A3: Yes, the use of certain catalysts can significantly improve the selectivity of the reaction.
-
Lewis Acid Catalysis: In some cases, a mild Lewis acid can activate the α,β-unsaturated system towards nucleophilic attack, thereby favoring the aza-Michael addition at lower temperatures where elimination is less likely.[17]
-
Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have been successfully employed to catalyze asymmetric aza-Michael additions, often with high selectivity and suppression of side reactions.[18][19][20]
Experimental Protocols
Protocol 1: Comparative Analysis of Base Strength on Pyrrolidinone Yield and Purity
This protocol is designed to screen different bases to identify the optimal conditions for minimizing elimination byproducts in a model intramolecular aza-Michael addition.
Reactants:
-
Substrate (amino-tethered α,β-unsaturated ester): 1 equivalent
-
Solvent (e.g., THF, anhydrous): 0.1 M concentration
-
Bases to be screened: NaH (60% dispersion in mineral oil), K₂CO₃, TEA, DIPEA (1.2 equivalents each)
Procedure:
-
Set up four parallel reactions in oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon).
-
To each flask, add the substrate and anhydrous THF.
-
Cool the flasks to 0 °C in an ice bath.
-
To each flask, add the respective base (NaH, K₂CO₃, TEA, DIPEA).
-
Allow the reactions to stir at 0 °C and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Once the starting material is consumed (or after a set time), quench the reactions appropriately (e.g., with saturated aqueous NH₄Cl for the NaH reaction, and with water for the others).
-
Extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product ratios by ¹H NMR spectroscopy.
Data Presentation:
| Base | Reaction Time (h) | Conversion (%) | Product:Byproduct Ratio | Isolated Yield (%) |
| NaH | 2 | >95 | 30:70 | 25 |
| K₂CO₃ | 8 | 80 | 75:25 | 60 |
| TEA | 8 | 75 | 85:15 | 65 |
| DIPEA | 6 | 90 | 90:10 | 82 |
Visualizations
Reaction Mechanism and Competing Elimination Pathway
Caption: Competing pathways in pyrrolidinone synthesis.
Troubleshooting Workflow for Byproduct Formation
Caption: Decision tree for troubleshooting elimination.
References
- Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate.
- Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate.
- One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. National Institutes of Health.
- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO.
- The plausible reaction mechanism for the aza‐Michael addition catalyzed... ResearchGate.
- Rational Catalyst Design for an Optimized Aza-Michael Addition. Synfacts.
- Lactam. Wikipedia.
- Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. PubMed.
- Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
- Controlled experiments for reductive amination of LA into pyrrolidinone. ResearchGate.
- Reductive amination of various keto acids with different anilines. ResearchGate.
- Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed.
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Enantioselective synthesis of unsaturated γ-lactams. Arkivoc.
- An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online.
- Highly Enantioselective AzaMichael Reaction between Alkyl Amines and Trifluoromethyl Aryl Nitroolefins. Angewandte Chemie.
- Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society.
- Aza-Michael Reaction Insights. Scribd.
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- 6. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
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- 15. researchgate.net [researchgate.net]
- 16. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. web.pkusz.edu.cn [web.pkusz.edu.cn]
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 4-Substituted Pyrrolidin-2-ones
Welcome to the Technical Support Center for the stereoselective synthesis of 4-substituted pyrrolidin-2-ones (also known as γ-lactams). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these valuable synthetic scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Introduction: The Challenge of Stereoselectivity
The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Achieving precise control over the stereochemistry at the C4 position is often a critical challenge that dictates the biological activity and therapeutic potential of the final compound. This guide provides practical, field-proven insights to help you enhance the stereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a low diastereomeric ratio (dr). What are the primary experimental parameters I should investigate first?
A1: Low diastereoselectivity is a frequent hurdle. A systematic approach to optimization should begin with the most influential parameters: temperature, solvent, and catalyst/reagent choice.[3]
-
Temperature: Lowering the reaction temperature is often the most effective initial step to improve diastereoselectivity. This is because the transition state leading to the desired diastereomer is typically lower in energy, and reducing thermal energy favors this pathway over higher-energy transition states leading to other isomers.[4] However, be mindful that excessively low temperatures can significantly slow down or stall the reaction.
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role in stabilizing or destabilizing the transition states.[3] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Catalyst/Reagent: The steric and electronic properties of the catalyst or key reagents are paramount. For metal-catalyzed reactions, the choice of ligand is critical. In organocatalyzed reactions, the catalyst's structure directly influences the facial selectivity of the attack on the substrate.[3]
Q2: I am observing the formation of the unexpected diastereomer as the major product. What could be the underlying cause?
A2: The predominance of an unexpected diastereomer suggests that your presumed lowest-energy transition state is not the one being favored under your current reaction conditions. This can be attributed to several factors:
-
Reaction Mechanism: Re-evaluate the proposed reaction mechanism. An alternative pathway, such as a stepwise mechanism instead of a concerted one, might be operational and favor the observed product.[3]
-
Stereoelectronic Effects: Subtle stereoelectronic effects from your substrates can override the expected steric-controlled pathway. Analyze the electronic nature of your substituents and their potential interactions in the transition state.
-
Catalyst-Substrate Interaction: The catalyst might be interacting with the substrate in a way that inverts the facial selectivity. Consider screening a library of related catalysts or ligands to find one that promotes the desired stereochemical outcome.
Q3: My yield is low, even though the stereoselectivity is acceptable. What are some common causes of low yield in these syntheses?
A3: Low yields can stem from a variety of issues, including side reactions, product instability, or incomplete conversion.
-
Side Reactions: Common side reactions include polymerization of the starting materials, elimination reactions, or the formation of constitutional isomers. Careful monitoring of the reaction by TLC or LC-MS can help identify these byproducts.
-
Product Instability: The desired product may be unstable under the reaction or workup conditions. Consider modifying the workup procedure, such as using a milder pH or avoiding high temperatures during solvent removal.
-
Incomplete Conversion: If the reaction is not going to completion, you might need to increase the reaction time, temperature (while monitoring the effect on stereoselectivity), or the concentration of a key reagent or catalyst.
Q4: I'm having difficulty separating the diastereomers by column chromatography. What strategies can I employ?
A4: The separation of diastereomers can be challenging due to their similar physical properties.
-
Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases. Sometimes a less polar or a more polar solvent system can improve separation. Chiral chromatography can also be a powerful tool for separating diastereomers.
-
Derivatization: If direct separation is not feasible, consider derivatizing the mixture with a chiral auxiliary. The resulting diastereomeric derivatives may have significantly different chromatographic properties, allowing for easier separation. The auxiliary can then be cleaved to yield the pure diastereomers.
-
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers. This involves finding a solvent system from which one diastereomer preferentially crystallizes.
Troubleshooting Guide: Common Scenarios and Solutions
This section provides a more detailed breakdown of common problems and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Diastereomeric Ratio (dr) | 1. Reaction temperature is too high. 2. Inappropriate solvent polarity. 3. Suboptimal catalyst or ligand. 4. Steric or electronic effects of substrates are not well-matched with the catalyst. | 1. Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, then -20 °C, -40 °C, and -78 °C). 2. Screen a panel of solvents with a range of polarities (e.g., Toluene, THF, CH2Cl2, Dioxane, Acetonitrile). 3. If using a metal catalyst, screen different ligands with varying steric bulk and electronic properties. For organocatalysis, try catalysts with different chiral backbones. 4. Modify the protecting group on the nitrogen or other functional groups to alter steric hindrance or electronic properties.[5] |
| Poor Yield | 1. Side reactions (e.g., polymerization, elimination). 2. Decomposition of starting materials, intermediates, or product. 3. Catalyst deactivation. 4. Incomplete reaction. | 1. Lower the reaction concentration. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust conditions accordingly. 2. Ensure anhydrous and inert conditions if reagents are sensitive. Perform a milder workup (e.g., buffered quench). 3. Use a higher catalyst loading or add the catalyst in portions. Ensure the catalyst is pure and handled under appropriate conditions. 4. Increase reaction time or cautiously increase the temperature, monitoring the impact on stereoselectivity. |
| Formation of an Unexpected Regioisomer | 1. The reaction mechanism is not proceeding as expected. 2. The choice of catalyst or Lewis acid is influencing regioselectivity. | 1. Re-evaluate the proposed mechanism. Computational studies can sometimes shed light on the favored pathway. 2. In [3+2] cycloadditions, the choice of metal catalyst and ligand can significantly influence regioselectivity.[6] Experiment with different Lewis acids, as they can alter the frontier molecular orbital energies of the reactants. |
| Difficulty in Product Purification | 1. Diastereomers are co-eluting during chromatography. 2. Product is unstable on silica gel. 3. Product is highly polar and difficult to elute. | 1. Optimize HPLC or flash chromatography conditions (different solvent gradients, different columns). Consider preparative TLC or chiral HPLC.[7][8] 2. Use a different stationary phase (e.g., alumina, C18) or treat the silica gel with a base (e.g., triethylamine) to neutralize acidic sites. 3. Use a more polar eluent system, such as a gradient of methanol in dichloromethane. |
Experimental Protocols
Protocol 1: Diastereoselective [3+2] Cycloaddition of an Azomethine Ylide
This protocol describes a general procedure for the silver-catalyzed [3+2] cycloaddition between an imino ester and a dipolarophile to generate a highly substituted pyrrolidine, which can be a precursor to 4-substituted pyrrolidin-2-ones.[3]
Materials:
-
(S)-N-tert-Butanesulfinyl imine (1.0 equiv)
-
α-Imino ester (2.0 equiv)
-
Silver carbonate (Ag₂CO₃) (10 mol%)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (S)-N-tert-butanesulfinyl imine (0.3 mmol, 1.0 equiv) and silver carbonate (0.03 mmol, 10 mol%).
-
Add anhydrous toluene (0.75 mL, to achieve a 0.4 M concentration).
-
Add the α-imino ester (0.6 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Organocatalyzed Asymmetric Michael Addition
This protocol outlines a general procedure for the enantioselective Michael addition of an aldehyde to an N-substituted maleimide, a key step in the synthesis of chiral 4-substituted pyrrolidin-2-ones.
Materials:
-
N-substituted maleimide (1.0 equiv)
-
Aldehyde (2.0-10.0 equiv)
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (10-20 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add the N-substituted maleimide (0.5 mmol, 1.0 equiv) and the chiral organocatalyst (0.05-0.1 mmol, 10-20 mol%).
-
Add the anhydrous solvent (2.5 mL).
-
Add the aldehyde (1.0-5.0 mmol, 2.0-10.0 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Once the starting maleimide is consumed, quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to yield the 4-substituted pyrrolidin-2-one. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Visualizing Key Concepts
Caption: A workflow for troubleshooting low stereoselectivity.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Impact on 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, with a specific focus on how solvent selection critically influences reaction outcomes. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring reproducibility, high yield, and purity.
Introduction: The Critical Role of the Solvent
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is a multi-step process where the choice of solvent is paramount. The solvent not only dissolves reactants but also influences reaction rates, equilibria, and even the chemoselectivity of bond formation. This guide will walk you through common issues and their solutions, grounded in the principles of organic chemistry.
Part 1: Synthesis of the Precursor - 4-(Hydroxymethyl)pyrrolidin-2-one
A common route to this compound involves the initial synthesis of the pyrrolidinone core, followed by N-benzylation. Let's first address the synthesis of the key precursor, 4-(Hydroxymethyl)pyrrolidin-2-one.
FAQ: Synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one
Q1: I am planning to synthesize 4-(Hydroxymethyl)pyrrolidin-2-one. What are the common starting materials and reaction conditions?
A1: A frequent and effective method involves the cyclization of a suitable precursor derived from amino acids or other chiral pool materials. For instance, derivatives of glutamic acid or malic acid can be employed. Another approach is the reduction of 5-substituted pyrrolidine-2,4-diones.[1][2]
A typical reaction might involve the regioselective reduction of a tetramic acid intermediate.[1] The choice of reducing agent and solvent is critical here. A common system is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol.[1][2]
Q2: My yield for the synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one is consistently low. What could be the issue?
A2: Low yields in this step can often be traced back to the reduction conditions. The use of methanol as a solvent with NaBH₄ is common, but the reaction can be sluggish.[1][2] Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure your starting materials are pure and dry.
-
Reaction Temperature: While the reaction is often initiated at 0°C, allowing it to proceed at room temperature for an extended period (e.g., 24 hours) may be necessary for completion.[1]
-
Solvent Choice: While methanol is frequently used, you could explore other protic solvents. However, be mindful that the choice of solvent can affect the reactivity of the borohydride.
-
Purification: This compound is quite polar. Ensure your purification method (e.g., column chromatography) is optimized for polar compounds.[2]
Part 2: N-Benzylation of 4-(Hydroxymethyl)pyrrolidin-2-one
The final step in the synthesis is the N-benzylation of the 4-(hydroxymethyl)pyrrolidin-2-one precursor. This is where solvent choice becomes particularly critical in dictating the success of the reaction.
Troubleshooting Guide: N-Benzylation Reaction
Issue 1: Low to No Conversion of Starting Material
-
Plausible Cause: Incomplete deprotonation of the pyrrolidinone nitrogen. The N-H bond of a lactam is weakly acidic and requires a sufficiently strong base for deprotonation to form the nucleophilic amide anion.
-
Solution:
-
Base Selection: Use a strong base such as sodium hydride (NaH). Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, which can lead to side reactions.[3][4]
-
Solvent Choice: A polar aprotic solvent is highly recommended. N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they can dissolve the pyrrolidinone and its salt, and they do not interfere with the reaction by protonating the amide anion.[3]
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any trace of water will quench the strong base and the amide anion, halting the reaction.
-
Issue 2: Formation of a Significant Amount of O-benzylated Byproduct
-
Plausible Cause: The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is heavily influenced by the solvent and the nature of the electrophile.
-
Solution:
-
Solvent Selection: To favor N-alkylation, use a polar aprotic solvent like DMF or THF.[3] Protic solvents can solvate the nitrogen atom through hydrogen bonding, making the oxygen atom more nucleophilic.
-
Choice of Benzylating Agent: "Soft" electrophiles tend to favor reaction at the "softer" nitrogen atom. Benzyl bromide is generally preferred over benzyl chloride for this reason.[3]
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for N-alkylation.[3]
-
Issue 3: Polymerization of the Starting Material
-
Plausible Cause: Under strongly basic conditions, 2-pyrrolidinones can undergo ring-opening polymerization.[3]
-
Solution:
-
Controlled Stoichiometry: Use a stoichiometric amount of base. An excess of a very strong base can initiate polymerization.[3]
-
Temperature Management: Avoid excessively high temperatures, which can promote polymerization.
-
Prompt Addition of Electrophile: Add the benzyl bromide promptly after the deprotonation step is complete.
-
Issue 4: Unwanted Reactions at the Hydroxymethyl Group
-
Plausible Cause: The free hydroxyl group on the 4-position of the pyrrolidinone ring can also be deprotonated by a strong base, leading to side reactions such as O-benzylation at this position.
-
Solution:
-
Protecting Groups: For maximum control and to avoid complex product mixtures, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the N-benzylation step. This protecting group can then be removed in a subsequent step.
-
Careful Control of Stoichiometry: Using just over one equivalent of the base might minimize the deprotonation of the less acidic hydroxyl group.
-
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one (General Procedure)
-
Dissolve the starting 5-substituted pyrrolidine-2,4-dione (1.0 eq.) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Benzylation of 4-(Hydroxymethyl)pyrrolidin-2-one
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF to the flask and cool the suspension to 0°C.
-
Dissolve 4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.[5]
Data Summary: Solvent Effects on N-Alkylation
| Solvent Type | Typical Solvents | Expected Outcome for N-Benzylation | Rationale |
| Polar Aprotic | DMF, THF, Acetonitrile | Favored. Higher yields of the N-benzylated product. | Solvates the cation of the base but does not strongly solvate the amide anion, leaving it highly nucleophilic at the nitrogen.[3] |
| Polar Protic | Water, Methanol, Ethanol | Disfavored. Lower yields and potential for O-alkylation. | Solvates the amide anion via hydrogen bonding, reducing its nucleophilicity. Can also react with the strong base. |
| Nonpolar | Toluene, Hexane | Generally poor. Low solubility of the pyrrolidinone salt. | The ionic intermediate (amide salt) is often insoluble, leading to a heterogeneous reaction with slow reaction rates. |
This table is a generalized summary based on established principles of N-alkylation of lactams. Experimental results may vary.
Visualizations
Logical Workflow for Troubleshooting N-Benzylation
Caption: A flowchart for diagnosing and solving common issues in the N-benzylation reaction.
Reaction Mechanism: N- vs. O-Alkylation
Caption: The competing N- and O-alkylation pathways for the amide anion intermediate.
References
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Institutional Repository. [Link]
- Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. [Link]
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI
- Method of purifying 4-hydroxy-2-pyrrolidione - Google P
- Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)
- One‐Pot Synthesis of Ene‐Lactams via N‐Debenzylation of Keto‐Containing N‐2,4‐Dimethoxylbenzylamides | Request PDF - ResearchG
- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione - MDPI. [Link]
- Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl - DEA.gov. [Link]
Sources
Alternative reducing agents for the synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Technical Support Center: Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
A Guide to Alternative Reducing Agents and Troubleshooting
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemoselective reduction required for this synthesis, focusing on moving beyond aggressive, non-selective reagents like Lithium Aluminium Hydride (LAH).
Q1: Why are alternative reducing agents necessary for the synthesis of this compound?
The synthesis of the target molecule from a precursor like methyl 1-benzyl-5-oxo-pyrrolidine-3-carboxylate presents a classic chemoselectivity challenge. The structure contains two reducible carbonyl groups: an ester and a lactam (a cyclic amide). Lithium Aluminium Hydride (LAH), while powerful, is often non-selective and can readily reduce both functional groups.[1][2] This lack of selectivity leads to the formation of undesired byproducts, such as the diol resulting from the opening and reduction of the lactam ring, which complicates purification and lowers the overall yield. The goal is to selectively reduce the ester to a primary alcohol while preserving the lactam moiety, necessitating the use of milder or more sterically hindered reducing agents.
Q2: What are the primary classes of alternative reducing agents suitable for this selective transformation?
There are several classes of reagents that offer better selectivity than LAH for this purpose:
-
Borohydride Reagents: This family includes Sodium Borohydride (NaBH₄) and Lithium Borohydride (LiBH₄). While standard NaBH₄ is typically unreactive towards esters, its reactivity can be enhanced with additives or specific solvent systems.[3][4] LiBH₄ is inherently more reactive than NaBH₄ and is known for selectively reducing esters in the presence of amides.[1]
-
Bulky Aluminum Hydrides: Diisobutylaluminium Hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent.[5] Its bulk and the ability to control stoichiometry precisely, especially at low temperatures, allow for the selective reduction of esters, often stopping at the aldehyde stage, but capable of proceeding to the alcohol.[6][7][8]
-
Catalytic Hydrogenation: This "green" alternative uses hydrogen gas and a metal catalyst (e.g., Nickel, Palladium) to perform the reduction.[9] It can be highly chemoselective, depending on the choice of catalyst, support, and reaction conditions, and often avoids the aqueous workup issues associated with metal hydrides.[10][11]
Q3: How do I choose the most appropriate reducing agent for my experiment?
The choice depends on several factors: available equipment, sensitivity of other functional groups on the molecule, desired scale, and safety considerations.
-
For High Selectivity and Mild Conditions: Lithium Borohydride (LiBH₄) is an excellent starting point. It is known to favor the reduction of esters over amides and is less aggressive than LAH.[1]
-
For Precise Control: DIBAL-H is ideal if you can maintain cryogenic temperatures (e.g., -78 °C). It allows for controlled, stoichiometric addition to minimize side reactions. However, it carries a significant risk of over-reduction or side reactions if the temperature is not strictly controlled.[7]
-
For Green Chemistry and Scalability: Catalytic hydrogenation is superior for large-scale synthesis as it avoids stoichiometric metal waste and often involves simpler workups. However, it requires specialized high-pressure equipment and catalyst optimization can be time-consuming.[9]
Below is a workflow to aid in your decision-making process.
Comparative Analysis of Reducing Agents
The following table summarizes the key operational parameters and characteristics of the discussed reducing agents for the selective reduction of an ester in the presence of a lactam.
| Feature | Lithium Aluminium Hydride (LAH) | Lithium Borohydride (LiBH₄) | DIBAL-H | Catalytic Hydrogenation |
| Selectivity | Low; reduces both esters and lactams.[1] | High; selectively reduces esters over amides.[1] | High, but temperature-dependent; can be tuned.[7] | High; catalyst-dependent.[9] |
| Key Condition | Anhydrous ether or THF | THF, Ether | Toluene, Hexane at -78 °C.[7] | H₂ gas, pressure, metal catalyst (e.g., Ni, Pd, Ru) |
| Stoichiometry | Excess often required | ~1.5 - 2.0 equivalents | 1.0 - 1.2 equivalents (critical).[7] | Catalytic amount |
| Pros | Very powerful, fast reactions | Good selectivity, commercially available | Excellent control, can stop at aldehyde | "Green," scalable, simple workup |
| Cons | Poor selectivity, hazardous workup | Slower than LAH | Requires cryogenic temperatures, pyrophoric | Requires pressure equipment, catalyst poisoning is a risk |
| Safety | Pyrophoric, reacts violently with water | Flammable, handle with care | Pyrophoric, reacts violently with air and water.[5] | Flammable H₂ gas, potential for catalyst fires |
Troubleshooting Guide
Problem: My reaction is incomplete. Analysis shows significant amounts of starting material remain.
-
Possible Cause (Metal Hydrides): The reducing agent may have degraded due to exposure to atmospheric moisture. Reagents like LiBH₄ and DIBAL-H are extremely moisture-sensitive. Additionally, insufficient stoichiometry could be the cause; ensure you have calculated the equivalents correctly relative to the ester.
-
Solution:
-
Use freshly opened or properly stored reagents. Consider titrating the hydride solution to determine its exact molarity before use.
-
Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 eq. for LiBH₄).
-
-
Possible Cause (Catalytic Hydrogenation): The catalyst may be inactive or "poisoned." Trace impurities in the substrate or solvent (e.g., sulfur compounds, halides) can deactivate the catalyst. The reaction may also require higher pressure or temperature to proceed.
-
Solution:
-
Purify the substrate carefully before the reaction.
-
Use a fresh batch of catalyst from a reputable supplier.
-
Systematically increase the hydrogen pressure and/or reaction temperature.
-
Consider a more active catalyst or a different support (e.g., Ru/C instead of Pd/C).
-
Problem: I'm observing significant byproduct formation, which appears to be the result of lactam reduction.
-
Possible Cause: The reducing agent or conditions are too harsh, leading to a loss of chemoselectivity. This is a common issue with DIBAL-H if the reaction temperature rises above -70 °C.[7] With borohydrides, prolonged reaction times or high temperatures can also lead to lactam reduction.
-
Solution:
-
For DIBAL-H: Strictly maintain the temperature at -78 °C (a dry ice/acetone bath is standard) during reagent addition and for the duration of the reaction. Add the DIBAL-H solution slowly to the substrate solution to avoid localized heating.
-
For LiBH₄: Perform the reaction at a lower temperature (e.g., 0 °C instead of room temperature) and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Switch to a milder reagent if the problem persists.
-
Problem: The workup for my aluminum hydride (DIBAL-H) reaction is problematic, resulting in emulsions and low isolated yields.
-
Possible Cause: The quenching process is forming gelatinous aluminum salts that are difficult to filter and trap the product.
-
Solution: Use a Fieser workup. After the reaction is complete (and while still cold), quench sequentially and slowly with:
-
Methanol (to destroy excess hydride).
-
A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to stir vigorously at room temperature until two clear layers form. The tartrate chelates the aluminum salts, keeping them in the aqueous phase and preventing the formation of gels. This makes extraction much cleaner.
-
Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on laboratory-specific conditions and analytical monitoring.
Protocol 1: Selective Reduction with Lithium Borohydride (LiBH₄)
This protocol leverages the inherent selectivity of LiBH₄ for esters over amides.[1]
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the starting ester (1.0 eq.) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add solid Lithium Borohydride (1.5 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the excess LiBH₄.
-
Workup: Dilute the mixture with ethyl acetate and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Reduction with DIBAL-H
This protocol requires strict temperature control to achieve selectivity.[7][8]
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the starting ester (1.0 eq.) in anhydrous Toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H (1.1 eq., e.g., 1.0 M in hexanes) dropwise via a syringe pump over 30-60 minutes. It is critical to maintain the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC (quench a small aliquot with methanol before spotting).
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol to quench any unreacted DIBAL-H.
-
Workup: Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt. Stir the mixture vigorously until it becomes biphasic and clear (this can take several hours to overnight).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
References
- Hydrogenation of Pyroglutamic Acid into Pyroglutaminol over Ni/SiO2. J-Stage.
- Diisobutylaluminium hydride. Wikipedia.
- Diastereoselective Heterogeneous Catalytic Hydrogenation of 2-Methyl Nicotinic Acid Using Pyroglutamate Chiral Auxiliary. ResearchGate.
- Myers, A. G. Research Group. Chem 115 - Reagents. Harvard University.
- DIBAL Reducing Agent. Chemistry Steps.
- Ester → Aldehyde with DIBAL-H. OrgoSolver.
- [Reduction of cyclic imides. I. Reduction of alpha-methyl- and alpha,alpha-dimethyl-succinimide by sodium borohydride...]. PubMed.
- A mild and selective reduction of β-lactams: Rh-catalyzed hydrosilylation towards important pharmacological building blocks. University of Bristol Research Portal.
- Reductions - Ready Lab. UT Southwestern.
- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.
- Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry.
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal.
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository.
- Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate.
- Chemoselective and Mild Conditions for Controlled Reductions of Carboxylic Acid Esters. Synfacts.
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences.
- How does NaBH4 reduce this ester? Reddit.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. ResearchGate.
- Can I selectively reduce a methyl ester to an aldehyde in the presence of a lactam ring without opening the ring in one step? ResearchGate.
- 4-(hydroxymethyl)-4-methylpyrrolidin-2-one. PubChem.
- Catalytic hydrogenation of glutamic acid. PubMed.
- Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. PMC - NIH.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications.
- Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities. ResearchGate.
- Reduction of Amides to Amines. Master Organic Chemistry.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- Catalytic Hydrogenation of Glutamic Acid. OSTI.gov.
- Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole. PrepChem.com.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central.
- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.
- Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. Organic Chemistry Frontiers (RSC Publishing).
- Amine synthesis by amide reduction. Organic Chemistry Portal.
- (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate.
- A Quick Guide to Reductions in Organic Chemistry. OrgChem.by.
- Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com.
- Method for preparing 4-piperidyl piperidine. Google Patents.
- Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Catalytic hydrogenation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Hydrogenation of Glutamic Acid (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Catalyst Selection for the Asymmetric Synthesis of Hydroxymethyl-pyrrolidinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the asymmetric synthesis of hydroxymethyl-pyrrolidinones. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these vital chiral scaffolds. Pyrrolidines are privileged motifs in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a hydroxymethyl group adds a crucial functional handle, but achieving high stereocontrol during synthesis remains a significant challenge.
This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. It is structured in a question-and-answer format to directly address the complex issues you may encounter during catalyst selection and reaction optimization.
Section 1: Foundational Catalyst Strategy: Making the Initial Choice
The first and most critical decision in your synthetic campaign is the choice of catalytic system. This choice dictates the reaction mechanism, required conditions, and potential downstream challenges. The two primary pathways are organocatalysis and transition metal catalysis.
Q1: What are the primary catalytic strategies for synthesizing chiral hydroxymethyl-pyrrolidinones, and when should I choose one over the other?
Answer: The synthesis of chiral hydroxymethyl-pyrrolidinones is dominated by two powerful strategies: asymmetric organocatalysis , typically using proline and its derivatives, and asymmetric transition metal catalysis , often employing copper, silver, or rhodium complexes with chiral ligands.[2]
-
Choose Organocatalysis (e.g., L-Proline) when:
-
Cost and Availability are Critical: L-proline is an inexpensive, naturally occurring amino acid, making it ideal for large-scale synthesis and initial methodology development.[3]
-
Metal Contamination is a Concern: In pharmaceutical applications, avoiding residual heavy metals is paramount. Organocatalysis is inherently "metal-free."
-
The Reaction is an Aldol or Mannich-type Transformation: Proline excels at catalyzing reactions via an enamine intermediate, such as the direct asymmetric aldol reaction, which is a common route to the pyrrolidinone backbone.[4]
-
Operational Simplicity is Desired: Many proline-catalyzed reactions can be run under mild, aerobic conditions without the need for rigorously dried solvents or inert atmospheres.
-
-
Choose Transition Metal Catalysis when:
-
The Reaction is a Cycloaddition or C-H Amination: Reactions like the 1,3-dipolar cycloaddition of azomethine ylides or enantioselective C-H aminations are most effectively catalyzed by metal complexes (e.g., Cu, Ag, Rh).[2][5][6] These methods offer direct access to the pyrrolidine ring with high atom economy.
-
High Turnover Numbers (TONs) and Frequencies (TOFs) are Required: Metal catalysts can be exceptionally active at very low loadings (<<1 mol%), which can be advantageous in industrial settings.
-
Substrate Scope is Broad or Challenging: For sterically hindered or electronically demanding substrates, the wide variety of available chiral ligands for metals offers a vast chemical space for catalyst tuning and optimization.[5][7]
-
Access to a Specific, Complex Stereochemical Array is Needed: Metal-catalyzed reactions can often create multiple stereocenters in a single step with high diastereoselectivity, governed by the well-defined geometry of the chiral ligand.[6][8]
-
Catalyst Selection Workflow
To aid in this decision, the following workflow outlines a logical approach to selecting your initial catalytic system.
Caption: Decision workflow for initial catalyst system selection.
Section 2: Troubleshooting Organocatalyzed Syntheses (Proline & Derivatives)
The discovery that L-proline can catalyze asymmetric aldol reactions marked the dawn of modern organocatalysis.[3] The mechanism proceeds through a nucleophilic enamine intermediate, mimicking the strategy of Class I aldolase enzymes.[4][9] The stereochemical outcome is often explained by a Zimmerman-Traxler-type transition state where the carboxylate group of proline plays a key role in orienting the substrates via hydrogen bonding.[4][9]
Proline Catalytic Cycle (Aldol Reaction Example)
Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.
Q2: My proline-catalyzed reaction shows low enantioselectivity (ee). What are the first parameters to check?
Answer: Low enantioselectivity in proline-catalyzed reactions is a common issue often traced back to competing, non-selective background reactions or a poorly organized transition state.
-
Temperature: This is the most critical parameter. Lowering the reaction temperature generally increases enantioselectivity.[10][11] The rationale is that the activation energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the lower-energy pathway to a greater extent. Start at room temperature and incrementally decrease it to 0 °C, -20 °C, or even lower. Be aware that reaction rates will decrease significantly.[11]
-
Solvent Polarity and Protic Nature: The solvent plays a crucial role in stabilizing the charged intermediates and transition states.
-
Aprotic Solvents: Highly polar aprotic solvents like DMSO or DMF are common starting points. However, sometimes less polar solvents like CH2Cl2 or THF can enhance selectivity by promoting a more organized, hydrogen-bonded transition state.[5]
-
Protic Solvents/Additives: The presence of water or other protic sources can be a double-edged sword. A small amount of water can sometimes accelerate the hydrolysis of the iminium intermediate and improve turnover.[12] However, excess water can disrupt the key hydrogen bonding in the transition state, leading to a drop in ee. Ensure your aprotic solvents are anhydrous if you suspect this is an issue.
-
-
Catalyst Loading: While seemingly counterintuitive, excessively high catalyst loading can sometimes lead to the formation of catalyst aggregates or side reactions that may decrease enantioselectivity. Conversely, if the loading is too low, the uncatalyzed background reaction may dominate. Screen catalyst loading between 5 mol% and 30 mol%.
Q3: I'm observing poor yields and very slow reaction rates. How can I improve them?
Answer: Poor kinetics are often linked to catalyst solubility and the inherent reactivity of your substrates.
-
Catalyst Solubility: Proline itself has poor solubility in many common organic solvents.[3] This is a major limitation. If your reaction mixture is a heterogeneous slurry, the low concentration of dissolved catalyst is likely the cause of the slow rate.
-
Solution 1: Switch to a More Soluble Solvent. Highly polar solvents like DMSO or DMF are often used for this reason.
-
Solution 2: Use a Proline Derivative. A vast number of proline derivatives have been developed specifically to enhance solubility and tune steric/electronic properties.[3][12] Diarylprolinol silyl ethers, for instance, are highly effective and soluble catalysts for many transformations.[3]
-
-
Substrate Reactivity: The electronic nature of your substrates is key. An electron-poor aldehyde (e.g., with a -NO2 or -CF3 group) is a much better electrophile and will react faster than an electron-rich one. Similarly, the ketone must be able to form the enamine nucleophile efficiently. Highly substituted ketones may react very slowly due to steric hindrance.
-
Water Content: As mentioned, a catalytic amount of water can sometimes improve the rate by facilitating the final hydrolysis step. If your reaction has stalled, consider adding a very small amount of water (e.g., 0.5-1.0 equivalents relative to the catalyst).
Table 1: Performance of Selected Proline-Derived Organocatalysts in an Aldol Reaction
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Key Feature/Advantage | Reference |
| L-Proline | 20 | DMSO | RT | 68 | 76 | Low cost, readily available | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 5 | CH2Cl2 | 4 | 97 | 99 | High enantioselectivity, good solubility | [3] |
| Prolinamide 9d (Thioamide) | 5 | Neat | RT | 95 | 96 | Excellent for solvent-free conditions | [12] |
| AZT-Prolinamide 29a | 15 | Water | RT | 92 | 95 | Designed for reactions in neat water | [3] |
Data is representative and compiled from literature examples for the reaction of p-nitrobenzaldehyde with acetone or cyclohexanone. Actual results will vary with substrate.
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ketone (1.2-2.0 equivalents) and the chosen solvent (e.g., anhydrous DMSO, to make a ~0.5 M solution with respect to the aldehyde).
-
Catalyst Addition: Add L-proline (or a derivative, 10-30 mol%) to the solution. Stir for 10-15 minutes to allow for dissolution or uniform suspension.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 4 °C) using an ice-water bath.
-
Substrate Addition: Add the aldehyde (1.0 equivalent) dropwise to the stirred mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.
Section 3: Troubleshooting Metal-Catalyzed Syntheses
Metal-catalyzed reactions, such as the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition, offer a powerful route to highly substituted pyrrolidines.[6] Success hinges on the precise coordination geometry enforced by the chiral ligand.
Q4: My Cu-BOX catalyzed reaction has low ee. How can I optimize the ligand structure?
Answer: The bisoxazoline (BOX) ligand framework is highly tunable, and low ee is a clear signal that the steric and electronic environment around the metal center is suboptimal for your specific substrates.
-
Steric Bulk at the Chiral Center: The groups on the oxazoline ring that bridge the two nitrogen atoms are critical for creating a chiral pocket. Increasing the steric bulk here often leads to higher enantioselectivity. For example, switching from a methyl or isopropyl group to a tert-butyl or phenyl group can dramatically improve ee by creating a more defined quadrant for the incoming substrate to approach.[5]
-
"Repulsive Hat" Sterics: Recent studies have shown that adding bulky groups above the plane of the BOX ligand can act as a "sterically repulsive hat or umbrella," further shielding one face of the coordinated substrate.[5] For instance, ligands with benzyl groups in this position have shown significantly higher selectivity than those with smaller alkyl groups.[5]
-
Electronic Tuning: While less common for standard BOX ligands, the electronic properties of the ligand can be altered by using aryl groups with electron-donating or electron-withdrawing substituents. This can influence the Lewis acidity of the metal center and the kinetics of the catalytic cycle.
Table 2: Effect of Ligand Structure on a Cu-Catalyzed C-H Amination
| Ligand Type | Key Steric Group (R) | ee (%) | Rationale for Performance | Reference |
| Phenyl-BOX | Phenyl (Ph) | 95 | Large phenyl groups create a deep, well-defined chiral pocket. | [5] |
| Propyl-BOX | Propyl (Et) | 58 | Insufficient steric bulk to effectively block the undesired reaction face. | [5] |
| Methyl-BOX | Methyl (H) | 38 | Minimal steric differentiation, leading to poor facial selectivity. | [5] |
Data is representative from a specific enantioselective Hofmann-Löffler-Freytag reaction.[5]
Q5: I'm seeing a significant racemic background reaction. What is the cause and how can I suppress it?
Answer: A racemic background implies that an uncatalyzed or achirally-catalyzed reaction is competing with your desired asymmetric pathway.
-
Cause - Achiral Lewis Acid Catalysis: The metal salt itself (e.g., Cu(OTf)2) can be Lewis acidic and catalyze the reaction non-selectively. This is especially problematic if the rate of the asymmetric reaction is slow.
-
Cause - Thermal Reaction: Some reactions, particularly cycloadditions, can proceed thermally without any catalyst. If your reaction requires elevated temperatures, this background pathway can become significant.
-
Solution - Catalyst Pre-complexation: Do not add the metal salt and the ligand to the reaction mixture separately. Always pre-stir the metal salt and the chiral ligand in the solvent for a period (e.g., 30-60 minutes) before adding the substrates. This ensures the formation of the active chiral catalyst and minimizes the concentration of free, achiral metal salt.[5]
-
Solution - Lower Temperature: As with organocatalysis, lowering the temperature will slow down all reaction pathways, but it will disproportionately slow the higher-energy background reaction, thus improving the ratio of chiral to racemic product.
-
Solution - Use a More Active Catalyst: A more active chiral catalyst (achieved through ligand or counter-ion tuning) can outcompete the background reaction kinetically. This allows you to run the reaction faster and at lower temperatures, further suppressing the background pathway.
Section 4: Universal Troubleshooting Parameters
Regardless of the catalytic system, certain experimental parameters have a profound and universal impact on the outcome of asymmetric reactions.
Q6: How does temperature really affect enantioselectivity and yield?
Answer: Temperature's effect is a thermodynamic and kinetic balancing act. The enantiomeric excess (ee) is related to the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers.
-
Impact on Enantioselectivity (ee): Lowering the temperature almost always increases ee.[10][11] This is because the selectivity is governed by the Boltzmann distribution, and at lower temperatures, the system is more likely to follow the lowest energy path. A decrease in temperature makes the small energy difference (ΔΔG‡) between the two competing diastereomeric transition states more impactful.[11] However, there are rare cases where entropy plays a dominant role, which can lead to an inversion of this trend at very low temperatures, though this is uncommon.
-
Impact on Yield/Rate: The Arrhenius equation dictates that reaction rates decrease exponentially with temperature. Therefore, while low temperatures favor high ee, they can lead to impractically long reaction times or incomplete conversion. The optimal temperature is a compromise between achieving an acceptable ee and a reasonable reaction time and yield.
Troubleshooting Flowchart for Low Enantioselectivity (<90% ee)
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q7: The choice of solvent is critical. What is a good starting point and how should I approach solvent screening?
Answer: The solvent is not an inert medium; it actively participates in the reaction by solvating reagents, intermediates, and transition states. Its impact on both rate and selectivity can be profound.
-
Starting Point:
-
For Proline Catalysis: Start with a polar aprotic solvent like DMSO or CH2Cl2 . DMSO aids solubility, while CH2Cl2 is less coordinating and can promote a tighter transition state.
-
For Metal Catalysis: Non-coordinating solvents are generally preferred to avoid displacement of the chiral ligand. Toluene , THF , or CH2Cl2 are excellent starting points.[5][6]
-
-
Screening Approach:
-
Screen by Polarity: Select a range of solvents with varying dielectric constants (e.g., Toluene -> THF -> CH2Cl2 -> Acetonitrile -> DMF). This will probe the effect of stabilizing polar intermediates.
-
Screen by Coordinating Ability: Compare a non-coordinating solvent (Toluene) with a coordinating one (THF or Ethyl Acetate). This can reveal if solvent competition for the metal center is an issue.
-
Consider Solvent-Free (Neat) Conditions: For some reactions, particularly those using highly active catalysts like prolinethioamides, running the reaction neat (solvent-free) can lead to the best results by maximizing reactant concentration.[12]
-
References
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- Wikipedia. (n.d.).
- Laohapaisan, A., Roy, I., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
- Pace, V., & Holzer, W. (2023).
- Wang, Y., et al. (2019). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 6(15), 2733-2738. [Link]
- Yilmaz, I., & Ceylan, M. (2012). Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives. Tetrahedron: Asymmetry, 23(1), 61-66. [Link]
- Pace, V., & Holzer, W. (2023).
- Vit, A., & Schmalz, H.-G. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(4), 445-457. [Link]
- Davies, S. G., et al. (2006). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 4(10), 1944-1953. [Link]
- Rios, R., et al. (2007). Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. Angewandte Chemie International Edition, 46(45), 8472-8474. [Link]
- Longdom Publishing. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. [Link]
- Gomez, L. F. V., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. ChemBioChem, 23(12), e202200155. [Link]
- ResearchGate. (2009). New Chiral Pyrrolidinyl and 2-Azanorbornyloxazolidine Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
- Maddocks, C. J., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
- Gavrilov, K. N., & Tsarev, V. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8206. [Link]
- de Cózar, A., & Cossío, F. P. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
- Ros, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1500-1510. [Link]
- Maddocks, C. J., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. CORE. [Link]
- Zhu, C., & Shreeve, J. M. (2011). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Journal of the American Chemical Society, 133(40), 16029-16037. [Link]
- Beak, P., et al. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 116(8), 3231-3239. [Link]
- St-Cyr, D., & Lectka, T. (2011). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Journal of the American Chemical Society, 133(23), 8872-8875. [Link]
- Zhang, Y., et al. (2022). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 9(1), 108-114. [Link]
- Aurrecoechea, J. M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 617-626. [Link]
- ResearchGate. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. [Link]
- Burlingham, S. J., et al. (2024). Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents. Journal of Molecular Liquids, 411, 125724. [Link]
- Han, M.-Y., Jia, J.-Y., & Wang, W. (2014). Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Tetrahedron Letters, 55(4), 784-794. [Link]
- Bertuzzi, G., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]
- Ghorai, P., et al. (2023). A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction for the construction of pyrazolinone embedded spirooxazolidines. Organic & Biomolecular Chemistry, 21(28), 5821-5825. [Link]
- Davies, S. G., et al. (2006). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 4(10), 1944-1953. [Link]
- Wang, Y., et al. (2015). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Advances, 5(89), 72935-72939. [Link]
- Miller, S. J., & Gu, J. (2020). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Chemical Reviews, 120(18), 10068-10181. [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one by Quantitative NMR (qNMR)
Executive Summary: The Imperative for Accurate Purity Determination
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of unknown impurities can alter pharmacological activity, introduce toxicity, and compromise the stability of the final drug product.[1] Therefore, employing an analytical technique that provides an unambiguous and accurate purity value is of paramount importance.
This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of this compound. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and offer a data-driven comparison to alternative techniques, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary analytical method.[2] Its quantitative power stems from a fundamental principle: the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5]
By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard (IS) of known purity, we can use the ratio of their signal integrals to determine the analyte's purity without needing a pre-existing, certified standard of the analyte itself.[3][6] This makes qNMR an exceptionally powerful tool for characterizing new chemical entities and reference materials.
The purity (Purityanalyte) is calculated using the following master equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I : Integral area of the signal for the analyte or internal standard.
-
N : Number of protons generating the respective signal.
-
MW : Molecular weight.
-
m : Mass.
-
PurityIS : Purity of the certified internal standard.
Experimental Workflow: Purity Determination of this compound
This section details a robust, self-validating protocol for the purity analysis of this compound.
Rationale for Experimental Choices
-
Analyte Signal Selection : For this compound (MW: 205.25 g/mol [7][8]), several proton signals could be used for quantification. The two benzylic protons (~4.5 ppm) are often sharp singlets or doublets and are in a relatively clear region of the spectrum, making them excellent candidates. The hydroxymethyl protons (~3.5-3.7 ppm) could also be used. The key is to select a signal that is well-resolved, free from overlap with impurity or internal standard signals, and has a good line shape.
-
Internal Standard (IS) Selection : The choice of IS is critical for accuracy.[9] We select Maleic Acid for this analysis.
-
Purity & Traceability : It is available as a high-purity (≥99.5%), traceable certified reference material (CRM).[10]
-
Signal Simplicity : It produces a sharp singlet for its two olefinic protons at ~6.3 ppm in DMSO-d6, a region typically free of signals from the analyte.[11]
-
Solubility : It is readily soluble in DMSO-d6, the chosen solvent.[11]
-
Stability : It is chemically stable and non-volatile, ensuring accurate weighing.[10]
-
-
Solvent Selection : DMSO-d6 is chosen because both the analyte and maleic acid are highly soluble in it. It also has a low water content, which is important to prevent signal distortion.[12]
-
Acquisition Parameters : To ensure the direct proportionality between signal integral and molar concentration holds true, specific acquisition parameters must be optimized. The most critical is the relaxation delay (D1) . To allow for full relaxation of all protons, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T1) of any peak of interest (both analyte and IS). A value of 30-60 seconds is often a safe starting point for many small molecules.[13]
Step-by-Step qNMR Protocol
-
Sample Preparation (Gravimetric)
-
Using a calibrated analytical balance, accurately weigh approximately 15 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the weight to at least 0.01 mg.
-
To the same vial, add approximately 25 mg of this compound, and accurately record the weight. The 1:1 intensity ratio goal is a guideline; the key is accurate weighing.[12]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition
-
The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Tune and match the probe, and shim the magnetic field on the sample to achieve optimal resolution and line shape.
-
Set the following key acquisition parameters:
-
Pulse Angle (p1) : 90° (must be accurately calibrated).
-
Relaxation Delay (d1) : 60 seconds (a conservative value ensuring full relaxation).
-
Acquisition Time (aq) : ≥ 3 seconds.
-
Number of Scans (ns) : 8-16 (to achieve a signal-to-noise ratio >250:1 for accurate integration).[13]
-
-
Acquire the 1H NMR spectrum.
-
-
Data Processing and Analysis
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction across the entire spectrum. Incorrect phasing or baseline adjustment can significantly distort integral values.[12]
-
Integrate the selected signals for the analyte (e.g., benzylic CH2 at ~4.5 ppm, Nanalyte = 2) and the internal standard (olefinic CH at ~6.3 ppm, NIS = 2). The integration region should span at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[12]
-
Calculate the purity using the master equation provided in Section 2.
-
Workflow Visualization
The entire qNMR process, from planning to result, can be visualized as a logical flow.
Caption: qNMR experimental workflow for purity determination.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful technique, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also mainstays of purity analysis in the pharmaceutical industry. The choice of method depends on the specific analytical challenge.
-
High-Performance Liquid Chromatography (HPLC) : This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is highly versatile and sensitive, making it excellent for detecting low-level impurities, especially those that are non-volatile or thermally labile.[14] However, it is a relative method, requiring a certified reference standard of the main compound for accurate quantification, and different impurities may have different detector responses (e.g., UV absorbance), complicating the assessment of "total purity."
-
Gas Chromatography (GC) : GC separates compounds based on their volatility. It is ideal for analyzing volatile organic compounds and residual solvents.[14] For a compound like this compound, which has a relatively high boiling point, GC analysis might require derivatization to increase volatility, adding complexity to the workflow.
Performance Comparison
The following table summarizes the performance of qNMR against HPLC-UV and GC-FID for the purity analysis of this compound, based on typical experimental outcomes.
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on nuclear properties.[3] | Relative quantification based on UV absorbance. | Relative quantification based on flame ionization. |
| Reference Standard | Requires certified IS only, not analyte standard. | Requires certified standard of the analyte. | Requires certified standard of the analyte. |
| Accuracy | Very High (Primary Method) | High (Dependent on standard purity) | High (Dependent on standard purity) |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% |
| Selectivity | High; structural information aids in impurity ID. | High; dependent on column chemistry. | High; dependent on column chemistry. |
| Sensitivity (LOQ) | Moderate (~10 µM)[15] | High (µg/mL to ng/mL range)[16][17] | Very High (for volatile compounds) |
| Analysis Time/Sample | ~15-20 minutes (including setup) | ~20-40 minutes (including equilibration) | ~30-50 minutes (including oven cycle) |
| Method Development | Relatively straightforward. | Can be complex (solvent, gradient, column). | Can be complex (temperature program, column). |
| Sample Consumption | ~25 mg (Non-destructive)[3] | < 1 mg (Destructive) | < 1 mg (Destructive) |
| Validation | Governed by USP <761> & ICH Q2(R2).[18][19] | Governed by ICH Q2(R2).[19] | Governed by ICH Q2(R2).[19] |
Conclusion and Recommendations
For the definitive purity assessment of a reference standard or a key batch of this compound, qNMR stands out as the superior method . Its status as a primary ratio technique provides a direct and highly accurate measure of purity traceable to the International System of Units (SI) via a certified internal standard, without the circular requirement of a high-purity standard of the analyte itself.[3][10] This makes it invaluable for establishing the purity of in-house primary standards.
HPLC-UV remains the workhorse for routine quality control, release testing, and stability studies where the primary goal is to detect and quantify known and unknown impurities relative to a well-characterized reference standard. Its high sensitivity is particularly advantageous for trace impurity analysis.[16][20]
The choice between these methods is not mutually exclusive; rather, they are complementary. A robust quality control strategy, as advocated by ICH guidelines, often involves using orthogonal methods to gain a comprehensive understanding of a compound's purity profile.[2] Therefore, qNMR can be used to certify the primary reference standard, which is then used to calibrate the more routine, higher-throughput HPLC methods for daily operations.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- A Guide to Quantit
- New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. gmp-compliance.org. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- qHNMR for purity determin
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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- USP General Chapter <761> Nuclear Magnetic Resonance. uspbpep.com. [Link]
- What is qNMR (quantit
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]
- Quantitative NMR Spectroscopy. University of Oxford. [Link]
- What is qNMR and why is it important? Mestrelab Resources. [Link]
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Purity comparison by NMR and HPLC.
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- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
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Chiral HPLC vs. SFC: A Comparative Guide for the Separation of Pyrrolidinone Enantiomers
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Comparative study of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one and pyroglutamic acid as chiral synthons.
A Comparative Guide to Chiral Synthons: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one vs. Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of the starting chiral synthon is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the plethora of options, L-pyroglutamic acid, a naturally derived building block, and its synthetic derivative, this compound, have emerged as powerful and versatile scaffolds. This guide provides an in-depth comparative analysis of these two synthons, offering experimental insights and data to inform their application in pharmaceutical and chemical research.
Overview: Physicochemical and Stereochemical Properties
L-pyroglutamic acid, or 5-oxoproline, is a cyclized derivative of L-glutamic acid.[1][2] Its rigid five-membered lactam structure presents a well-defined stereochemical framework. This compound is a strategically modified derivative, where the lactam nitrogen is protected by a benzyl group and the carboxylic acid at C5 is reduced to a primary alcohol. This modification significantly alters its reactivity and synthetic utility.
A direct comparison of their fundamental properties is essential for initial synthetic planning.
| Property | (S)-Pyroglutamic Acid | (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
| Molecular Formula | C₅H₇NO₃[1] | C₁₂H₁₅NO₂[3] |
| Molecular Weight | 129.11 g/mol [1][4] | 205.25 g/mol [3] |
| Melting Point | 160-163 °C[5] | Solid (Exact MP not specified)[6] |
| Appearance | Colorless or white crystals[5][7] | Solid[6] |
| Source | Natural (from L-glutamic acid)[8][9] | Synthetic |
| Solubility | Soluble in water, alcohol, acetone[5][7] | Data not widely available |
| Optical Rotation | [α]²⁰/D = -11.9° (c=2, H₂O)[7] | Data not widely available |
| Available Enantiomers | Both (R) and (S) are commercially available[10] | Synthesized from corresponding pyroglutamic acid |
Synthetic Accessibility and Strategic Considerations
Pyroglutamic Acid: A key advantage of pyroglutamic acid is its ready availability and low cost as a product of the internal cyclization of glutamic acid.[8][9] Both enantiomers are commercially accessible, providing a straightforward entry into either chiral series.[10]
This compound: This synthon is not as commonly available commercially and is typically prepared in the lab from the corresponding pyroglutamic acid. The synthesis is a two-step process involving N-benzylation followed by selective reduction of the carboxylic acid.
The decision to use pyroglutamic acid directly or to first convert it to its benzyl-hydroxymethyl derivative is a crucial strategic choice. The latter requires additional synthetic steps but yields a building block with orthogonal protecting groups and a primary alcohol handle, which can be more advantageous for complex syntheses.
Experimental Protocol: Synthesis of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
This protocol illustrates a common route from (S)-pyroglutamic acid.
Step 1: N-Benzylation
-
(S)-Pyroglutamic acid is dissolved in a suitable solvent like DMF.
-
A base, such as sodium hydride (NaH), is added to deprotonate the lactam nitrogen.
-
Benzyl bromide is then added to the reaction mixture, which undergoes nucleophilic substitution to form (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid.
Step 2: Selective Reduction
-
The N-benzylated product is dissolved in an anhydrous solvent like THF.
-
A reducing agent, typically a borane complex such as borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS), is added. These reagents selectively reduce the carboxylic acid in the presence of the lactam carbonyl.
-
The reaction is quenched, and the product, (S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one, is isolated after purification.
Causality Behind Experimental Choices:
-
N-Benzylation: The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions. It also enhances the solubility of the synthon in organic solvents and can be removed later by hydrogenolysis.
-
Selective Reduction: Borane reagents are chosen for their chemoselectivity. They readily reduce carboxylic acids while leaving the less reactive amide (lactam) carbonyl untouched, avoiding over-reduction or ring-opening.
Caption: Synthesis of the target synthon from pyroglutamic acid.
Comparative Reactivity and Synthetic Applications
The distinct functionalities of the two synthons lead to divergent synthetic applications.
Pyroglutamic Acid: A Multifunctional Chiral Scaffold
Pyroglutamic acid possesses three key reactive sites: the carboxylic acid (C5), the lactam NH, and the lactam carbonyl.[8][9] This allows for a variety of transformations:
-
At the Carboxylic Acid: Esterification, amide bond formation, and reduction to the corresponding alcohol.
-
At the Lactam NH: N-alkylation or N-acylation.
-
At the Lactam Carbonyl: Reduction to form proline derivatives or ring-opening reactions.
This versatility has made pyroglutamic acid a popular starting material for a wide range of bioactive molecules, including ACE inhibitors and natural products.[9] Bicyclic lactams derived from pyroglutamic acid are also valuable scaffolds for creating conformationally restricted amino acid analogues.[11][12]
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A Comparative Guide to Determining the Enantiomeric Excess of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a chiral building block featuring a core pyrrolidinone scaffold, is emblematic of this principle. Its utility in constructing more complex, biologically active molecules necessitates a robust and reliable method for quantifying its enantiomeric composition. The presence of a stereocenter at the C4 position, bearing a hydroxymethyl group, means this compound can exist as two non-superimposable mirror images—enantiomers. As regulatory standards and the demands for stereochemically pure active pharmaceutical ingredients (APIs) become increasingly stringent, the accurate determination of enantiomeric excess (e.e.) is paramount.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a decision-making framework for researchers in drug discovery and process development. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their principles of separation, experimental workflows, and practical applicability to the target analyte.
The Analyte: this compound
Understanding the analyte's structure is fundamental to selecting an appropriate analytical method.
-
Structure:
-
Molecular Formula: C₁₂H₁₅NO₂[1]
-
Core Scaffold: A five-membered lactam (pyrrolidin-2-one) ring.
-
Key Functional Groups:
-
A tertiary amide within the lactam ring.
-
A benzyl group protecting the amide nitrogen.
-
A primary alcohol (-CH₂OH) at the C4 position.
-
-
Chiral Center: The C4 carbon, bonded to four different groups (H, CH₂OH, CH₂, and the C=O side of the ring).
-
The presence of the polar hydroxymethyl and amide groups, coupled with the nonpolar benzyl ring, gives the molecule an intermediate polarity and presents specific challenges and opportunities for chiral recognition.
Comparative Analysis of Methodologies
The determination of enantiomeric excess relies on differentiating between enantiomers. Since enantiomers possess identical physical properties in an achiral environment, their analysis requires the introduction of a chiral element. This can be a chiral stationary phase (in chromatography) or a chiral auxiliary agent (in spectroscopy).[2]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for determining enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers.[3] It is a direct method that leverages a chiral stationary phase (CSP) to achieve separation.
Principle of Separation: The CSP creates a chiral environment within the column. The enantiomers of the analyte interact with the CSP to form transient, diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. For a molecule like ours, with hydrogen bond donors (-OH) and acceptors (C=O), polysaccharide-based CSPs are an excellent starting point.[4]
Advantages:
-
Direct Analysis: No derivatization is required, which eliminates potential errors from incomplete reactions or kinetic resolution.
-
High Resolution & Accuracy: Modern CSPs offer excellent resolving power, leading to baseline separation and highly accurate e.e. values.
-
Broad Applicability: A wide variety of CSPs are commercially available, covering a vast range of chemical structures.[4][5]
-
Robustness: Well-developed HPLC methods are highly reproducible and suitable for quality control environments.
Limitations:
-
Cost: Chiral columns are significantly more expensive than standard achiral columns.
-
Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming.
Experimental Protocol: Chiral HPLC
-
Column Selection:
-
Recommended Phases: Polysaccharide-based CSPs such as those coated or immobilized with derivatives of cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2, Lux® Amylose-2).[6] These phases are known to resolve a broad range of compounds, including those with alcohol and amide functionalities, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
-
Mobile Phase Selection:
-
Normal Phase (Primary Recommendation): A mixture of a nonpolar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). This mode often provides the best selectivity for polysaccharide CSPs. A typical starting point is 90:10 Hexane:Isopropanol.
-
Polar Organic Mode: Using a single polar solvent like methanol or acetonitrile can also be effective and offers benefits of faster analysis times.[6]
-
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Wavelength: The benzyl group provides a strong chromophore, making UV detection at ~254 nm or ~220 nm ideal.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [7]
-
Chiral Gas Chromatography (GC)
Chiral GC is another direct separation technique that is highly effective for volatile and thermally stable compounds.[8] For our analyte, its polarity and relatively high boiling point make direct analysis challenging, necessitating a derivatization step.
Principle of Separation: Similar to HPLC, chiral GC uses a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[8] The analyte, in its vapor phase, partitions between the inert carrier gas (mobile phase) and the CSP. Enantiomers that interact differently with the CSP will be retained for different lengths of time and thus elute separately.
Advantages:
-
High Efficiency: Capillary GC columns provide extremely high theoretical plate counts, leading to sharp peaks and excellent resolution.
-
Speed: Analysis times are often shorter than in HPLC.
-
Sensitivity: Detectors like the Flame Ionization Detector (FID) are highly sensitive.
Limitations:
-
Derivatization Required: The primary alcohol in this compound must be derivatized to increase its volatility and prevent peak tailing on the column. This adds an extra step and a potential source of error.[9]
-
Thermal Stability: The analyte and its derivative must be stable at the high temperatures used in the GC injector and oven.
Experimental Protocol: Chiral GC
-
Derivatization (Mandatory Step):
-
The goal is to cap the polar -OH group.
-
Method: React the analyte with an acylating agent like trifluoroacetic anhydride (TFAA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction converts the alcohol into a more volatile ester or silyl ether, respectively.[9][10]
-
Procedure: Dissolve the analyte in a dry, aprotic solvent (e.g., dichloromethane). Add a slight excess of the derivatizing agent (and a catalyst like pyridine, if needed). Heat gently for 15-30 minutes. The reaction progress can be monitored by TLC or a pilot GC injection.
-
-
Column Selection:
-
Recommended Phase: A cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX® G-TA or a similar β- or γ-cyclodextrin phase).
-
-
Instrumentation & Conditions:
-
Instrument: Gas chromatograph with an FID.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a temperature low enough to resolve early eluting peaks (e.g., 100 °C), then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature that ensures elution of the derivatized product (e.g., 220 °C).
-
Detector Temperature: Typically 250-280 °C.
-
-
Sample Preparation:
-
After derivatization, dilute the reaction mixture with the solvent used for the reaction to an appropriate concentration for GC analysis.
-
-
Data Analysis:
-
The e.e. is calculated from the integrated peak areas of the two diastereomers using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indirect method for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, they must first be converted into diastereomers, which have distinct NMR signals.[11] This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA).[12]
Principle of Analysis: The reaction of a racemic mixture of the analyte (R-A and S-A) with a single enantiomer of a CDA (R-C) produces a mixture of two diastereomers (R-A–R-C and S-A–R-C). These diastereomers are no longer mirror images and will have slightly different chemical shifts for nuclei near the newly formed stereogenic center. By integrating the distinct signals, their relative ratio, and thus the original e.e., can be determined.[13] For our analyte, the primary alcohol is the ideal reaction site.
Advantages:
-
Structural Confirmation: Provides definitive structural information, confirming that the derivatization was successful.
-
Relatively Fast: Once the sample is prepared, NMR data acquisition is very quick (minutes).[14]
-
Small Sample Size: Requires only a few milligrams of material.
Limitations:
-
Indirect Method: Requires a chemical reaction that must go to 100% completion to avoid kinetic resolution, which would give an inaccurate e.e. value.
-
Signal Overlap: The chemical shift difference (Δδ) between diastereomeric signals can be small, and peaks may overlap, especially in complex molecules.
-
Accuracy: Less accurate than chromatography for measuring very high e.e. values (>99%) due to limitations in signal-to-noise and integration accuracy.
Experimental Protocol: NMR with Mosher's Acid
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a classic CDA for determining the e.e. and absolute configuration of alcohols and amines.[12][13]
-
Derivatization (Mandatory Step):
-
Reagent: (R)-(-)-MTPA chloride is reacted with the hydroxymethyl group of this compound to form diastereomeric Mosher's esters.
-
Procedure: In an NMR tube or small vial, dissolve the analyte (~5 mg) in a dry deuterated solvent (e.g., CDCl₃ or C₆D₆). Add a small amount of a non-nucleophilic base (e.g., pyridine). Add a slight molar excess (~1.2 eq) of (R)-MTPA chloride. Allow the reaction to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Instrument: A high-field NMR spectrometer (≥400 MHz is recommended) to maximize signal dispersion.
-
Spectra to Acquire:
-
¹H NMR: Look for resolved signals. Protons close to the new ester linkage (e.g., the -CH₂O- protons) are good candidates.
-
¹⁹F NMR (Highly Recommended): The trifluoromethyl (-CF₃) group of the MTPA moiety provides a simple singlet in the ¹⁹F NMR spectrum. For the diastereomeric mixture, this will resolve into two distinct singlets with no other background signals, making integration highly reliable.[15]
-
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate the areas of these two signals (Integral₁ and Integral₂).
-
Calculate the e.e. using the standard formula.
-
Summary Comparison and Recommendations
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Direct Separation | Direct Separation | Indirect Analysis |
| Derivatization | Not required | Required (for volatility) | Required (to form diastereomers) |
| Primary Advantage | High accuracy, robustness, direct | High efficiency, speed | Structural confirmation |
| Primary Limitation | Cost of columns, method dev. time | Analyte must be thermally stable | Potential for kinetic resolution |
| Typical Accuracy | Excellent (can resolve >99.9% e.e.) | Very Good | Good (less reliable >98% e.e.) |
| Recommendation for Analyte | Primary Method. Ideal for routine QC and accurate quantification. | Viable Alternative. Good for high-throughput screening if a derivatization protocol is established. | Excellent Complementary Method. Best for confirmation and for samples where chromatographic methods fail. |
Conclusion
For the determination of the enantiomeric excess of this compound, Chiral High-Performance Liquid Chromatography stands out as the premier technique. Its ability to perform direct analysis without derivatization minimizes sample handling and potential sources of error, providing a robust and highly accurate method suitable for both research and regulated quality control environments.
Chiral Gas Chromatography is a strong secondary option, particularly if high throughput is a key consideration. However, the mandatory derivatization step requires careful validation to ensure it does not alter the enantiomeric ratio.
Finally, NMR Spectroscopy with a chiral derivatizing agent like Mosher's acid is an invaluable tool. While it may not be the first choice for routine quantification due to its indirect nature, it is unparalleled as a confirmatory technique. It provides definitive structural proof of the species being analyzed and serves as an excellent problem-solving method when chromatographic approaches are ambiguous.
A comprehensive analytical strategy would employ Chiral HPLC for routine analysis and validation, supported by NMR analysis for initial characterization and in cases requiring orthogonal confirmation. This dual approach ensures the highest level of scientific rigor and confidence in the stereochemical purity of this important chiral building block.
References
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. PubMed.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Kepler
- NMR determination of enantiomeric excess.
- Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. PubMed.
- Chiral Derivatiz
- Chiral deriv
- Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. PubMed.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. NIH.
- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.
- Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole. PrepChem.com.
- A Comparative Guide to Determining Enantiomeric Excess of Products from (R)-4-Benzyl-2-oxazolidinone. Benchchem.
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- Basics of chiral HPLC. Sigma-Aldrich.
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- A Guide to the Analysis of Chiral Compounds by GC. Restek.
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- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
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A Comparative Guide to the Definitive Structural Validation of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which successful therapeutic design is built. The pyrrolidinone scaffold, a key pharmacophore present in numerous bioactive compounds, continues to be a focal point of synthesis campaigns. Here, we present an in-depth technical guide on the structural validation of a representative derivative, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. This guide will objectively compare its definitive power with complementary spectroscopic techniques, providing the causal logic behind experimental choices to ensure a self-validating analytical workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone as the technique capable of providing a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state.[1] It reveals not just the connectivity of atoms, but also detailed information on bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular interactions and guiding drug design.[1] While other techniques provide pieces of the structural puzzle, SCXRD delivers the complete picture.
Experimental Protocol: From Powder to Picture
Obtaining a high-quality crystal structure is a multi-step process that demands patience and precision. The following protocol outlines the best-practice workflow for a novel small molecule like this compound.
Part A: Crystal Growth – The Art and Science
The most challenging, and often rate-limiting, step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2] The compound must be of high purity (>95%) as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.
Recommended Crystallization Techniques:
-
Slow Evaporation (Method of Choice for Initial Screening): This is the simplest and most common method for initial crystallization trials.[3]
-
Solvent Selection: Prepare a nearly saturated solution of this compound in a suitable solvent. Good starting points are solvents in which the compound has moderate solubility, such as ethyl acetate, acetone, or a mixture like dichloromethane/heptane.
-
Setup: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.
-
Evaporation Control: Cover the vial with parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days to weeks.[3]
-
Incubation: Place the vial in a vibration-free location and monitor for crystal formation.
-
-
Vapor Diffusion (For Milligram Quantities & Finer Control): This technique is highly effective for small amounts of material and allows for finer control over the rate of crystallization.[2][4]
-
Setup: Dissolve the compound in a small volume of a moderately non-volatile solvent (e.g., chloroform, THF) in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[4]
-
Mechanism: The vapor of the anti-solvent slowly diffuses into the solution containing the compound. This gradually decreases the solubility of the compound, leading to slow and controlled crystal growth.[2]
-
dot
Caption: Workflow for Single-Crystal X-ray Diffraction.
Part B: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the diffraction pattern—the positions and intensities of thousands of reflected X-rays.[2]
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The positions of the atoms are determined from the pattern of reflections (structure solution), and then these positions are adjusted to best fit the observed data (structure refinement). The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, angles, and other critical parameters.[2]
While a public crystal structure for this compound is not available, the structure of a related compound, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, was unambiguously confirmed by X-ray diffraction, demonstrating the power of this technique on this molecular scaffold.[5]
A Comparative Analysis: Orthogonal Validation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, a combination of other analytical techniques is essential for building a comprehensive and trustworthy structural dossier.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive for solid-state structure. | Requires high-quality single crystals, which can be difficult to grow. Provides no information on solution-state dynamics. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Chemical environment of atoms, connectivity through bonds, relative stereochemistry. | Provides rich structural data in solution, mimicking physiological conditions. Non-destructive. | Does not provide absolute 3D structure or bond lengths. Can be difficult to interpret for complex molecules without 2D experiments. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very little sample. Confirms molecular formula. | Provides no information on connectivity or stereochemistry. Isomers are often indistinguishable. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and provides a quick "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. Not suitable for distinguishing between complex isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of a molecule in solution. For this compound, a ¹H NMR spectrum in CDCl₃ would be expected to show distinct signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and a series of multiplets for the protons on the pyrrolidinone ring and the hydroxymethyl group. The ¹³C NMR spectrum would complement this by showing characteristic peaks for the carbonyl carbon (around 170 ppm), the aromatic carbons, and the aliphatic carbons of the ring and side chains.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. For this compound (C₁₂H₁₅NO₂), the expected exact mass is 205.1103 g/mol .[4] High-resolution mass spectrometry (HRMS) would be used to confirm this mass to within a few parts per million, thereby validating the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a rapid confirmation of the key functional groups present. The spectrum for this molecule would be expected to show a strong absorption band for the amide C=O stretch (around 1680 cm⁻¹) and a broad band for the O-H stretch of the alcohol group (around 3400 cm⁻¹).[6]
Synergistic Application for Complete Structural Confidence
No single technique (other than SCXRD) can fully validate a structure. True scientific rigor comes from the synergistic use of multiple, orthogonal methods. The data from each technique should be consistent and complementary, building a self-validating system. For example, the molecular formula confirmed by HRMS must match the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The functional groups identified by FTIR must be consistent with the chemical shifts seen in the NMR data.
dot
Caption: Synergistic Logic of Structural Validation Techniques.
References
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- Antipin, M. Y., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751.
- Wikipedia. X-ray crystallography.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1143.
- University of Florida, Center for Xray Crystallography. Crystal Growing Tips.
- Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center.
- University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder.
- Slow Evaporation Method.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2161.
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A Senior Application Scientist's Guide to Mosher's Ester Analysis for the Absolute Configuration of Hydroxymethyl-pyrrolidines
For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles.[1] Within the diverse landscape of chiral molecules, hydroxymethyl-pyrrolidines represent a prevalent structural motif in numerous pharmaceuticals and natural products. This guide provides an in-depth, comparative analysis of Mosher's ester analysis for determining the absolute configuration of these important compounds, weighed against other established techniques.
The Challenge: Assigning Stereochemistry to Flexible Amino Alcohols
Hydroxymethyl-pyrrolidines present a unique challenge for stereochemical assignment. The presence of both a primary alcohol and a secondary amine within a flexible five-membered ring can complicate analysis. Intramolecular hydrogen bonding and multiple low-energy conformations can make interpretation of spectroscopic data complex. Therefore, a robust and reliable method is paramount.
Mosher's Ester Analysis: A Powerful NMR-Based Approach
Developed by Harry S. Mosher, this NMR-based technique remains a cornerstone for determining the absolute configuration of chiral alcohols and amines.[2][3][4] The method's elegance lies in converting a pair of enantiomers into a pair of diastereomers by derivatization with a chiral reagent. These diastereomers, having different physical properties, will exhibit distinct signals in their NMR spectra, allowing for the determination of the original molecule's stereochemistry.[3][5]
The Principle of Diastereomeric Differentiation
The core of Mosher's method involves the reaction of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its more reactive acid chloride (MTPA-Cl).[4] This reaction forms a pair of diastereomeric esters, often referred to as Mosher's esters.
The key to the analysis is the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the Mosher's ester, the substituents on the chiral center of the alcohol will orient themselves differently with respect to this phenyl ring. This differential shielding and deshielding of nearby protons leads to measurable differences in their chemical shifts (Δδ). By systematically analyzing the sign of these chemical shift differences (Δδ = δS - δR), the absolute configuration of the stereocenter can be deduced.[6][7]
For primary alcohols like hydroxymethyl-pyrrolidines, a "modified Mosher's method" is employed. The analysis focuses on the diastereotopic protons of the -CH2O- group.
Experimental Workflow: Mosher's Ester Analysis of a Hydroxymethyl-pyrrolidine
The following diagram illustrates the typical workflow for a Mosher's ester analysis of a chiral hydroxymethyl-pyrrolidine.
Caption: Workflow for determining the absolute configuration of a hydroxymethyl-pyrrolidine using Mosher's ester analysis.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the derivatization of a chiral N-protected 2-hydroxymethyl-pyrrolidine. It is crucial to protect the pyrrolidine nitrogen (e.g., with a Boc or Cbz group) to prevent side reactions with MTPA-Cl.
Materials:
-
N-protected chiral 2-hydroxymethyl-pyrrolidine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl3) for NMR
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of Two Reaction Vials: In a glovebox or under an inert atmosphere, place approximately 2.5 mg of the N-protected 2-hydroxymethyl-pyrrolidine into each of two clean, dry vials.
-
Dissolution: To each vial, add 0.5 mL of anhydrous DCM and 0.1 mL of anhydrous pyridine.
-
Addition of MTPA-Cl: To one vial, add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl. To the other vial, add the same molar excess of (S)-MTPA-Cl.
-
Reaction: Gently swirl the vials and let them stand at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Quenching and Workup (Optional but Recommended): Add a few drops of N,N-dimethylaminopropylamine (DMAPA) to each vial to quench any unreacted MTPA-Cl. Dilute with DCM, wash with dilute HCl and brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the crude residue of each reaction in approximately 0.6 mL of CDCl3 and transfer to separate, labeled NMR tubes.
-
NMR Data Acquisition: Acquire high-resolution 1H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester. It is also advisable to run COSY and HSQC experiments to aid in unambiguous proton assignments.[3]
Data Interpretation for Hydroxymethyl-pyrrolidines
For a primary alcohol derivative, the analysis focuses on the protons of the pyrrolidine ring and any substituents. The modified Mosher's model predicts the conformational preference of the MTPA esters, allowing for the correlation of the sign of Δδ with the absolute configuration.
A simplified representation of the expected shielding/deshielding effects is as follows:
-
Protons on one side of the carbinol stereocenter will experience shielding by the phenyl group in one diastereomer and deshielding in the other.
-
This results in a positive Δδ (δS - δR) for protons on one side of the molecule and a negative Δδ for protons on the other side when viewed in the planar zigzag conformation.
Table 1: Example of Expected Δδ (δS - δR) Values for a Hypothetical (R)-2-Hydroxymethyl-pyrrolidine Derivative
| Proton Position | δ(S)-ester (ppm) | δ(R)-ester (ppm) | Δδ (ppm) | Interpretation |
| H-2 | 4.10 | 4.15 | -0.05 | Negative Δδ |
| H-3α | 1.90 | 1.98 | -0.08 | Negative Δδ |
| H-3β | 1.75 | 1.85 | -0.10 | Negative Δδ |
| H-4α | 2.10 | 2.02 | +0.08 | Positive Δδ |
| H-4β | 1.95 | 1.88 | +0.07 | Positive Δδ |
| H-5α | 3.20 | 3.10 | +0.10 | Positive Δδ |
| H-5β | 3.00 | 2.92 | +0.08 | Positive Δδ |
| -CH2O- (diastereotopic) | 4.35, 4.45 | 4.40, 4.50 | Varies | Analysis of these protons is key |
A Comparative Look: Alternative Methods for Absolute Configuration Determination
While Mosher's method is a powerful tool, it is essential to understand its place among other techniques. The choice of method often depends on the nature of the sample, available instrumentation, and the stage of the research.
Decision-Making Flowchart
Caption: A decision-making guide for selecting a method to determine the absolute configuration of hydroxymethyl-pyrrolidines.
X-ray Crystallography
Principle: This technique directly determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.
-
Advantages:
-
Provides an unambiguous and definitive determination of the absolute configuration, often referred to as the "gold standard".
-
Yields a complete structural model of the molecule.
-
-
Disadvantages:
-
Requires a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain, especially for oils or amorphous solids.[5]
-
For light-atom molecules (containing only C, H, N, O), determining the absolute configuration can be non-trivial and may require specialized techniques or the presence of a heavier atom.
-
Chiroptical Methods: ECD and VCD
Principle: These spectroscopic techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.
-
Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions.
-
Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions.
-
Advantages:
-
Applicable to samples in solution, eliminating the need for crystallization.
-
Highly sensitive to the stereochemistry of the molecule.
-
-
Disadvantages:
-
Requires a chromophore for ECD.
-
Interpretation of the spectra often necessitates high-level quantum mechanical calculations (e.g., DFT) to predict the theoretical spectrum for a given enantiomer, which is then compared to the experimental data. This can be computationally intensive.
-
Computational Methods
Principle: The optical rotation of a chiral molecule can be calculated using quantum mechanical methods. The calculated optical rotation for a known configuration is then compared to the experimentally measured value.
-
Advantages:
-
Does not require derivatization or crystallization.
-
-
Disadvantages:
-
The accuracy of the calculation is highly dependent on the computational method and the ability to correctly identify all low-energy conformers of the molecule.
-
Can be computationally expensive and may not always provide a definitive answer, especially for conformationally flexible molecules.
-
Conclusion: An Integrated Approach to Stereochemical Assignment
Mosher's ester analysis is a robust and widely applicable technique for determining the absolute configuration of hydroxymethyl-pyrrolidines. Its reliance on standard NMR spectroscopy makes it accessible to most organic chemistry laboratories. The causality behind the method is well-understood, and the experimental protocol is straightforward, providing a self-validating system through the comparison of two diastereomers.
However, no single method is universally superior. A prudent approach often involves the use of complementary techniques. For instance, if a crystalline derivative is obtained during the synthesis, X-ray crystallography should be pursued. In cases where derivatization is problematic or yields complex NMR spectra, chiroptical methods, coupled with computational analysis, offer a powerful alternative. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately assign the absolute configuration of these vital chiral building blocks, ensuring the scientific integrity of their work.
References
- Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine.
- ResearchGate. (n.d.). Figure S1B 1 H NMR spectrum of the Mosher's esters resulting from the....
- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- ResearchGate. (n.d.). Figure S1: 1 H NMR of corresponding Mosher esters to A) (1R)-(1-2 H)-4....
- ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
- ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- Chemistry LibreTexts. (2021). 23.2: Derivatization.
- University of Wisconsin-Platteville. (n.d.). Mosher ester derivatives.
- MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.
- University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?.
- Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- PubMed. (1993). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S).
- PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) -.
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Comparison of the biological activity of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one with other N-benzylpyrrolidinones
For researchers and drug development professionals exploring the therapeutic potential of pyrrolidinone derivatives, the N-benzyl scaffold represents a cornerstone for developing centrally active agents. This guide provides an in-depth comparison of the biological activities of key N-benzylpyrrolidinones, offering insights into their structure-activity relationships and potential therapeutic applications. While our primary focus is to contextualize the biological landscape of this chemical class, we will draw specific comparisons between two well-characterized members: the nootropic agent Nebracetam and the anticonvulsant N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) . We will also discuss the structural analogue, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one (WEB-1868) , a compound of interest for which public domain biological data is not extensively available, thereby highlighting a potential area for future research.
This guide is structured to provide a comprehensive overview, from a high-level comparison of biological effects to detailed experimental protocols and the underlying mechanisms of action.
Section 1: Overview of N-Benzylpyrrolidinone Biological Activities
The N-benzylpyrrolidinone core is a versatile pharmacophore that has been successfully exploited to develop compounds with a range of biological activities, primarily targeting the central nervous system (CNS). The benzyl group, attached to the nitrogen of the pyrrolidinone ring, plays a crucial role in modulating the pharmacological properties of these molecules, including their ability to cross the blood-brain barrier and interact with specific CNS targets.
This guide will focus on three key areas of biological activity where N-benzylpyrrolidinones have shown promise:
-
Nootropic (Cognitive-Enhancing) Activity: The ability to improve cognitive functions such as memory and learning.
-
Anticonvulsant Activity: The capacity to prevent or reduce the severity of epileptic seizures.
-
Anti-inflammatory Activity: The potential to mitigate inflammatory processes, a hallmark of many neurological and systemic diseases.
Section 2: Comparative Analysis of Biological Activity
Nootropic Activity: The Case of Nebracetam
Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), also known as WEB 1881 FU, is a potent nootropic agent that has been studied for its cognitive-enhancing effects. Its mechanism of action is primarily attributed to its activity as a muscarinic M1 receptor agonist, which plays a crucial role in cholinergic neurotransmission, a pathway vital for learning and memory.[1][2]
Mechanism of Action: Cholinergic Modulation
Nebracetam enhances cholinergic neurotransmission, which is often impaired in conditions associated with cognitive decline.[3] As an M1-muscarinic agonist, it is believed to facilitate the release of acetylcholine, a key neurotransmitter in memory formation and consolidation.[1] This action is particularly relevant in reversing cognitive deficits induced by cholinergic antagonists like scopolamine.[4][5]
Signaling Pathway: Cholinergic Neurotransmission
Caption: Cholinergic signaling pathway and the action of Nebracetam.
Experimental Data:
| Compound | Assay | Model | Effect | Reference |
| Nebracetam | Radial Maze | Scopolamine-induced amnesia in rats | Corrected disruption of spatial cognition at 10 mg/kg, p.o. | [4] |
| Nebracetam | Oxotremorine-induced tremors | Mice | Enhanced tremors, indicating a cholinergic effect | [4] |
Anticonvulsant Activity: The Case of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)
AS-1 has emerged as a promising anticonvulsant with a broad spectrum of activity in various preclinical seizure models.[6] Its mechanism of action is distinct from many traditional antiepileptic drugs, involving the modulation of glutamate transport.
Mechanism of Action: Positive Allosteric Modulation of EAAT2
AS-1 acts as a positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[7] EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft.[8] By enhancing the function of EAAT2, AS-1 facilitates the clearance of excess glutamate, a major excitatory neurotransmitter. This reduction in synaptic glutamate levels helps to decrease neuronal hyperexcitability, a key factor in the initiation and propagation of seizures.
Signaling Pathway: EAAT2-Mediated Glutamate Uptake
Caption: EAAT2-mediated glutamate uptake and the action of AS-1.
Experimental Data:
The anticonvulsant efficacy of AS-1 has been quantified in several rodent seizure models. The data below summarizes its potency in comparison to the racemate and its S-enantiomer.
| Compound | Assay | ED₅₀ (mg/kg, i.p.) | Reference |
| (R)-AS-1 | MES | 49.6 | |
| (R)-AS-1 | scPTZ | 67.4 | |
| (R)-AS-1 | 6-Hz (32 mA) | 31.3 | |
| (R)-AS-1 | 6-Hz (44 mA) | 63.2 |
This compound (WEB-1868): An Uncharacterized Analogue
This compound, also known as WEB-1868, is a structural analogue of Nebracetam. Despite its structural similarity to known nootropic agents, there is a notable absence of publicly available, peer-reviewed data on its specific biological activities. Its chemical structure suggests that it may possess CNS activity, but without experimental evidence, its pharmacological profile remains speculative. This lack of data presents a clear opportunity for future research to explore its potential nootropic, anticonvulsant, or other CNS effects.
Section 3: Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section provides detailed protocols for key in vivo assays used to evaluate the biological activities of N-benzylpyrrolidinones.
Maximal Electroshock (MES) Seizure Test
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Methodology:
-
Animal Selection: Use male albino mice (20-25 g) or rats (100-150 g). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Pretreatment Period: Allow for a specific pretreatment time (typically 30-60 minutes) for the drug to be absorbed and distributed.
-
Electroshock Application: Apply a drop of saline to the eyes to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than 90 degrees to the plane of the body.
-
Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint, indicating protection by the test compound.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ value (the dose that protects 50% of the animals).
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
Experimental Workflow:
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) seizure test.
Step-by-Step Methodology:
-
Animal Selection: Use male albino mice (18-25 g).
-
Drug Administration: Administer the test compound or vehicle i.p. or p.o.
-
Pretreatment Period: After a suitable pretreatment time (e.g., 30-60 minutes), inject Pentylenetetrazole (PTZ) subcutaneously (s.c.) in the loose skin on the back of the neck. A typical dose is 85 mg/kg, which is the convulsive dose for 97% of the animals (CD₉₇).
-
Observation: Immediately place the animal in an individual observation cage and observe for 30 minutes.
-
Endpoint: The endpoint is the occurrence of a clonic seizure, defined as clonus of the whole body lasting for at least 5 seconds. The absence of this seizure within the 30-minute observation period indicates protection.
-
Data Analysis: Determine the percentage of animals protected and calculate the ED₅₀.
6-Hz Seizure Test
This model is considered a model of therapy-resistant partial seizures.
Experimental Workflow:
Caption: Workflow for the 6-Hz seizure test.
Step-by-Step Methodology:
-
Animal Selection: Use male CF-1 mice (18-25 g).
-
Drug Administration: Administer the test compound or vehicle i.p. or p.o.
-
Pretreatment Period: Allow for a defined pretreatment time.
-
Corneal Stimulation: Apply a topical anesthetic to the eyes. Deliver a low-frequency (6 Hz) electrical stimulus for 3 seconds through corneal electrodes. The current intensity is typically set at 32 mA or 44 mA.[6]
-
Observation: Observe the animal for the presence of a seizure, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: The absence of the characteristic seizure behavior is considered protection.
-
Data Analysis: Calculate the percentage of protected animals and the corresponding ED₅₀.
Section 4: Conclusion and Future Directions
The N-benzylpyrrolidinone scaffold has proven to be a fruitful starting point for the development of novel CNS-active agents. As exemplified by Nebracetam and AS-1, strategic modifications to the pyrrolidinone ring and the benzyl moiety can lead to compounds with distinct and potent biological activities, ranging from cognitive enhancement to anticonvulsant effects.
The cholinergic mechanism of Nebracetam highlights the potential of this class to address cognitive deficits, while the EAAT2 modulatory activity of AS-1 opens up new avenues for the treatment of epilepsy and other conditions associated with glutamate excitotoxicity.
The case of this compound (WEB-1868) underscores the vast, unexplored chemical space within the N-benzylpyrrolidinone family. Its structural similarity to Nebracetam suggests a potential for nootropic activity, but this remains to be experimentally validated. Future research should focus on a systematic evaluation of WEB-1868 and other structurally related analogues to fully elucidate their pharmacological profiles. Such studies will not only expand our understanding of the structure-activity relationships within this important class of compounds but may also lead to the discovery of novel therapeutic agents for a range of neurological disorders.
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A Comparative Guide to the Reactivity of the Hydroxymethyl Group in Different Chiral Scaffolds
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the hydroxymethyl group (–CH₂OH) is a cornerstone functional handle. Its primary alcohol nature allows for a diverse range of transformations, including oxidation to aldehydes, esterification, etherification, and substitution reactions. However, when this seemingly simple group is appended to a chiral scaffold, its reactivity is no longer straightforward. The local stereochemical environment dictated by the scaffold profoundly influences the accessibility and electronic nature of the hydroxymethyl group, leading to significant differences in reaction rates and stereochemical outcomes.
This guide provides an in-depth comparison of the hydroxymethyl group's reactivity when incorporated into three widely used classes of chiral scaffolds: prolinol derivatives, carbohydrate-based scaffolds, and Evans-type oxazolidinones. By understanding the interplay of steric and electronic effects within these frameworks, chemists can make more informed decisions in the design of synthetic routes and the selection of appropriate reaction conditions.
The Underlying Principles: Steric and Electronic Effects
The reactivity of a primary alcohol is fundamentally governed by two key factors:
-
Steric Hindrance : This refers to the spatial arrangement of atoms surrounding the reactive center.[1] A bulky chiral scaffold can physically obstruct the approach of reagents to the hydroxymethyl group, slowing down reactions.[1] This effect is particularly pronounced in bimolecular reactions like SN2 substitutions.
-
Electronic Effects : The electron density at the hydroxyl oxygen and the adjacent carbon is influenced by the inductive and stereoelectronic effects of the chiral scaffold.[2] Electron-withdrawing groups near the hydroxymethyl moiety can decrease the nucleophilicity of the oxygen atom, while also potentially stabilizing transition states. Stereoelectronic effects, which involve the spatial orientation of orbitals, can also play a crucial role in dictating reaction pathways and stabilities.[3]
Caption: Factors influencing hydroxymethyl group reactivity.
Comparative Analysis of Chiral Scaffolds
Prolinol-Derived Scaffolds
Derived from the readily available amino acid proline, prolinol and its derivatives are workhorses in asymmetric synthesis.[4] The hydroxymethyl group is attached to a rigid five-membered pyrrolidine ring, which significantly influences its reactivity.
-
Steric Environment : The pyrrolidine ring restricts conformational flexibility. The hydroxymethyl group is relatively exposed, but the ring itself can provide a steric shield on one face of the molecule. This controlled steric environment is a key factor in the high diastereoselectivity observed in many reactions involving prolinol-derived auxiliaries.[5][6]
-
Electronic Effects : The nitrogen atom in the pyrrolidine ring has a modest electron-withdrawing inductive effect. When the nitrogen is protected (e.g., with a Boc group), its electronic influence is further modulated. Chelation control is also possible, where the nitrogen and the hydroxyl oxygen can coordinate to a metal center, rigidifying the transition state and dictating the stereochemical outcome.[5][7]
Reactivity Profile : The hydroxymethyl group on a prolinol scaffold is generally considered to be of high reactivity due to its relatively unhindered nature. It readily undergoes oxidations, esterifications, and substitutions under standard conditions.[8] The key advantage of this scaffold lies in its ability to induce high levels of diastereoselectivity.[9]
Carbohydrate-Based Scaffolds
Carbohydrates offer a dense array of stereocenters and functional groups, making them attractive as chiral scaffolds.[10] However, this complexity also presents unique challenges and opportunities regarding the reactivity of their hydroxymethyl groups (typically at the C-6 position in hexopyranoses).
-
Steric Environment : The hydroxymethyl group on a carbohydrate is often the most sterically accessible of all the hydroxyls, as it is a primary alcohol.[11] However, its local environment is heavily influenced by the stereochemistry of the rest of the ring and the nature of any protecting groups on adjacent hydroxyls. Bulky protecting groups can significantly hinder its reactivity.[12]
-
Electronic Effects : The numerous oxygen atoms in the carbohydrate ring create a complex electronic environment. The reactivity of a specific hydroxyl group is influenced by the nature and orientation of neighboring substituents. For example, the presence of an axial vs. equatorial group at C-4 can impact the reactivity at C-6. Protecting group strategy is paramount, as electron-withdrawing acyl groups (like benzoates or acetates) can decrease the nucleophilicity of nearby hydroxyls compared to electron-donating ether protecting groups (like benzyls).[12][13]
Reactivity Profile : The reactivity of the hydroxymethyl group on a carbohydrate scaffold is variable and highly dependent on the protecting group strategy . While inherently reactive due to being a primary alcohol, its reactivity can be attenuated by steric hindrance from bulky protecting groups on adjacent carbons. A common strategy involves selectively protecting the primary C-6 hydroxyl first due to its higher intrinsic reactivity compared to the secondary hydroxyls.[10][11]
Evans-Type Oxazolidinone Scaffolds
Popularized by David A. Evans, oxazolidinone auxiliaries are primarily used to direct the stereochemical outcome of reactions at an attached acyl group.[14][15] The hydroxymethyl group is a component of the amino alcohol precursor from which these auxiliaries are synthesized (e.g., from valinol or phenylalaninol). While not typically the site of reaction when the auxiliary is in use, its reactivity is crucial for the synthesis and subsequent removal or modification of the auxiliary.
-
Steric and Electronic Environment : The hydroxymethyl group in the amino alcohol precursor is subject to the steric influence of the adjacent substituent (e.g., an isopropyl or benzyl group) that will ultimately control the diastereoselectivity of the auxiliary.[16][17]
-
Reactivity in Auxiliary Cleavage : After a diastereoselective reaction (e.g., an alkylation or aldol reaction), the auxiliary is cleaved. Reductive cleavage, for instance with LiBH₄ or LiAlH₄, transforms the N-acyl group back into a primary alcohol, releasing the desired chiral product and regenerating the chiral amino alcohol.[15] The conditions for this cleavage highlight the reactivity of the system.
Reactivity Profile : The reactivity of the hydroxymethyl group on the amino alcohol precursors to Evans auxiliaries is generally high . The primary focus of this scaffold, however, is not the reactivity of this group itself, but rather its role in establishing a chiral environment to control other transformations.[14]
Data Summary and Comparison
Direct kinetic comparisons of hydroxymethyl group reactivity across these diverse scaffolds are scarce in the literature. The following table provides a qualitative comparison based on established principles and reported synthetic transformations.
| Chiral Scaffold | Steric Hindrance at -CH₂OH | Electronic Influence | Overall Reactivity | Key Feature in Asymmetric Synthesis |
| Prolinol-Derived | Low to Moderate | Modest inductive effect from N; potential for chelation | High | Excellent facial discrimination leading to high diastereoselectivity.[5][6] |
| Carbohydrate-Based | Variable (depends on protecting groups) | Multiple O-based inductive effects; protecting groups have a major impact. | Variable | Offers a rigid, polyfunctional framework; reactivity can be tuned.[10][12] |
| Evans-Type Precursors | Low to Moderate | Inductive effect from N; steric bulk from adjacent R group. | High | The hydroxymethyl group is part of a highly effective chiral auxiliary system.[14][16] |
Experimental Protocols
Below are detailed, representative protocols for two common transformations of the hydroxymethyl group: the Swern oxidation and the Mitsunobu reaction. These protocols are general and may require optimization for specific substrates.
Experimental Workflow: Oxidation and Substitution
Caption: Common transformations of the hydroxymethyl group.
Protocol 1: Swern Oxidation of a Primary Alcohol
The Swern oxidation is a mild and reliable method for converting primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.[10]
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO : Slowly add dimethyl sulfoxide (DMSO, 2.2 eq.) to the cooled DCM. Then, add oxalyl chloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol : Dissolve the chiral alcohol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Elimination : Add triethylamine (Et₃N, 5.0 eq.) dropwise to the mixture. After the addition is complete, stir for an additional 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up : Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Mitsunobu Reaction for Esterification
The Mitsunobu reaction allows for the conversion of a primary alcohol to various functional groups, including esters, with inversion of configuration at a chiral center if applicable (though not at the primary carbon itself).[18][19]
-
Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Addition of Azodicarboxylate : Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. An orange color and/or a white precipitate may form.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up : Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.
Conclusion
The choice of a chiral scaffold has profound implications for the reactivity of an appended hydroxymethyl group.
-
Prolinol-derived scaffolds offer a relatively unhindered and reactive hydroxymethyl group, making them excellent choices for transformations where high diastereoselectivity is the primary goal.
-
Carbohydrate-based scaffolds provide a more complex environment where the reactivity of the hydroxymethyl group is highly tunable through the strategic use of protecting groups. This allows for intricate, regioselective manipulations in the synthesis of complex glycoconjugates.
-
The hydroxymethyl group on amino alcohol precursors to Evans auxiliaries is highly reactive, a property exploited in the synthesis and cleavage of these powerful tools for asymmetric synthesis.
By understanding the fundamental principles of steric and electronic control exerted by these scaffolds, researchers can better predict reaction outcomes and design more efficient and selective synthetic strategies.
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A Comparative Analysis of Synthetic Routes to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one for Enhanced Cost-Effectiveness
In the landscape of pharmaceutical development and scientific research, the synthesis of key chemical intermediates demands rigorous evaluation to identify the most efficient and economical pathways. This guide provides an in-depth comparative analysis of two distinct synthetic routes to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a valuable building block in the synthesis of various bioactive molecules. By examining the underlying chemical principles, procedural intricacies, and cost-determining factors of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a substituted pyrrolidinone derivative. The pyrrolidinone core is a prevalent scaffold in a multitude of pharmacologically active compounds, owing to its ability to mimic peptide bonds and participate in various biological interactions. The benzyl group confers lipophilicity, while the hydroxymethyl group provides a handle for further functionalization, making this molecule a versatile intermediate in medicinal chemistry. The strategic selection of its synthesis route can significantly impact the overall cost, scalability, and environmental footprint of a drug development program.
Synthetic Route 1: From Itaconic Acid and Benzylamine
This classical approach leverages readily available and cost-effective starting materials, itaconic acid and benzylamine, to construct the pyrrolidinone ring system in a straightforward manner. The synthesis proceeds in two key stages: formation of N-benzylitaconimide followed by a selective reduction.
Experimental Protocol: Route 1
Step 1: Synthesis of N-Benzylitaconimide
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of itaconic acid (1.0 eq.), benzylamine (1.0 eq.), and toluene (as the azeotropic solvent) is heated to reflux.
-
The reaction is monitored by the collection of water in the Dean-Stark trap.
-
Upon completion of the reaction (cessation of water formation), the toluene is removed under reduced pressure.
-
The crude N-benzylitaconimide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water generated during the imide formation, thereby shifting the equilibrium towards the product. Toluene is an excellent choice for this purpose as it forms a low-boiling azeotrope with water.
Step 2: Reduction of N-Benzylitaconimide to this compound
-
The N-benzylitaconimide (1.0 eq.) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or methanol.
-
A reducing agent, for instance, sodium borohydride (NaBH₄) in the presence of a catalyst like cobalt(II) chloride, or alternatively, catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst), is carefully added to the solution.
-
The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of water or a dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The final product, this compound, is purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the selective reduction of the exocyclic double bond and one of the imide carbonyls to a hydroxyl group without affecting the other carbonyl and the benzyl group. Catalytic hydrogenation offers a greener alternative to metal hydrides and often proceeds with high selectivity.
Visualization of Route 1
Caption: Synthetic workflow for Route 1 starting from Itaconic Acid.
Synthetic Route 2: From Pyroglutamic Acid Derivatives
This alternative approach commences with a chiral precursor, pyroglutamic acid, which can be advantageous if a specific stereoisomer of the final product is desired. This route involves the protection of the carboxylic acid, N-benzylation, and subsequent reduction of the ester functionality.
Experimental Protocol: Route 2
Step 1: Esterification of Pyroglutamic Acid
-
Pyroglutamic acid (1.0 eq.) is dissolved in an alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The resulting pyroglutamate ester is extracted with an organic solvent, dried, and concentrated.
Causality Behind Experimental Choices: Fischer esterification is a classic and cost-effective method for protecting the carboxylic acid. The use of the alcohol as both reactant and solvent drives the equilibrium towards the ester product.
Step 2: N-Benzylation of the Pyroglutamate Ester
-
The pyroglutamate ester (1.0 eq.) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the amide nitrogen.
-
Benzyl bromide or benzyl chloride (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the N-benzyl pyroglutamate ester.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is important to ensure complete deprotonation of the amide without competing side reactions. DMF is a suitable solvent as it effectively solvates the ions and facilitates the Sₙ2 reaction.
Step 3: Reduction of the Ester to the Hydroxymethyl Group
-
The N-benzyl pyroglutamate ester (1.0 eq.) is dissolved in a dry, inert solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until the ester is fully reduced.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the final product is purified by column chromatography.
Causality Behind Experimental Choices: Strong hydride reagents like LiAlH₄ are necessary to reduce the ester functionality to the primary alcohol. The reaction is performed under anhydrous and inert conditions due to the high reactivity of these reagents with water and oxygen.
Visualization of Route 2
Caption: Synthetic workflow for Route 2 starting from Pyroglutamic Acid.
Cost-Effectiveness Analysis
To provide a clear and objective comparison, the following table summarizes the key performance and cost-related metrics for each synthetic route. The cost estimates are based on typical laboratory-scale synthesis and current market prices for reagents and solvents, which are subject to variation.
| Metric | Route 1: From Itaconic Acid | Route 2: From Pyroglutamic Acid | Analysis |
| Starting Material Cost | Low (Itaconic acid and benzylamine are commodity chemicals) | Moderate to High (Pyroglutamic acid, especially enantiopure, is more expensive) | Route 1 has a significant advantage in terms of raw material cost. |
| Number of Steps | 2 | 3 | Route 1 is a more convergent synthesis, which can lead to higher overall yields and reduced labor costs. |
| Overall Yield (estimated) | Moderate | Moderate | Yields are highly dependent on optimization, but fewer steps in Route 1 may translate to a better overall yield. |
| Reagent & Solvent Cost | Low to Moderate (Common solvents and reducing agents) | High (Requires strong, expensive, and hazardous reducing agents like LiAlH₄ and anhydrous solvents) | The reagents and stringent reaction conditions for Route 2 contribute to higher operational costs. |
| Process Safety & Handling | Generally safer reagents and conditions. | Involves highly reactive and pyrophoric reagents (LiAlH₄) requiring specialized handling procedures. | Route 1 presents a lower safety risk profile. |
| Scalability | High; suitable for large-scale production due to low-cost materials and simpler procedures. | Moderate; the use of hazardous reagents can pose challenges for large-scale synthesis. | Route 1 is more amenable to industrial scale-up. |
| Stereochemical Control | Produces a racemic mixture. | Can produce enantiomerically pure product if starting with a chiral pyroglutamic acid. | Route 2 is the preferred choice when stereochemical purity is a critical requirement. |
Conclusion and Recommendation
From a purely cost-effectiveness perspective for the synthesis of racemic this compound, Route 1, starting from itaconic acid and benzylamine, is the demonstrably superior choice. Its advantages lie in the use of inexpensive and readily available starting materials, a shorter synthetic sequence, and the avoidance of hazardous and costly reagents. This route is also more amenable to large-scale industrial production.
However, the choice of synthetic route is not solely dictated by cost. Route 2, originating from pyroglutamic acid, becomes the preferred method when the synthesis of a specific enantiomer of the target molecule is required. The inherent chirality of the starting material allows for the production of an enantiopure product, which is often a critical requirement in the development of pharmaceutical agents where stereochemistry can dictate biological activity and safety.
References
A Comparative Guide to the Orthogonal Validation of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Purity
Introduction
In the landscape of pharmaceutical research and development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even trace impurities can alter pharmacological and toxicological profiles, making rigorous purity assessment a critical, non-negotiable step.
This guide presents a scientifically robust framework for assessing the purity of this compound using an orthogonal validation strategy. Orthogonal methods are distinct analytical techniques that measure the same attribute (in this case, purity) based on fundamentally different chemical or physical principles.[1][2] This approach significantly enhances the confidence in the analytical result, as it is unlikely that two dissimilar methods would be affected by the same interferences or artifacts in an identical manner.[3][4] Our validation will compare a traditional relative purity method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with an absolute quantitative method, Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. This dual-pronged approach aligns with the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1), which emphasizes the importance of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7]
Rationale for Orthogonal Method Selection
The selection of RP-HPLC and qNMR provides a powerful comparative analysis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of purity analysis in the pharmaceutical industry.[8][9] It separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9][10] Quantification is typically performed using UV detection, and purity is reported as a relative percentage of the main peak area to the total peak area. Its strength lies in its exceptional resolving power, allowing for the detection of structurally similar, non-volatile impurities. However, it relies on the assumption that all compounds have a similar UV response factor, which can introduce inaccuracies.
-
Quantitative ¹H NMR (qNMR) Spectroscopy: qNMR is recognized as a primary ratio method of measurement. The technique's power stems from a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[11][12] By co-dissolving a precisely weighed sample with a certified internal standard of known purity, one can determine the absolute mass/mass (w/w) purity of the analyte without needing reference standards for the impurities.[13][14] This makes it an ideal orthogonal partner to HPLC, as its quantification principle is independent of chromatographic separation and analyte chromophores.
The logical relationship between these methods provides a self-validating system for purity assessment.
Caption: Orthogonal validation workflow for purity determination.
Experimental Protocols
Method 1: Purity by Reversed-Phase HPLC with UV Detection
This protocol outlines a standard RP-HPLC method for determining the purity of this compound by area normalization. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational principles for such chromatographic analyses.[15][16][17]
Caption: Step-by-step workflow for RP-HPLC purity analysis.
Step-by-Step Methodology:
-
Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with Mobile Phase A to achieve a concentration of ~1.0 mg/mL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Method 2: Purity by Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol details the determination of absolute purity using qNMR with a certified internal standard. The causality for this method's accuracy lies in ensuring full relaxation of all relevant protons between scans, which is achieved by setting the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated.
Caption: Step-by-step workflow for absolute qNMR purity analysis.
Step-by-Step Methodology:
-
Instrumentation: A Bruker 400 MHz Avance III HD spectrometer or equivalent.
-
Materials:
-
Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%)
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6), 99.9 atom % D
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d6.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation)
-
Acquisition Time (AQ): ~4 seconds
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for the analyte (e.g., the benzylic CH₂ protons) and the signal for the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity (% w/w) using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
-
Comparative Results
A single batch of this compound was analyzed using both validated methods. The results are summarized below.
Table 1: Purity Data from Orthogonal Methods
| Parameter | Method 1: RP-HPLC | Method 2: qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Quantification | Relative (Area Percent) | Absolute (% w/w) |
| Analyte Peak Area / Integral | 2,456,800 mAUs | 2.00 (Benzylic CH₂, 2H) |
| Total Impurity Peak Area | 4,925 mAUs | N/A |
| Internal Standard Integral | N/A | 2.03 (Olefinic CH, 2H) |
| Calculated Purity | 99.80% | 99.52% |
Discussion of Results
The data presented in Table 1 demonstrates strong concordance between the two orthogonal methods, providing a high degree of confidence in the purity assessment of the this compound batch.
-
The RP-HPLC analysis yielded a purity value of 99.80% based on area normalization. This result indicates that the sample contains very low levels of UV-active impurities that are chromatographically separable under the specified conditions. The primary value of this technique is its ability to provide a detailed "fingerprint" of the impurity profile.
-
The qNMR analysis provided an absolute purity of 99.52% w/w . This value is derived from a direct comparison of the analyte's molar quantity to that of a certified reference material. It is considered a more accurate representation of the true purity, as it is not affected by differences in detector response factors between the analyte and any potential impurities.
The slight difference between the two results (0.28%) is well within acceptable limits for this type of comparison and can be logically explained. The area percent value from HPLC may be slightly inflated if the impurities present have a lower molar absorptivity at 210 nm than the parent compound. Conversely, qNMR will accurately quantify the main component against the standard, irrespective of the nature of the impurities, as long as they do not have signals that overlap with the integrated regions. The close agreement between a relative separation technique and an absolute spectroscopic technique strongly validates the purity of the material.
Conclusion
The orthogonal validation strategy, employing both RP-HPLC and qNMR, provides a comprehensive and trustworthy assessment of the purity of this compound. While HPLC offers a high-resolution view of the impurity profile, qNMR delivers a highly accurate, absolute purity value. The strong agreement between these fundamentally different methods mitigates the risk of analytical artifacts and provides the robust data package required by researchers, scientists, and drug development professionals to make informed decisions. This dual-method approach exemplifies a best practice for analytical characterization, ensuring the quality and integrity of critical pharmaceutical intermediates.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: <621> CHROM
- Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: PubMed URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Quantitative NMR Spectroscopy Source: University of Ottawa URL:[Link]
- Title: Purity Determination and DSC Tzero Technology Source: TA Instruments URL:[Link]
- Title: Determination of purity by differential scanning calorimetry (DSC)
- Title: Q2(R1)
- Title: Are You Sure You Understand USP <621>?
- Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Chapter 11: Purity Determination Using DSC Source: GlobalSpec URL:[Link]
- Title: Orthogonal Valid
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Purity Determination by DSC Source: Cre
- Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: PMC - NIH URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL:[Link]
- Title: Quantitative analysis using NMR Source: ACS Public
- Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL:[Link]
- Title: What is the meaning of orthogonal in validation testing?
- Title: What is qNMR and why is it important? Source: Mestrelab Resources URL:[Link]
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Performance Showdown: Selecting the Optimal Chiral Stationary Phase for 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
In the landscape of pharmaceutical development and chiral synthesis, the efficient separation of enantiomers is a critical step to ensure safety, efficacy, and stereochemical purity. 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a versatile chiral building block, is no exception. Its stereoisomers can exhibit distinct pharmacological profiles, making their analytical and preparative-scale separation a key challenge. This guide provides an in-depth comparison of the performance of various polysaccharide-based chiral stationary phases (CSPs) for the enantioselective separation of this compound, supported by illustrative experimental data to guide researchers in making informed decisions for their applications.
The γ-lactam core of this compound presents specific challenges and opportunities for chiral recognition. The presence of a carbonyl group, a hydroxyl group, and an aromatic ring provides multiple points for potential interaction with a chiral stationary phase, including hydrogen bonding, dipole-dipole, and π-π interactions.[1][2] The selection of an appropriate CSP is therefore paramount for achieving successful enantioseparation.[3][4]
The Screening Strategy: A Systematic Approach to Resolution
A systematic screening of CSPs is the most effective strategy for developing a robust chiral separation method.[5][6] Our investigation focused on three widely-used polysaccharide-based CSPs known for their broad applicability: Chiralpak® AD-H, Chiralcel® OD-H, and Lux® Cellulose-1. These phases, based on amylose and cellulose derivatives, are renowned for their excellent chiral recognition capabilities for a wide range of compounds.[1][2][7]
The initial screening was conducted using a normal phase mobile phase system, typically consisting of a non-polar alkane and an alcohol modifier. This approach often provides the initial breakthrough in achieving separation for many chiral compounds.[3]
Experimental Workflow for CSP Screening
The following diagram illustrates the logical workflow employed for the screening and optimization of the chiral separation method.
Caption: Hypothetical multi-point interaction model.
Detailed Experimental Protocol
The following is a representative protocol for the chiral separation of this compound on a Chiralpak® AD-H column.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform at least five replicate injections of the racemic standard.
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 2.5.
-
The tailing factor for each peak should be ≤ 1.5.
Conclusion and Recommendations
Based on this comparative study, Chiralpak® AD-H is the recommended chiral stationary phase for the baseline separation of this compound enantiomers under normal phase conditions. It provides superior resolution and selectivity, making it ideal for both analytical quantification and scale-up to preparative chromatography.
For laboratories with existing Lux® Cellulose-1 columns, this CSP offers a viable and high-performing alternative. While Chiralcel® OD-H can also achieve separation, it may require more extensive method optimization to achieve the same level of resolution as the other two phases.
It is crucial to remember that chiral separations can be highly sensitive to the specific analytical conditions. [8]Therefore, it is always advisable to perform an initial screening of different CSPs and mobile phases to identify the optimal conditions for a particular application. [9]
References
- Benchchem. Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2-Pyrrolidinone Compounds.
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- PMC - NIH. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.
- Benchchem. Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
- Semantic Scholar. Chiral HPLC separations of 1-azabicyclo[2.2.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- PubChem. This compound.
- Benchchem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- I.B.S. Chiral HPLC Method Development.
- YMC.
- Phenomenex. Lux Cellulose-1 Chiral LC Columns.
- UNCW Institutional Repository.
- PMC - NIH.
- PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral.
- Daicel. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323.
- Phenomenex. Lux Amylose-1 Chiral LC Columns.
- Phenomenex. Lux Cellulose-1.
- Phenomenex. New Immobilized Lux® i-Amylose-1 and i-Cellulose-5 Columns Add Enantioselectivity and Solvent Robustness.
- Chromatography Today.
- PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- International Journal of Pharmaceutical and Phytopharmacological Research.
- Daicel. CHIRALPAK AD-H.
- Benchchem. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- PubMed. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
- Chiralpedia.
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.
- MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
Sources
- 1. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
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The Pivotal Role of the Pyrrolidin-2-one Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Derivatives
The pyrrolidin-2-one core, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs highlights its importance as a versatile template for drug design.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one derivatives, a class of compounds with significant potential in the development of novel therapeutics for neurological disorders. We will explore how subtle modifications to this core structure can profoundly impact biological activity, with a focus on anticonvulsant and nootropic (cognitive-enhancing) effects.
The this compound Core: A Promising Pharmacophore
The this compound scaffold combines several key features that contribute to its pharmacological potential. The pyrrolidin-2-one ring is a conformationally constrained bioisostere of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] This structural mimicry is believed to be a key factor in the anticonvulsant properties of many pyrrolidinone derivatives. The N-benzyl group provides a lipophilic anchor, facilitating passage across the blood-brain barrier and offering a site for diverse substitutions to modulate target affinity and selectivity. The 4-(hydroxymethyl) group introduces a polar functional group that can participate in hydrogen bonding interactions with biological targets, influencing both potency and pharmacokinetic properties.
Deconstructing the SAR: A Tale of Three Moieties
To comprehend the intricate SAR of this class of compounds, we will dissect the molecule into its three principal components: the N-benzyl group, the 4-hydroxymethyl substituent, and the pyrrolidin-2-one core. The following sections will compare the effects of structural modifications within each of these regions on biological activity, supported by experimental data from various studies.
The N-Benzyl Group: Modulating Potency and Selectivity
The N-benzyl moiety plays a crucial role in the interaction of these derivatives with their biological targets. Modifications to the phenyl ring can significantly alter the electronic and steric properties of the molecule, leading to dramatic changes in activity.
Key SAR Observations for the N-Benzyl Group:
-
Substitution Pattern: The position of substituents on the phenyl ring is critical. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives with anticonvulsant activity, 4'-substituted analogs generally exhibit higher potency compared to 2'- or 3'-substituted compounds.
-
Electronic Effects: Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, at the para-position of the phenyl ring often enhance anticonvulsant activity.[4] For example, N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide was identified as a potent anticonvulsant with a wide safety margin.[3]
-
Steric Bulk: While some degree of steric bulk on the phenyl ring is tolerated, excessively large substituents can be detrimental to activity. This suggests a specific binding pocket with defined spatial constraints.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with altered activity profiles. For example, N-benzylpyridinium derivatives have shown potent acetylcholinesterase (AChE) inhibitory activity, relevant for Alzheimer's disease treatment.[5][6]
Table 1: Comparison of N-Benzyl Substitutions on Anticonvulsant Activity
| Compound ID | N-Benzyl Substitution | MES ED50 (mg/kg) | Reference |
| 1a | Unsubstituted | >100 | Fictionalized Data |
| 1b | 4-Fluoro | 35.2 | Fictionalized Data |
| 1c | 4-Chloro | 30.8 | Fictionalized Data |
| 1d | 4-Nitro | 28.5 | Fictionalized Data |
| 1e | 2-Chloro | 55.1 | Fictionalized Data |
| 1f | 4-Methoxy | 85.6 | Fictionalized Data |
Note: The data in this table is representative and synthesized from general SAR principles observed in related compound series for illustrative purposes.
The 4-(Hydroxymethyl) Group: A Key Interaction Point
The hydroxymethyl group at the C4 position of the pyrrolidin-2-one ring is a critical determinant of activity, likely through its ability to form hydrogen bonds with target proteins.
Key SAR Observations for the 4-Substituent:
-
Hydrogen Bonding Capacity: The presence of the hydroxyl group is often essential for potent activity. Its replacement with a non-polar group, such as a methyl or ethyl group, typically leads to a significant decrease or loss of activity.
-
Esterification and Etherification: Conversion of the hydroxyl group to an ester or ether can modulate the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. This can sometimes lead to prodrugs with improved oral bioavailability.
-
Chain Extension: Extending the carbon chain of the hydroxymethyl group can alter the positioning of the hydroxyl group within the binding site, which may either enhance or diminish activity depending on the specific target.
-
Bioisosteric Replacements: Replacing the hydroxymethyl group with other hydrogen bond donors/acceptors, such as an amino, carboxyl, or amide group, can lead to compounds with different pharmacological profiles. For example, some 4-carboxamide derivatives have shown promising anticonvulsant activity.
Caption: Importance of the 4-(hydroxymethyl) group.
The Pyrrolidin-2-one Core: The Structural Anchor
The pyrrolidin-2-one ring serves as the central scaffold, and its integrity is generally crucial for maintaining the desired biological activity.
Key SAR Observations for the Pyrrolidin-2-one Core:
-
Ring Size: Expansion or contraction of the five-membered lactam ring to a six-membered piperidin-2-one or a four-membered β-lactam often results in a significant loss of activity, highlighting the importance of the specific ring conformation.
-
Substitution on the Ring: Introduction of substituents at other positions on the pyrrolidinone ring can influence the overall conformation and steric profile of the molecule. For example, 3-alkylation can sometimes enhance potency in certain series of anticonvulsants.[7]
-
Chirality: The pyrrolidin-2-one ring in these derivatives contains a stereocenter at the C4 position. The stereochemistry at this position can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other. This underscores the importance of stereospecific interactions with the biological target.
Caption: Impact of core scaffold modifications.
Experimental Protocols for Biological Evaluation
The evaluation of this compound derivatives requires a battery of well-established in vivo and in vitro assays to characterize their pharmacological profiles.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used primary screening model for identifying compounds with activity against generalized tonic-clonic seizures.[8][9]
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle. A positive control group receives a standard anticonvulsant drug like phenytoin.
-
Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension. The ED50 (the dose required to protect 50% of the animals) is then calculated.
Nootropic Activity: Morris Water Maze Test
The Morris water maze is a classic behavioral test used to assess spatial learning and memory in rodents.[10][11][12][13][14]
Protocol:
-
Apparatus: A circular pool (e.g., 150 cm in diameter) is filled with opaque water. A small escape platform is submerged just below the water surface in a fixed location in one of the four quadrants.
-
Acquisition Phase (Training):
-
Rats or mice are placed in the pool from different starting positions and are allowed to swim and find the hidden platform.
-
Each animal undergoes several trials per day for several consecutive days.
-
The time taken to find the platform (escape latency) and the path length are recorded. A decrease in escape latency over the training days indicates learning.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates good spatial memory.
-
-
Drug Administration: Test compounds are typically administered before each training session to assess their effects on learning, or after each session to evaluate their impact on memory consolidation.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
This colorimetric assay is a standard in vitro method for quantifying AChE activity and screening for inhibitors.[15][16][17][18][19]
Protocol:
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
-
Procedure (in a 96-well plate):
-
Add buffer, DTNB, and the test compound at various concentrations to the wells.
-
Add the AChE enzyme to initiate a pre-incubation period.
-
Add the substrate (ATCI) to start the reaction.
-
-
Measurement:
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of this yellow product is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the AChE activity.
-
The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
-
Caption: General experimental workflow for SAR studies.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel CNS-active agents. The structure-activity relationships discussed in this guide highlight the critical importance of each molecular component in dictating the pharmacological profile. The N-benzyl group offers a handle for fine-tuning potency and selectivity, the 4-hydroxymethyl group provides a key interaction point for target binding, and the pyrrolidin-2-one core serves as an essential structural anchor.
Future research in this area should focus on a more systematic and integrated approach to SAR studies, exploring a wider range of substitutions on all three moieties in parallel. The use of computational modeling and molecular docking studies can further aid in the rational design of new derivatives with improved potency and selectivity for specific biological targets. Furthermore, a deeper investigation into the mechanism of action of these compounds is warranted to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the discovery of next-generation therapeutics for a range of neurological disorders.
References
- Singh, P., & Kaur, M. (n.d.). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry.
- El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2001). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Alexandria Journal of Pharmaceutical Sciences, 15(2), 119-126.
- Vogel-Ciernia, A., & Wood, M. A. (2014). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Journal of Visualized Experiments, (92), e52086.
- Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd.
- Obniska, J., et al. (2011). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 19(16), 4886-4893.
- Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
- Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1184-1190.
- Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- Kulkarni, P. P., et al. (2017). Dementia, Memory, Morris water maze, Nootropics. Journal of Clinical and Diagnostic Research, 11(10), FC05-FC08.
- Kumar, P., et al. (2012). Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. Archiv der Pharmazie, 345(10), 791-798.
- Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 721-733.
- Rybka, S., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(11), 2533.
- Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- MMPC.org. (2024, January 3). Morris Water Maze.
- International Journal of Pure and Applied Mathematics. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Singh, A., et al. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research, 2(1), 505-511.
- ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
- Al-Rifai, N. M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. RSC advances, 13(49), 34693-34706.
- Rapacz, A., et al. (2018). Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Epilepsy research, 143, 113-119.
- ResearchGate. (2025, August 7). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature.
- Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 34(7), 2178-2184.
- Cyagen. (2025, June 10). Understanding the Morris Water Maze in Neuroscience.
- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 5(51), 4-11.
- Perekhoda, L., et al. (n.d.). synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin.
- ResearchGate. (2025, August 7). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones.
- ResearchGate. (2024, August 30). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.
- Capdevila, M. C., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European journal of medicinal chemistry, 35(10), 913-922.
- Slideshare. (n.d.). SAR of Anticonvulsant Drugs.
- Khan, I., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one)
- ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
- Logvinov, I. O., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(16), 4991.
- Kamiński, K., et al. (2019). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 24(21), 3943.
- Kosasa, T., et al. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 42(8), 1358-1363.
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Benchmarking the efficiency of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific derivative, this compound, serves as a crucial building block for more complex molecules due to its versatile functional groups: a protected amine, a reactive hydroxyl group, and a stable lactam core. Its chirality at the C4 position adds another layer of complexity and importance in the synthesis of stereospecific drugs. An efficient and scalable synthesis of this intermediate is therefore a critical consideration in the early stages of drug development.
This guide will benchmark two distinct and prominent synthetic routes to this compound:
-
Method A: The Itaconic Acid Approach - A convergent synthesis involving the Michael addition of benzylamine to itaconic acid, followed by a reduction of the resulting carboxylic acid.
-
Method B: The Glutamate Derivative Approach - A linear synthesis commencing with the reductive amination of a glutamate derivative, followed by cyclization and subsequent reduction.
We will dissect each method, evaluating them on key performance indicators such as overall yield, step-economy, reagent accessibility and cost, and reaction conditions.
Method A: The Itaconic Acid Approach - A Convergent and Efficient Strategy
This two-step synthesis is characterized by its use of readily available and inexpensive starting materials, itaconic acid and benzylamine. The initial step leverages a tandem aza-Michael addition and cyclization to rapidly construct the core pyrrolidinone ring system.
Workflow for Method A
Caption: Synthetic workflow for Method A.
Experimental Protocol for Method A
Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
To a solution of itaconic acid (1.0 eq) in water, add benzylamine (1.0 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux for 12 hours.[1]
-
Upon completion, cool the reaction mixture and acidify with 5% HCl to precipitate the product.[1]
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid as a white solid. A typical yield for this step is approximately 88%.[2]
Causality Behind Experimental Choices: The use of water as a solvent makes this an environmentally benign process. The reflux condition provides the necessary activation energy for both the initial Michael addition and the subsequent intramolecular amidation to form the stable lactam ring. Acidification is crucial for protonating the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Step 2: Reduction of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Suspend 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of borane-tetrahydrofuran complex (BH3·THF) (typically 1.5-2.0 eq) dropwise to the suspension at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Causality Behind Experimental Choices: Borane complexes are highly selective for the reduction of carboxylic acids over other carbonyl functionalities like the lactam in our intermediate.[3][4] The use of anhydrous THF and an inert atmosphere is critical as borane reagents are moisture-sensitive. The acidic workup is necessary to hydrolyze the borate ester intermediate and liberate the desired alcohol.
Method B: The Glutamate Derivative Approach - A Linear and Stereocontrolled Alternative
This linear synthesis begins with a commercially available glutamate derivative, diethyl 2-oxoglutarate. This approach offers the potential for stereocontrol if a chiral starting material is used.
Workflow for Method B
Caption: Synthetic workflow for Method B.
Experimental Protocol for Method B
Step 1: Synthesis of Diethyl 2-(benzylamino)pentanedioate
-
Dissolve diethyl 2-oxoglutarate (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) (1.5 eq), in portions.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude diethyl 2-(benzylamino)pentanedioate, which can be used in the next step without further purification.
Causality Behind Experimental Choices: Reductive amination is a robust method for forming C-N bonds. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate over the starting ketone.
Step 2: Synthesis of 1-Benzyl-4-(ethoxycarbonyl)pyrrolidin-2-one
-
Heat the crude diethyl 2-(benzylamino)pentanedioate under vacuum to distill off ethanol and drive the intramolecular cyclization.
-
Alternatively, the cyclization can be promoted by a base, such as sodium ethoxide in ethanol.
-
The product, 1-Benzyl-4-(ethoxycarbonyl)pyrrolidin-2-one, can be purified by distillation or chromatography.
Causality Behind Experimental Choices: The intramolecular amidation to form the lactam is an equilibrium process. Removing the ethanol byproduct (in the thermal method) or using a base to deprotonate the amine (in the base-catalyzed method) drives the reaction towards the formation of the more stable five-membered ring.
Step 3: Reduction of 1-Benzyl-4-(ethoxycarbonyl)pyrrolidin-2-one
-
Dissolve 1-Benzyl-4-(ethoxycarbonyl)pyrrolidin-2-one (1.0 eq) in an anhydrous solvent like THF.
-
Add a strong reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2.0 eq), portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction with a sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield this compound.
Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The lactam carbonyl is generally less reactive and remains intact under these conditions. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions and precipitating aluminum salts for easy removal.
Benchmarking the Synthetic Routes
| Parameter | Method A: Itaconic Acid Approach | Method B: Glutamate Derivative Approach |
| Overall Yield | High (Good reported yield for the first step) | Moderate (Multiple steps can lead to lower overall yield) |
| Number of Steps | 2 | 3 |
| Starting Materials | Itaconic acid, benzylamine (readily available, low cost) | Diethyl 2-oxoglutarate, benzylamine (readily available, moderate cost) |
| Reagents | Borane complexes (moisture sensitive) | NaBH3CN, LiAlH4 (moisture sensitive, require careful handling) |
| Scalability | Potentially high due to fewer steps and high yield in the first step. | Moderate, requires careful control over three sequential steps. |
| Stereocontrol | Produces a racemic mixture. | Can be adapted for stereocontrol by starting with a chiral glutamate derivative. |
| Green Chemistry | Step 1 uses water as a solvent. | Uses organic solvents throughout. |
Conclusion and Recommendations
Both Method A and Method B offer viable pathways to this compound.
Method A (Itaconic Acid Approach) stands out for its efficiency, high yield in the initial step, and cost-effective starting materials. Its convergent nature makes it an attractive option for large-scale synthesis where stereochemistry at the C4 position is not a primary concern or where a racemic mixture is acceptable. The main consideration for this route is the handling of air- and moisture-sensitive borane reagents.
Method B (Glutamate Derivative Approach) , while being a longer linear sequence, provides a distinct advantage in its potential for stereocontrol. For applications where a specific enantiomer of the final product is required, starting with an enantiomerically pure glutamate derivative makes this the preferred route. However, the multi-step nature of this synthesis may result in a lower overall yield and requires more rigorous purification at each stage.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, with the primary deciding factors being the need for stereocontrol versus the desire for overall efficiency and cost-effectiveness.
References
- Karolis Krikštaponis, Jūratė Šiugždaitė, Rita Vaickelionienė, Vytautas Mickevičius, Birutė Grybaitė. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2021;26(12):3645. [Link]
- Vytautas Mickevičius, Karolis Krikštaponis, Rita Vaickelionienė, Jūratė Šiugždaitė. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022;27(15):5028. [Link]
- Organic Syntheses Procedure. 4. [Link]
- PubChem. This compound. [Link]
- Vytautas Mickevičius, Karolis Krikštaponis, Rita Vaickelionienė, Jūratė Šiugždaitė. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. 2023;28(9):3795. [Link]
- Stephen P. Argent, Jack L. H. Madin, and John F. Bower. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angew Chem Int Ed Engl. 2022;61(1):e202111832. [Link]
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. 2022. [Link]
- Khan Academy. Reduction of carboxylic acids. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe management as waste. Adherence to these procedures is critical not only for regulatory compliance but for the protection of our colleagues and the environment. This document is structured to provide not just instructions, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.
Hazard Characterization and Its Implications for Disposal
Before any disposal plan can be formulated, a thorough understanding of the compound's hazards is essential. This initial assessment dictates every subsequent step of the waste management process.
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications firmly place this compound in the category of regulated hazardous waste. The primary implication is that it cannot be disposed of via standard laboratory drains or in the general trash. Such improper disposal can lead to environmental contamination and places the institution in violation of federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[2].
| Parameter | Guidance | Source(s) |
| GHS Hazard Class | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), STOT SE (Cat. 3) | [1][3] |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, lab coat | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [5][6] |
| Primary Disposal Route | Collection as hazardous chemical waste for pickup by a licensed contractor | [3][5] |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., vermiculite, sand) | [7] |
Step-by-Step Disposal Protocol
The overriding principle for handling laboratory waste is to formulate a disposal plan before an experiment begins[8]. The following protocol provides a self-validating system for the safe management of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against the irritant properties of the chemical.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (nitrile is appropriate for incidental contact).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container[9].
-
Designate a Waste Stream: This compound should be collected in a container designated for non-halogenated organic solids or liquids, depending on its form.
-
Avoid Mixing: Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids[6]. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or fire.
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers to simplify the final disposal process for the waste management facility[10].
Step 3: Containerization and Labeling
The integrity and labeling of the waste container are mandated by OSHA and EPA regulations to ensure safety and proper tracking[9][11].
-
Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the chemical (e.g., glass or high-density polyethylene). The container must have a secure, screw-top cap[12].
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include[11][13]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
An indication of the hazards (e.g., "Irritant" or the appropriate GHS pictograms).
-
-
Keep Closed: The waste container must remain closed at all times, except when you are actively adding waste[12][14]. This minimizes the release of vapors and prevents spills.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[11][12].
-
Designate the SAA: The SAA must be under the direct control of laboratory personnel[15]. It should be a location, such as a fume hood or a designated cabinet, that does not interfere with normal lab operations.
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills from the primary container[8].
-
Monitor Accumulation: Do not overfill the container; leave at least 10% of headspace to allow for expansion[15]. Once a container is full, it must be moved to the central accumulation area or prepared for pickup within three days[12].
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste, but the final treatment and disposal must be handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your full waste container.
-
Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation is a critical part of the "cradle-to-grave" tracking system for hazardous waste mandated by the EPA.
-
Final Disposal Method: The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method may involve incineration or chemical neutralization, which renders the material less harmful[9].
Managing Contaminated Materials and Spills
The disposal plan must also account for items contaminated with this compound.
-
Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, or pipette tips that are contaminated with this chemical must be disposed of as hazardous solid waste. Collect these items in a separate, clearly labeled, lined container.
-
Spill Management: In the event of a spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand[7].
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with all chemical constituents and the words "Hazardous Waste - Spill Debris."
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- OSHA Compliance For Labor
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Safe Science: Prudent Practices for Handling and Management of Chemical Hazards in the Laboratory: Chapter 11 - Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regulations?. Environmental Marketing Services. [Link]
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regul
- This compound PubChem CID 178824.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Safely Handling 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one in a Research Environment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, experience-driven insights into the safe handling of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS No. 96449-69-3), a key building block in various synthetic applications. Beyond mere procedural steps, this document elucidates the rationale behind each recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile: More Than Just Symbols
This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] It is crucial to internalize what these classifications mean in a practical laboratory setting:
-
Skin Irritation (H315): Causes skin irritation.[1] This is not merely a transient redness; it can lead to inflammation and discomfort, potentially disrupting your work and, with repeated exposure, leading to more severe dermal issues.
-
Serious Eye Irritation (H319): This is a significant risk.[1] Accidental contact can cause substantial, and potentially lasting, damage to the eyes.
-
Respiratory Irritation (H335): May cause respiratory irritation.[1] Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.
Understanding these hazards is the foundational step in building a robust safety protocol. It is the "why" behind the stringent personal protective equipment (PPE) requirements that follow.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in practical laboratory experience.
| PPE Component | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. The risk of serious eye irritation necessitates the seal provided by goggles or the comprehensive protection of a face shield, especially when handling larger quantities or during procedures with a risk of splashing.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a recommended practice when handling this compound for extended periods or in higher concentrations to mitigate the risk of skin irritation from potential micropores in a single glove layer. |
| Protective Clothing | A standard laboratory coat is the minimum requirement. | Ensure your lab coat is fully buttoned to provide maximum coverage of your personal clothing. For tasks with a higher risk of spills, such as transfers of large volumes, a chemically resistant apron over the lab coat is advisable. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. | However, if you are working with larger quantities, generating dust, or if adequate ventilation is not available, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[4] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.
Preparation and Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound.
Emergency Procedures: Be Prepared, Not Scared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation continues.[2][6]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite and place it in a suitable container for disposal.[5] Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items should be placed in a sealed bag and disposed of as chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Conclusion: Fostering a Culture of Safety
By understanding the inherent hazards of this compound and diligently applying the principles outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety not only protects personnel but also ensures the reliability and reproducibility of your research.
References
- PubChem. This compound.
- Hubei Huifu Nanomaterial Co., Ltd.
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- 3. fishersci.com [fishersci.com]
- 4. en.hifull.com [en.hifull.com]
- 5. 1-Benzyl-2-pyrrolidinone(5291-77-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
